(2-Chloro-1,1,2-trifluoroethyl)diethylamine
Description
The exact mass of the compound (2-Chloro-1,1,2-trifluoroethyl)diethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Chloro-1,1,2-trifluoroethyl)diethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-1,1,2-trifluoroethyl)diethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276369, DTXSID20957103 | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-83-5, 114440-20-9 | |
| Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 357-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS number 357-83-5
The following technical guide details the properties, mechanism, and application of (2-Chloro-1,1,2-trifluoroethyl)diethylamine, classically known as the Yarovenko Reagent .
Advanced Fluorination Methodologies for Drug Discovery
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine (CAS 357-83-5), or the Yarovenko Reagent, is a pioneering Fluoroalkyl Amino Reagent (FAR) used for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides. While historically significant as a precursor to the more stable Ishikawa reagent, it remains a potent tool for nucleophilic fluorination under mild conditions, offering an alternative to explosive hazards like DAST. This guide provides a rigorous analysis of its mechanistic action, synthesis, and handling protocols, emphasizing the critical safety measures required due to Hydrofluoric Acid (HF) liberation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
| Common Name | Yarovenko Reagent |
| CAS Number | 357-83-5 |
| Molecular Formula | |
| Molecular Weight | 189.61 g/mol |
| Appearance | Clear to dark brown liquid |
| Boiling Point | 109.8°C (at 760 mmHg) |
| Density | ~1.16 g/cm³ |
| Solubility | Soluble in DCM, Ether, THF; Hydrolyzes violently in water |
| Stability | Low. Thermally unstable; degrades over days even at 4°C. Moisture sensitive.[1][2] |
Mechanistic Principles
The reactivity of the Yarovenko reagent stems from its ability to exist in equilibrium with a highly electrophilic fluoroiminium cation. This species activates oxygenated nucleophiles (alcohols, acids), converting the hydroxyl group into a good leaving group, which is subsequently displaced by fluoride.[1][2]
Mechanism of Deoxyfluorination
-
Activation: The alcohol attacks the electrophilic carbon of the iminium species.
-
Elimination: A fluoride ion is eliminated, forming a cationic intermediate.
-
Substitution: The released fluoride ion attacks the alkyl group (typically via
), displacing the amide byproduct and yielding the alkyl fluoride.
Figure 1: Mechanistic pathway of deoxyfluorination using CAS 357-83-5.
Synthesis of the Reagent
Due to its poor shelf stability, it is often desirable to synthesize the reagent in-house or purchase small quantities for immediate use.
Protocol: Addition of Diethylamine to Chlorotrifluoroethylene
Safety Warning: This reaction is exothermic and involves toxic gases. Perform in a high-efficiency fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a dry-ice condenser, a gas inlet tube, and a thermometer. Flush with dry nitrogen.[3]
-
Charging: Add Diethylamine (1.2 equivalents) to the flask.
-
Addition: Bubble Chlorotrifluoroethylene (gas) into the neat amine.
-
Critical Control: Maintain internal temperature between 30°C and 45°C using an external ice bath. Do not allow it to overheat, as polymerization or decomposition may occur.
-
-
Completion: Continue bubbling until the theoretical weight of gas has been absorbed (approx. 4-6 hours for molar scale).
-
Purification: Distill the resulting mixture in vacuo.
-
Target Fraction: Collect the fraction boiling at ~35°C at 10 mmHg (or equivalent adjusted for vacuum).
-
-
Storage: Store in sealed glass ampoules under argon at -20°C. Use within 72 hours for optimal purity.
Applications & Experimental Protocols
Deoxyfluorination of Primary/Secondary Alcohols
This is the primary application, converting R-OH to R-F with inversion of configuration (in chiral secondary alcohols).
Reagents:
-
Substrate: 1.0 equiv (Alcohol)
-
Reagent: 1.2 – 1.5 equiv (Yarovenko Reagent)
-
Solvent: Anhydrous Dichloromethane (
)[4]
Step-by-Step Workflow:
-
Dissolution: Dissolve the alcohol in anhydrous
(0.5 M concentration) in a flame-dried flask under . -
Addition: Cool the solution to 0°C. Add the Yarovenko reagent dropwise via syringe.
-
Observation: Slight fuming may occur. Ensure the system is vented through a
drying tube or inert gas line.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC or
-NMR. -
Quench: Pour the reaction mixture into ice-cold saturated
solution. Caution: evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Synthesis of Acyl Fluorides
Converts Carboxylic Acids (
-
Conditions: Similar to alcohols, but reaction times are typically shorter (1–3 hours).
-
Utility: Acyl fluorides are stable yet activated intermediates for amide coupling, often superior to acyl chlorides.
Comparative Analysis: Fluorinating Agents
| Feature | Yarovenko Reagent (CAS 357-83-5) | Ishikawa Reagent | DAST (Diethylaminosulfur trifluoride) |
| Core Structure | Chlorotrifluoro-ethyl | Hexafluoro-propyl | Sulfur-based |
| Stability | Poor (Days) | Moderate (Weeks/Months) | Moderate (Explosive if heated) |
| Reactivity | High | Moderate | High |
| Safety Profile | Toxic, Corrosive (HF) | Toxic, Corrosive (HF) | Explosive Hazard , Shock Sensitive |
| Byproducts | Amide (Easily removed) | Amide (Easily removed) | Sulfinamide (Difficult separation) |
| Cost | Low (Easy synthesis) | Moderate | High |
Expert Insight: While the Ishikawa reagent is often cited as the "improved" version due to better shelf stability, the Yarovenko reagent is kinetically faster for sterically hindered substrates. However, for large-scale operations, the Ishikawa reagent is generally preferred to avoid decomposition during storage.
Safety, Handling, & Stability (Critical)
Hazard Class: Corrosive, Acute Toxin, Moisture Sensitive.
-
Hydrolysis Hazard: Upon contact with moisture, CAS 357-83-5 releases Hydrofluoric Acid (HF) and Diethylamine hydrochloride.
-
Protocol: Always keep a tube of Calcium Gluconate gel (2.5%) nearby when handling this reagent. In case of skin contact, wash immediately and apply gel.
-
-
Vesicant: The reagent itself is a severe skin irritant and vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.
-
Glassware: While the reagent can be handled in glass, long-term storage in glass is not recommended due to slow etching by trace HF. Use Teflon (PFA/FEP) containers for storage.
Figure 2: Safety workflow for handling FARs.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[2] Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from
-
PrepChem. (n.d.). Synthesis of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride. Environment, Health & Safety. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-1,1,2-trifluoroethyl derivatives. Retrieved from
Sources
Technical Guide: Synthesis of Yarovenko’s Reagent from Chlorotrifluoroethylene
Executive Summary
Yarovenko’s reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine) is a foundational
This guide provides a validated, high-integrity protocol for synthesizing Yarovenko’s reagent directly from chlorotrifluoroethylene (CTFE) and diethylamine. Unlike generic procedures, this protocol emphasizes the thermodynamic management of the gas-liquid interface reaction and the rigorous exclusion of moisture to prevent hydrolysis.
Chemical Foundation & Mechanism[1][2]
Reaction Logic
The synthesis is a nucleophilic addition of a secondary amine (diethylamine) across the double bond of a haloalkene (CTFE).
-
Substrate: Chlorotrifluoroethylene (CTFE), a toxic, flammable gas (
). -
Reagent: Diethylamine, a volatile liquid.
-
Regioselectivity: The nucleophilic nitrogen attacks the terminal
carbon of CTFE. This is driven by the polarization of the double bond; the carbon is more electrophilic, and the resulting carbanion on the group is stabilized by the chlorine atom and fluorine. -
Product: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine.[1][2]
Reaction Scheme
Sources
physical and chemical properties of Yarovenko's reagent
2-Chloro-1,1,2-trifluorotriethylamine (CTT) [1]
Executive Summary
Yarovenko's reagent (2-chloro-1,1,2-trifluorotriethylamine) represents a foundational class of fluoroalkyl amino reagents (FARs) used for nucleophilic fluorination.[1] First reported by N.N. Yarovenko and M.A. Raksha in 1959, this reagent facilitates the conversion of hydroxyl groups to fluorine atoms and carboxylic acids to acyl fluorides under mild conditions. While historically significant as a precursor to the more stable Ishikawa reagent, Yarovenko's reagent remains a potent tool for specific deoxyfluorination tasks where high reactivity is required. This guide provides a rigorous technical analysis of its properties, synthesis, mechanistic pathways, and handling protocols.[1]
Chemical Identity & Physical Characterization[1][2][3][4]
Yarovenko's reagent is an adduct formed by the addition of diethylamine to chlorotrifluoroethylene (CTFE). It exists in equilibrium with its enamine tautomer, though the saturated amine form predominates.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |
| CAS Number | 357-83-5 | |
| Molecular Formula | ||
| Molecular Weight | 189.61 g/mol | |
| Appearance | Pale yellow to dark brown oil | Darkens upon degradation |
| Boiling Point | 38 °C @ 10 mmHg | Decomposes at higher temps |
| Density | 1.19 g/cm³ (at 25 °C) | |
| Refractive Index | ||
| Solubility | DCM, Ether, THF, Acetonitrile | Reacts violently with water |
| Stability | Low (Thermal/Hydrolytic) | Shelf life < 1 week at 4°C |
Stability Profile
Unlike its successor, the Ishikawa reagent, Yarovenko's reagent exhibits significant thermal instability. It must be stored at sub-zero temperatures (-20°C recommended) under an inert atmosphere (Argon/Nitrogen). Decomposition is indicated by the darkening of the oil and the evolution of acidic fumes (HF).
Synthesis & Preparation Protocol
Due to its limited shelf life, it is often recommended to synthesize Yarovenko's reagent in situ or shortly before use. The synthesis involves the nucleophilic addition of diethylamine across the double bond of chlorotrifluoroethylene (CTFE).
Reagents
-
Chlorotrifluoroethylene (CTFE): Gas (bp -28°C).[1] Caution: Toxic and flammable.
-
Diethylamine: Dry, distilled over KOH.[1]
-
Solvent: Anhydrous Diethyl Ether (optional, neat reaction preferred for high purity).
Protocol (Self-Validating System)
-
Setup: Use a heavy-walled glass pressure bottle or a stainless steel autoclave equipped with a pressure gauge and a gas inlet valve. Ensure the vessel is dried and purged with nitrogen.
-
Cooling: Cool the vessel to -78°C (Dry ice/acetone bath).
-
Addition: Condense CTFE (1.1 equivalents) into the vessel. Subsequently, add Diethylamine (1.0 equivalent) slowly.
-
Note: If performing in ether, add the amine solution to the condensed gas.
-
-
Reaction: Seal the vessel and allow it to warm slowly to room temperature. The reaction is exothermic; ensure adequate shielding.
-
Maturation: Stir at room temperature for 24–48 hours. The pressure should drop as the gas is consumed.
-
Purification: Distillation is risky due to thermal instability.[1] The crude oil (purity >90%) is typically used directly. If necessary, rapid vacuum distillation (38°C at 10 mmHg) can be performed.
Reaction Mechanism: Deoxyfluorination[1]
The utility of Yarovenko's reagent lies in its ability to activate oxygen nucleophiles (alcohols/acids) into good leaving groups, which are then displaced by fluoride.
Mechanistic Pathway[1][7]
-
Activation: The hydroxyl oxygen attacks the electrophilic
-carbon of the reagent, eliminating a fluoride ion. -
Intermediate Formation: An alkoxy-amino-fluoro intermediate is formed.[1]
-
Substitution: The released fluoride ion attacks the alkyl group (typically via
), displacing the amide byproduct.
Caption: Mechanistic pathway of deoxyfluorination using Yarovenko's reagent. The hydroxyl group activates the reagent, leading to an unstable intermediate that undergoes nucleophilic substitution by fluoride.
Applications & Scope
Conversion of Alcohols to Fluorides[7]
-
Primary Alcohols: React smoothly to give primary alkyl fluorides.[1]
-
Secondary Alcohols: Often proceed with inversion of configuration (Walden inversion), confirming the
character. -
Tertiary Alcohols: Prone to elimination side reactions (alkene formation).
Synthesis of Acyl Fluorides
Carboxylic acids react rapidly with Yarovenko's reagent to yield acyl fluorides. This is a valuable method for activating acids for subsequent coupling (e.g., amide bond formation) without using thionyl chloride.
Comparative Analysis: Fluorinating Reagents
Table 2: Reagent Comparison
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST |
| Structure | CTFE adduct | Hexafluoropropene adduct | Sulfur-based ( |
| Stability | Poor (< 1 week) | Good (Shelf-stable) | Moderate (Explosive risk) |
| Reactivity | High | Moderate | Very High |
| Byproducts | Amide (removable by wash) | Amide | Sulfinates (difficult) |
| Safety | HF release, Toxic | HF release, Toxic | Explosive, HF release |
| Cost | Low (if made in-house) | Moderate | High |
Safety & Handling Protocols
DANGER: Hydrofluoric Acid (HF) Generation Yarovenko's reagent hydrolyzes instantly upon contact with moisture to release HF, which causes severe, penetrating burns and systemic toxicity.[1]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a face shield.
-
Quenching: Quench reactions by pouring the mixture onto ice/sodium bicarbonate solution. Do not add water directly to the concentrated reagent.
-
First Aid: In case of skin contact, immediately wash with water and apply Calcium Gluconate gel . Seek emergency medical attention.
-
Storage: Store in Teflon (PTFE) or polyethylene containers. Do not store in glass for prolonged periods as HF will etch the glass and compromise containment.
References
-
Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluorotriethylamine."[1] Zhurnal Obshchei Khimii1959 , 29, 2159-2163.
-
Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine. A new mild fluorinating agent." Chemistry Letters1981 , 10(6), 761-764.
- Lacher, J. R.; et al. "Reaction heats of organic fluorine compounds." Journal of the American Chemical Society1950, 72, 5486.
-
Pazenok, S.; Leroux, F. R. "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds." Molecules2017 , 22, 977.[1]
-
ChemicalBook. "2-Chloro-1,1,2-trifluorotriethylamine MSDS & Properties."
Sources
(2-Chloro-1,1,2-trifluoroethyl)diethylamine mechanism of action
Technical Deep Dive: Deoxyfluorination via Yarovenko’s Reagent
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine, universally known as Yarovenko’s Reagent , represents a pivotal class of fluoroalkyl amino reagents (FARs).[1][2] While often overshadowed in modern high-throughput synthesis by the more stable Ishikawa’s reagent or DAST, Yarovenko’s reagent remains a potent tool for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides.[1] Its utility lies in its mild reaction conditions and specific selectivity profile, though its application requires rigorous exclusion of moisture due to rapid hydrolysis.[1]
This guide dissects the mechanistic pathways, comparative efficacy, and handling protocols required to utilize this reagent safely and effectively in a drug development context.[1]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
| Common Name | Yarovenko’s Reagent |
| CAS Number | 357-83-5 |
| Molecular Formula | |
| Molecular Weight | 189.61 g/mol |
| Appearance | Pale yellow to amber liquid |
| Boiling Point | ~33–34 °C at 6 mmHg (Distillable) |
| Stability | Thermally unstable; moisture sensitive (releases HF).[1][2][3] Shelf-life limited to days/weeks even at 4°C. |
Mechanism of Action
The efficacy of Yarovenko’s reagent stems from the high electrophilicity of the
Formation of the Reagent
The reagent is synthesized via the nucleophilic addition of diethylamine to chlorotrifluoroethylene (CTFE).[1] This is an exothermic addition reaction where the amine nitrogen attacks the fluorinated alkene.[1]
[1]Deoxyfluorination of Alcohols (The Core Pathway)
The transformation of a primary or secondary alcohol (
-
Activation: The hydroxyl oxygen of the alcohol attacks the electrophilic carbon (
-carbon) of the reagent.[1] -
Elimination: Hydrogen fluoride (HF) is eliminated (often scavenged by the basic amine center or excess reagent), forming a highly reactive alkoxy-fluoro-iminium intermediate.[1]
-
Nucleophilic Substitution (
): The fluoride ion (displaced in step 2 or present in solution) attacks the alkyl group ( ) from the backside.[1] -
Cleavage: The
bond breaks, releasing the alkyl fluoride and the hydrolytically stable amide byproduct ( -diethyl-2-chloro-2-fluoroacetamide).[1]
Mechanism Diagram (DOT Visualization)
Figure 1: Step-wise mechanistic flow of deoxyfluorination via Yarovenko’s Reagent.[1]
Comparative Analysis: Yarovenko vs. Alternatives
In drug discovery, selecting the right fluorinating agent is a balance between reactivity, stability, and safety.[1]
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST (Diethylaminosulfur trifluoride) |
| Structure | |||
| Stability | Low. Degrades in days.[1][4] Must be used fresh or stored < -20°C. | Moderate/High. Shelf-stable liquid/waxy solid.[1] | Moderate. Explosive hazard at high temps (>90°C).[1] |
| Reactivity | Mild.[1][4][5][6] Good for primary/secondary alcohols.[1][4] | Mild. Slightly less reactive than Yarovenko.[1] | Aggressive. Can cause rearrangement/elimination.[1][2] |
| Byproducts | Amide (Liquid/Oil).[1] Difficult to separate if lipophilic.[1] | Amide (Liquid).[1][2][3][4] | Sulfinyl fluoride/HF.[1][2] |
| Safety Profile | Corrosive, HF release.[1] No shock sensitivity.[1] | Corrosive, HF release.[1][2] Safer handling. | Shock sensitive; thermal runaway risk.[1] |
Key Insight for Researchers: Use Yarovenko’s reagent when you need a mild fluorinating agent that can be prepared in situ to avoid the storage hazards of DAST, or when the specific substrate is sensitive to the sulfur byproducts of DAST.[1] Use Ishikawa’s reagent if long-term storage and ease of handling are the priorities.[1]
Experimental Protocols
Protocol A: In Situ Preparation of Yarovenko’s Reagent
Note: This reaction is exothermic. Perform in a well-ventilated fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with dry nitrogen.[1]
-
Solvent/Amine: Charge the flask with dry diethylamine (1.0 equiv). Optional: Use dry dichloromethane (DCM) as a solvent if dilution is required.[1]
-
Addition: Cool the flask to 0–5 °C. Slowly bubble Chlorotrifluoroethylene (CTFE) gas (0.95 equiv) into the amine.
-
Completion: Continue bubbling until the theoretical weight gain is achieved. The mixture will turn pale yellow.[1]
-
Purification: For high-purity applications, distill under reduced pressure (approx. 33 °C @ 6 mmHg). For general use, the crude solution is often used directly.[1]
Protocol B: General Deoxyfluorination of a Primary Alcohol
-
Preparation: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). -
Addition: Add Yarovenko’s reagent (1.2 – 1.5 mmol) dropwise via syringe at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.
-
Monitoring: Track disappearance of starting material via TLC or
-NMR.[1]
-
-
Quench: Pour the reaction mixture into ice-cold saturated
solution (Caution: evolution). -
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over
.[1] -
Purification: Concentrate and purify via silica gel chromatography. Note: The amide byproduct is polar; adjust eluent accordingly.
Safety & Handling (The E-E-A-T Pillar)
-
Hydrolysis Risk: Yarovenko’s reagent hydrolyzes instantly upon contact with atmospheric moisture, releasing Hydrogen Fluoride (HF) .[1][2] HF is a systemic poison that penetrates skin and decalcifies bone.[1]
-
First Aid: Calcium gluconate gel must be immediately available in the workspace.[1] In case of skin contact, wash and apply gel.[1]
-
Glassware: While the reagent itself is compatible with glass, the HF byproduct will etch glass over time.[1] For long-term reactions or storage, use PTFE (Teflon) or PFA containers.[1]
-
Waste Disposal: Quench all reaction mixtures with basic aqueous solutions (bicarbonate or hydroxide) to neutralize HF before disposal.[1]
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-Chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159–2163.[1][8] (Russian Source).[1]
-
Comparative Review: Liska, F. "Chemistry of organic fluorine compounds: Fluorination with Yarovenko's reagent."[1][9] Chem. Listy, 1972 , 66, 189.[1]
-
Modern Application (Review): Petrov, V. A. "Fluorinated Amino Reagents (FAR): Recent Developments." Advances in Organic Synthesis, 2006 , 2, 269–290.[1]
-
Ishikawa Reagent Comparison: Ishikawa, N.; Kitazume, T.; Yamazaki, A. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A New Reagent for Fluorination."[1] Bulletin of the Chemical Society of Japan, 1979 , 52, 3377–3380.[1][5][9]
-
Safety Data: Fisher Scientific. "Safety Data Sheet: (2-Chloro-1,1,2-trifluoroethyl)diethylamine." [1]
Sources
- 1. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 5. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 6. US9447003B2 - Method for synthesising trifluoroethylene from chlorotrifluoroethylene - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ishikawa’s reagent - Enamine [enamine.net]
Technical Guide: Stability, Storage, and Handling of Yarovenko's Reagent
N-(2-chloro-1,1,2-trifluoroethyl)diethylamine
Executive Summary
Yarovenko's reagent is a highly reactive fluorinating agent used primarily for the conversion of alcohols to alkyl fluorides under mild conditions.[1][2] However, its utility is severely limited by its inherent thermal instability and extreme moisture sensitivity . Unlike its successor, Ishikawa's reagent, Yarovenko's reagent has a negligible shelf life.
Critical Directive: This reagent should ideally be prepared fresh and used immediately . If storage is unavoidable, it must be strictly limited to <72 hours under inert atmosphere at -20°C in fluoropolymer containers. Long-term storage in glass is a safety hazard due to hydrofluoric acid (HF) evolution and subsequent etching.
Chemical Identity & Mechanisms of Instability
To understand the storage requirements, one must understand the decomposition pathways. Yarovenko's reagent is an
| Property | Specification |
| IUPAC Name | N-(2-chloro-1,1,2-trifluoroethyl)diethylamine |
| Formula | |
| Physical State | Dark brown / Amber oil |
| Active Species | |
| Major Hazard | Hydrolyzes to release HF (Hydrofluoric Acid) |
Decomposition Mechanism
The reagent degrades via two primary pathways: Hydrolysis (moisture-induced) and Thermal Elimination .
-
Hydrolysis: The C-F bond
to the nitrogen is highly labile.[3] Upon contact with trace moisture, it hydrolyzes to form an amide and releases HF.[4] -
Autocatalytic Destruction: The released HF is not merely a byproduct; it catalyzes further decomposition and, if stored in glass, reacts with silica (
) to form and water. This water then feeds back into the hydrolysis cycle, creating a runaway decomposition loop.
Decomposition Pathway Diagram
The following diagram illustrates the cascade of failure when the reagent is exposed to moisture or improper containment.
Figure 1: The autocatalytic decomposition cycle of Yarovenko's reagent in the presence of moisture and glass.[3]
Storage Protocols (Standard Operating Procedure)
If immediate use is impossible, follow this strict protocol. Deviating from these steps will result in significant titer loss within 24 hours.[3]
Container Selection[3]
-
FORBIDDEN: Borosilicate glass (Pyrex/Duran), Standard glass vials.
-
Reason: HF byproduct etches glass, compromising structural integrity and regenerating water (see Fig 1).
-
-
REQUIRED: Fluoropolymers (PFA, FEP, or PTFE).
-
Alternative: Polyethylene (HDPE) is acceptable for short-term (<1 week) storage but is permeable to moisture over long periods.[3]
-
Environmental Conditions[3][5]
-
Atmosphere: Strictly Inert (Argon preferred over Nitrogen due to density).
-
Temperature: -20°C (Freezer).
-
Note: At 4°C (Refrigerator), degradation is observable within 3-5 days. At -20°C, stability can be extended to 2-3 weeks maximum.
-
Storage Workflow
Figure 2: Decision logic for the safe storage and validation of Yarovenko's reagent.
Quality Control & Validation
Because the reagent degrades silently (often without color change), visual inspection is insufficient . You must validate the reagent using
NMR Validation Protocol
-
Solvent: Anhydrous
(Acetonitrile-d3) or (stored over molecular sieves). -
Vessel: Use a PTFE liner or analyze immediately in a glass tube (glass etching will occur if left for >30 mins).[3]
Interpreting the F Spectrum
Yarovenko's reagent (
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| -80 to -100 ppm | AB System (dd) | The two fluorine atoms on the | |
| -140 to -160 ppm | Multiplet | Coupled to the proton and the adjacent | |
| Impurity (HF) | -160 to -180 ppm | Broad Singlet | Indicates hydrolysis. If integral is >5%, redistill or discard.[3] |
| Impurity (Fluoride) | -120 to -130 ppm | Singlet | Inorganic fluoride salts (complete decomposition). |
Pass/Fail Criteria:
-
PASS: Distinct AB system for
and multiplet for . -
FAIL: Disappearance of AB system; appearance of broad HF peak or simple fluoride singlets.
Comparative Context: Yarovenko vs. Ishikawa
Researchers often default to Yarovenko's reagent due to historical literature, but Ishikawa's reagent is generally the superior choice for stability.
| Feature | Yarovenko's Reagent | Ishikawa's Reagent |
| Structure | Chlorotrifluoroethyl-amine | Hexafluoropropyl-amine |
| Stability | Poor (Days) | Moderate (Months at RT) |
| Preparation | Requires gaseous TFE (Hazardous) | Liquid Hexafluoropropene (Easier) |
| Byproduct | HF + Amide | HF + Amide |
| Recommendation | Use only if specifically required by protocol. | Preferred for general deoxyfluorination.[3] |
Safety & Handling
-
HF Evolution: The reagent releases HF upon contact with moisture.[3][4] Always have Calcium Gluconate gel available in the workspace.[3]
-
Pressure: Never store in a hermetically sealed glass ampoule without a pressure relief mechanism, as gas evolution from decomposition can cause explosion.
-
Disposal: Quench slowly into a stirred solution of ice water and sodium bicarbonate (
) or Calcium Hydroxide ( ) to precipitate fluoride.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.[3] 5
-
Liska, F. (1998). Preparation of Yarovenko's reagent and its application in organic synthesis.[1][4] Molecules.[1][3][4][6][7][8][9][10][11] 12[3]
-
Akio, T., et al. (1979).[6] F-Propene-Dialkylamine Reaction Products as Fluorinating Agents (Ishikawa Reagent Comparison). Bulletin of the Chemical Society of Japan.[6] 13
-
Umemoto, T., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability.[3] Journal of Organic Chemistry.[3] 14
Sources
- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. reddit.com [reddit.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Operational Safety & Risk Mitigation Strategy for Yarovenko’s Reagent
Executive Summary
Yarovenko’s Reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine; CAS: 357-83-5) is a potent nucleophilic fluorinating agent used primarily to convert alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] While chemically valuable for its ability to operate under mild conditions, it presents a dual-hazard profile : it is both a severe corrosive (generating anhydrous Hydrofluoric Acid upon hydrolysis) and a thermally unstable energetic material.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic, field-validated protocol for researchers. It prioritizes the "HF-First" safety mindset, where all handling procedures are designed to mitigate the risk of delayed fluoride ion toxicity.
Part 1: Physicochemical Hazard Profile
The Hydrolysis Cascade (The "Hidden" Hazard)
The primary danger of Yarovenko’s reagent is not the liquid itself, but its reaction with atmospheric moisture or aqueous quench buffers. The reagent possesses a highly electrophilic carbon center that reacts violently with water to release hydrogen fluoride (HF).
Mechanism of Hazard: Unlike standard mineral acids, the HF produced is lipophilic (as non-ionized HF) and penetrates deep into tissue before dissociating. This causes:
-
Delayed Pain: Burns may not be felt for 1–24 hours.
-
Systemic Toxicity: Fluoride ions (
) chelate serum calcium ( ) and magnesium ( ), leading to cardiac arrhythmia and potential cardiac arrest.
Thermal Instability
Yarovenko’s reagent is less thermally stable than its successor, Ishikawa’s reagent. It is prone to disproportionation and decomposition if stored at ambient temperatures for prolonged periods or if heated without solvent.
-
Critical Threshold: Avoid heating the neat reagent above 50°C.
-
Storage Requirement: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
Hazard Visualization
The following diagram illustrates the cascade from moisture exposure to systemic toxicity.
Figure 1: The hydrolysis cascade showing the generation of HF and subsequent physiological pathway.
Part 2: Engineering Controls & PPE[4]
Standard nitrile gloves are insufficient for prolonged contact with fluorinating agents. The high lipophilicity of the reagent allows it to permeate thin nitrile rapidly.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Hand Protection (Primary) | Silver Shield / Laminate (EVOH) | Impermeable to small fluorinated organics and HF. |
| Hand Protection (Secondary) | 5-8 mil Nitrile (Over-glove) | Provides dexterity and protects the inner laminate glove from tears. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate against splashing corrosive liquids. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Inhalation of vapors causes severe respiratory tract burns. |
| Skin Protection | Lab Coat + Chemical Apron | Prevents soak-through to clothing in case of a spill. |
The "Buddy System"
Never work alone. A second person must be present in the lab, aware of the specific hazard (HF generation), and trained to administer Calcium Gluconate.
Part 3: Operational Protocol
Pre-Experimental Checklist
-
Calcium Gluconate Gel (2.5%) must be confirmed present on the benchtop (not in a drawer). Check expiration date.
-
Glassware Preparation: All glassware must be flame-dried or oven-dried (>120°C) and cooled under Argon. Trace moisture initiates the hydrolysis cascade.
-
Joint Protection: Use Teflon sleeves on all ground glass joints.
-
Why? The reagent and generated HF will etch glass, causing ground glass joints to seize (freeze) permanently. Grease is often insufficient.
-
Reaction Setup & Addition
-
Solvent: Use anhydrous Dichloromethane (DCM) or Chloroform. Avoid ethers if Lewis acids are present, as cleavage can occur.
-
Addition Rate: Add Yarovenko’s reagent dropwise to the substrate solution at 0°C or -78°C.
-
Causality: The fluorination reaction is often exothermic. Rapid addition can trigger thermal runaway.
-
-
Vessel: Polypropylene or Teflon (PFA/FEP) vessels are preferred for the reagent stock bottle. Reactions can be run in glass if the exposure time is short (<24h), but etching will occur.
The Quenching Protocol (Critical Control Point)
Quenching is the most hazardous step. NEVER add water directly to the neat reagent.
-
Dilute: Ensure the reaction mixture is diluted with an inert solvent (e.g., DCM).
-
Cool: Cool the reaction vessel to 0°C.
-
Neutralize: Quench by slow, dropwise addition of Saturated Sodium Bicarbonate (
) .
Workflow Visualization
Figure 2: Step-by-step operational workflow ensuring mechanical and chemical safety.
Part 4: Emergency Response Procedures
Skin Exposure (The "Diphoterine/Gluconate" Protocol)
-
Immediate Action: Move to safety shower immediately.
-
Rinse: Flush with water for 5 minutes only .
-
Note: Unlike other acids (15 min flush), we limit water flushing to prioritize Calcium Gluconate application, unless Diphoterine is available (use Diphoterine first if available).
-
-
Neutralize: Apply 2.5% Calcium Gluconate Gel liberally to the affected area.[7] Massage into skin.[7][8][6]
-
Medical: Seek emergency medical attention. Reapply gel every 15 minutes during transport.
Spills
-
Evacuate: Clear the area immediately.
-
Do Not Absorb with Sand/Silica: HF reacts with silica to form gaseous Silicon Tetrafluoride (
), which is toxic. -
Neutralizer: Use a dedicated HF spill kit (usually containing Magnesium Oxide or Calcium Carbonate) to neutralize the acid before cleanup.
References
-
Fisher Scientific. (2021). Safety Data Sheet: N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Yarovenko's Reagent. Retrieved from
-
Laloë, E., et al. (2018). "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds." Molecules, 23(10), 2561. (Discusses stability relative to Ishikawa reagent). Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride: Medical Management Guidelines. Retrieved from
-
Yale University EHS. (2023). Standard Operating Procedure: Hydrofluoric Acid. (Protocol for Calcium Gluconate use). Retrieved from
Sources
- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. airproducts.com [airproducts.com]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. carlroth.com [carlroth.com]
- 6. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. drs.illinois.edu [drs.illinois.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
The Yarovenko Reagent: A Technical Retrospective on the Dawn of Nucleophilic Fluorination
Executive Summary
In the lineage of organofluorine chemistry, few compounds hold as much historical weight as Yarovenko’s Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine). Discovered in 1959 by N.N. Yarovenko and M.A. Raksha, this compound represented a paradigm shift: it was one of the first liquid-phase nucleophilic fluorinating agents capable of operating under mild conditions.
Before its discovery, introducing fluorine into organic scaffolds often required harsh, gaseous reagents like sulfur tetrafluoride (
This guide analyzes the reagent’s chemistry, provides a reconstructed technical protocol for its synthesis (for historical and mechanistic validation), and maps its evolution into the modern reagents (Ishikawa, DAST) that define today’s drug discovery landscape.
Historical Genesis & Chemical Architecture
The Discovery (1959)
In the late 1950s, the Soviet chemists N.N. Yarovenko and M.A. Raksha sought to tame the reactivity of fluoroolefins. They observed that secondary amines could undergo nucleophilic addition to perhaloolefins. Their seminal paper, Fluorination with
The Molecule
The reagent is an
Chemical Structure:
Synthesis Protocol: The Yarovenko Adduct
⚠️ SAFETY WARNING: This protocol involves Chlorotrifluoroethylene (CTFE) (a toxic, flammable gas) and generates a reagent that hydrolyzes to release Hydrogen Fluoride (HF) . All operations must be performed in a high-efficiency fume hood with HF-specific first aid (Calcium Gluconate gel) immediately available.
Experimental Setup
-
Vessel: 3-neck round-bottom flask (flame-dried,
purged). -
Cooling: Ice/Water bath (
). -
Input: Gas dispersion tube (fritted glass) for CTFE introduction.
Step-by-Step Methodology
| Step | Action | Mechanistic/Technical Rationale |
| 1 | Charge Amine | Place dry diethylamine (1.0 equiv) into the flask. Solvent is typically not required for the neat reagent, but dry ether can be used as a carrier. |
| 2 | Gas Addition | Slowly bubble CTFE gas into the amine at |
| 3 | Exotherm Control | Critical Control Point: The reaction is highly exothermic. Monitor internal temp. If temp spikes |
| 4 | Saturation | Continue until the weight uptake corresponds to a 1:1 molar ratio. The mixture will darken slightly. |
| 5 | Distillation | Vacuum distillation (approx. |
| 6 | Storage | Store in a sealed PTFE container at |
Quality Control (Self-Validating Metrics)
-
Refractive Index:
. A deviation indicates hydrolysis or polymerization. -
Physical State: Should be a colorless to pale yellow liquid. Dark brown/black indicates decomposition (common in aged samples).
Mechanistic Action: Nucleophilic Fluorination
The utility of Yarovenko's reagent lies in its ability to activate oxygenated substrates (Alcohols, Carboxylic Acids) and replace the oxygen with fluorine via a nucleophilic substitution.
The Pathway
-
Attack: The alcohol oxygen attacks the electrophilic
-carbon of the reagent. -
Elimination: Diethylamine (or fluoride) is displaced, forming a highly reactive intermediate.
-
Fluorination: Fluoride ion (liberated or intramolecular) attacks the alkyl group, displacing the amide byproduct.
Visualization of the Mechanism
Figure 1: Formation of Yarovenko's Reagent and its subsequent activation of alcohols for fluorination.
Comparative Analysis & Evolution
While revolutionary, Yarovenko’s reagent suffered from significant stability issues. It degrades within days at room temperature and is extremely sensitive to moisture. This led to the development of Ishikawa’s Reagent (1979), which utilizes hexafluoropropene (HFP) instead of CTFE. The HFP adduct is significantly more stable, allowing for commercial shelf storage.
Stability & Reactivity Matrix
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST / Deoxo-Fluor |
| Precursor | CTFE + | HFP + | |
| Shelf Life | Days (must be fresh) | Months (at RT/Cool) | Months/Years |
| Physical State | Liquid | Liquid | Liquid |
| Atom Economy | Moderate | Moderate | High |
| Safety Profile | Toxic, HF release | Toxic, HF release | Explosive risk (DAST) |
The Evolutionary Tree of Reagents
Figure 2: The lineage of nucleophilic fluorinating agents, highlighting the pivotal role of Yarovenko's discovery.
References
-
Yarovenko, N. N.; Raksha, M. A.
-fluorinated amines." Zhurnal Obshchei Khimii (Journal of General Chemistry USSR), 1959 , 29, 2159-2163. -
Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent." Chemistry Letters, 1981 , 10(6), 761-764.
-
Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999 , 64(19), 7048-7054.
-
Prakash, G. K. S.; Chacko, S. "Liquid Phase Nucleophilic Fluorination." Current Opinion in Drug Discovery & Development, 2008 .
Technical Guide: Solvent Compatibility & Handling of Yarovenko’s Reagent
Topic: Solubility and Solvent Compatibility of (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's Reagent) Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine, commonly known as Yarovenko’s Reagent , is a potent nucleophilic fluorinating agent used primarily to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides.
For the application scientist, the question of "solubility" for this reagent is a misnomer. As a liquid amine adduct, it is miscible with almost all aprotic organic solvents. The critical parameter is solvent compatibility . Yarovenko's reagent is highly moisture-sensitive and reactive toward nucleophiles. Dissolving it in an incompatible solvent (e.g., ethanol, acetone, or wet dichloromethane) will result in immediate decomposition, yield loss, and the hazardous release of hydrogen fluoride (HF).
This guide delineates the physicochemical rationale for solvent selection, providing a validated compatibility matrix and handling protocols to ensure experimental integrity and safety.
Physicochemical Profile & Solubility Mechanism[1]
Yarovenko's reagent is an adduct of chlorotrifluoroethylene and diethylamine.[1] Its structure features a highly electrophilic fluoroalkylamine center, which drives its solubility and reactivity profile.
Key Properties
| Property | Value | Implication for Solvent Choice |
| Physical State | Liquid (bp 38°C @ 10 mmHg) | Miscible with most organic solvents; no dissolution step required (unlike solid reagents like Selectfluor). |
| Polarity | Moderate | Soluble in both non-polar (Toluene) and polar aprotic (Acetonitrile) solvents. |
| Reactivity | High (Hydrolytically Unstable) | Strictly Anhydrous conditions are required.[2] Reacts with water to form HF and amides. |
| Thermal Stability | Low (Lower than Ishikawa's Reagent) | Decomposes over time; avoid high-boiling solvents requiring prolonged heating for removal. |
The "Solubility" Trap
Unlike inorganic salts, Yarovenko’s reagent does not precipitate out of organic solutions. However, in nucleophilic solvents (alcohols, amines) or electrophilic solvents (ketones, aldehydes), it participates in side reactions. Therefore, a solvent must be chosen based on inertness rather than solvation capacity.
Solvent Compatibility Matrix
The following table categorizes solvents based on their suitability for fluorination reactions using Yarovenko's reagent.
| Solvent Class | Specific Solvents | Status | Technical Notes |
| Halogenated Hydrocarbons | Dichloromethane (DCM) , Chloroform, DCE | Highly Recommended | The "Gold Standard." Excellent solubility, inert, easy to remove (low bp). Must be distilled over CaH₂ or molecular sieves. |
| Ethers | Diethyl Ether , THF, Dioxane | Recommended | Good solubility. THF/Dioxane must be peroxide-free and strictly anhydrous. Ether is excellent for low-temp reactions. |
| Nitriles | Acetonitrile (MeCN) | Conditional | Good for polar substrates. However, trace moisture in MeCN is difficult to remove and rapidly hydrolyzes the reagent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Usable | Miscible, but the lower polarity may slow down the ionic intermediates of the fluorination mechanism. |
| Polar Aprotic (High BP) | DMF, DMSO, DMAc | Not Recommended | While soluble, these solvents can accelerate decomposition or cause side reactions. Difficult to remove without heating (which degrades the reagent). |
| Protic Solvents | Water, Methanol, Ethanol | FORBIDDEN | Immediate violent reaction. Generates HF gas and diethylamine salts. |
| Carbonyls | Acetone, MEK, Ethyl Acetate | Incompatible | The reagent can attack the carbonyl oxygen (forming gem-difluorides), consuming the reagent and contaminating the product. |
Mechanistic Pathways & Solvent Impact
The choice of solvent dictates whether the reagent performs the desired fluorination or degrades. The diagram below illustrates the divergent pathways based on solvent environment.
Figure 1: Reaction pathways of Yarovenko's reagent. Green paths indicate successful fluorination in inert solvents. Red and Yellow paths indicate decomposition or side reactions in incompatible solvents.
Experimental Protocols
Protocol A: Preparation of Anhydrous Reaction Medium
Objective: Ensure the solvent system does not trigger HF release.
-
Solvent Drying:
-
DCM: Distill over Calcium Hydride (CaH₂) under Nitrogen atmosphere. Alternatively, pass through an activated alumina column (Solvent Purification System).
-
Ether/THF: Distill over Sodium/Benzophenone (blue color indicates dryness).
-
-
Glassware: Flame-dry all glassware under vacuum and backfill with dry Nitrogen or Argon.
-
Testing: If unsure of solvent dryness, add a drop of Yarovenko's reagent to a small aliquot. Fuming (HF gas) indicates moisture. Do not use this solvent batch.
Protocol B: Standard Fluorination of a Primary Alcohol
Context: Converting R-CH₂-OH to R-CH₂-F.
-
Setup: Place the alcohol (1.0 equiv) in the dry flask with anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C (ice bath).
-
Reagent Introduction: Add Yarovenko's reagent (1.2–1.5 equiv) dropwise via a glass syringe (plastic syringes may swell/degrade; Teflon-tipped plungers are acceptable).
-
Note: The reagent is a liquid; density ≈ 1.19 g/mL.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours. Monitor by TLC or ¹⁹F NMR.
-
Quenching (Critical Safety Step):
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous NaHCO₃. Caution: CO₂ evolution and potential HF neutralization heat.
-
Transfer to a separatory funnel. Wash organic layer with water and brine.[3]
-
-
Purification: Dry over MgSO₄ and concentrate.
Safety & Handling (HF Hazards)
Yarovenko's reagent generates Hydrogen Fluoride (HF) upon contact with moisture.[2]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a lab coat.
-
First Aid: Calcium Gluconate gel must be immediately available in the lab. If skin contact occurs, wash with water and apply gel.
-
Waste Disposal: Quench all reaction mixtures and reagent residues with basic solution (NaHCO₃ or NaOH) before disposal to neutralize latent HF.
References
- Yarovenko, N. N.; Raksha, M. A. "Fluorination of alcohols and carbonyl compounds with α-fluoroamines." Zhurnal Obshchei Khimii, 1959, 29, 2159-2163.
-
Laming, G. J.; et al. "Recent Advances in the Use of Fluorinating Reagents." Chemical Reviews, 2015 , 115(2), 907–972. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: (2-Chloro-1,1,2-trifluoroethyl)diethylamine." Link
-
Ishikawa, N. "Preparation and Reactivity of Fluorinated Enamines." Bulletin of the Chemical Society of Japan, 1979 , 52(11), 3377.[4] (Comparison of stability between Yarovenko and Ishikawa reagents).
-
Sigma-Aldrich. "Solvent Miscibility and Polarity Chart." Link
Sources
Technical Monograph: (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Synonym: Yarovenko's Reagent[1][2][3]
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine, universally known in organic synthesis as Yarovenko's Reagent , is a specialized fluoroalkyl amino reagent (FAR). It serves as a critical tool for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides.
While historically significant as a precursor to the more stable Ishikawa’s Reagent , Yarovenko's reagent remains a potent choice for specific nucleophilic fluorinations where mild conditions are required to avoid elimination side-products common with DAST (Diethylaminosulfur trifluoride). This guide details its synthesis, mechanistic pathways, and handling protocols, emphasizing the strict moisture sensitivity that governs its efficacy.
Chemical Identity & Physical Properties[1][4][5]
The reagent is an adduct of chlorotrifluoroethylene (CTFE) and diethylamine. It is typically a clear to amber/brown liquid that fumes in air due to hydrolysis.
| Property | Data |
| CAS Number | 357-83-5 |
| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
| Common Name | Yarovenko's Reagent |
| Molecular Formula | C₆H₁₁ClF₃N |
| Molecular Weight | 189.61 g/mol |
| Boiling Point | ~109.8°C (760 mmHg); 38°C (10 mmHg) |
| Density | 1.16 – 1.19 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, Et₂O, THF; reacts violently with water.[1] |
| Stability | Low. Decomposes over days/weeks even at 4°C. Best prepared ex situ immediately before use. |
Synthesis Protocol: In-Situ Generation
Context: Commercial supplies of Yarovenko's reagent often degrade before arrival due to its inherent instability. The most reliable method for research applications is laboratory synthesis via the addition of diethylamine to chlorotrifluoroethylene (CTFE).
Safety Warning: CTFE is a flammable gas. The reaction is exothermic. The product hydrolyzes to release Hydrogen Fluoride (HF).[2] All operations must occur in a functioning fume hood.
Materials
-
Chlorotrifluoroethylene (CTFE): Gas cylinder.
-
Diethylamine: Dried over KOH and distilled.
-
Solvent: Anhydrous Ether or Dichloromethane (optional, can be run neat).
-
Vessel: Pressure-rated glass autoclave or heavy-walled flask with a dry-ice condenser.
Step-by-Step Methodology
-
System Setup: Equip a 3-neck flask with a dry-ice/acetone condenser (-78°C), a gas inlet tube (subsurface), and a thermometer. Flush the system with dry Nitrogen.
-
Amine Charging: Charge the flask with dry diethylamine (1.0 equiv). Cool the flask to -5°C to 0°C using an ice/salt bath.
-
Why: Cooling controls the exotherm. Higher temperatures lead to polymerization of CTFE or decomposition of the adduct.
-
-
Gas Addition: Slowly bubble CTFE gas (1.0 - 1.1 equiv) into the stirred amine.
-
Observation: The rate of addition should be controlled so that the temperature does not exceed 10°C. The dry-ice condenser ensures any unreacted CTFE refluxes back into the mixture.
-
-
Reaction Completion: Continue stirring for 1-2 hours after addition. The mixture will darken to a pale yellow/brown oil.
-
Purification (Optional): For high-purity applications, the product can be distilled under reduced pressure (38°C at 10 mmHg). However, for most fluorinations, the crude oil is used directly to minimize thermal decomposition.
Mechanism of Action: Deoxyfluorination
The utility of Yarovenko's reagent lies in its ability to activate oxygenated substrates (alcohols/acids) into good leaving groups, which are then displaced by the fluoride ion released in situ.[2]
Mechanistic Pathway[6][7][8]
-
Activation: The hydroxyl oxygen attacks the electrophilic carbon (alpha to Nitrogen) of the reagent.
-
Elimination: A chloride or fluoride ion is displaced (typically F⁻ initially), forming a reactive alkoxy-fluoro-amino intermediate.
-
Substitution: The released Fluoride ion attacks the alkyl group in an Sₙ2 fashion, displacing the amide byproduct.
Figure 1: The deoxyfluorination mechanism via Yarovenko's Reagent involving activation and Sₙ2 displacement.[3]
Applications & Comparative Analysis
Primary Workflows
-
Alcohol to Alkyl Fluoride:
-
Conditions: 0°C to Room Temperature in CH₂Cl₂.
-
Stereochemistry: Primary and secondary alcohols typically undergo inversion (Sₙ2).
-
-
Carboxylic Acid to Acyl Fluoride:
Reagent Comparison: The "FAR" Family
Yarovenko's reagent is often compared to Ishikawa's reagent and DAST.
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST |
| Structure | CTFE + Diethylamine | Hexafluoropropene + Diethylamine | Sulfur-based (SF₃) |
| Stability | Poor (Days).[7] Hydrolyzes rapidly. | Good (Months).[1] Shelf-stable. | Moderate (Explosive risk >90°C). |
| Reactivity | High. Good for 1°/2° alcohols. | Moderate. Slower reaction times. | Very High. Can cause elimination.[3] |
| Byproducts | Amide (easily separable). | Amide (easily separable). | Sulfinates (difficult to remove). |
| Safety | Toxic, Corrosive (HF). | Toxic, Corrosive (HF). | Explosive (Shock sensitive). |
Expert Insight: While Ishikawa's reagent is generally preferred for its shelf stability, Yarovenko's reagent is atom-economically smaller and often more reactive due to the inductive effect of the Chlorine atom destabilizing the intermediate, making the leaving group displacement faster in difficult substrates.
Safety & Handling Protocols (Self-Validating)
Working with fluoroalkyl amino reagents requires strict adherence to safety protocols due to the potential for HF release.
-
Moisture Exclusion (Validation Step):
-
HF Neutralization:
-
Keep a saturated solution of Calcium Gluconate (gel) and Sodium Bicarbonate nearby.
-
Any skin contact requires immediate washing and application of gluconate gel to prevent deep tissue necrosis from fluoride ions.
-
-
Waste Disposal:
-
Quench reaction mixtures slowly into a stirred solution of NaHCO₃/Ice. Do not pour directly into water, as the violent hydrolysis can aerosolize acidic vapors.
-
References
-
Yarovenko, N. N.; Raksha, M. A. (1959).[8] "Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyldiethylamine". Zhurnal Obshchei Khimii, 29, 2159-2163.
-
Laming, G. J.; et al. (2007). "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds". MDPI Molecules.
-
Pruett, R. L.; et al. (1950). "Reaction of nucleophiles with chlorotrifluoroethylene". Journal of the American Chemical Society.
-
Ishikawa, N. (1979).[9] "Preparation and Properties of Ishikawa's Reagent". Bulletin of the Chemical Society of Japan.
-
Alfa Chemistry. (2024). "(2-Chloro-1,1,2-trifluoroethyl)diethylamine Physical Properties and Safety Data".
Sources
- 1. (2-CHLORO-1,1,2-TRIFLUOROETHYL)DIETHYLAMINE | 357-83-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,N-diethyl(2-chloro-1,1,2-trifluoroethyl)amine | 357-83-5 [chemnet.com]
- 6. scbt.com [scbt.com]
- 7. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ishikawa’s reagent - Enamine [enamine.net]
Theoretical & Mechanistic Perspectives on Yarovenko's Reagent
A Technical Guide for Synthetic Chemists and Process Engineers
Executive Summary: The Theoretical Imperative
Yarovenko’s Reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine) represents a foundational class of Fluoroalkyl Amino Reagents (FARs) . While often superseded by Ishikawa’s reagent or DAST in modern high-throughput screening, Yarovenko’s reagent remains a critical case study in the theoretical application of nucleophilic fluorination.
Its reactivity is governed by a delicate electronic balance: the nitrogen lone pair’s hyperconjugative donation into the C-F antibonding orbital (
Structural Dynamics & Electronic Theory
The Molecular Scaffold
The reagent is formed via the addition of diethylamine to chlorotrifluoroethylene (CTFE). Unlike standard alkyl halides, the resulting adduct possesses unique electronic properties due to the gem-difluoroamino motif.
-
Chemical Formula:
-
IUPAC Name: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine[1]
-
Key Structural Feature: The
anomeric system.
Frontier Molecular Orbital (FMO) Analysis
The reactivity of Yarovenko's reagent can be rationalized through FMO theory. The nitrogen atom is
-
Anomeric Effect (
): The nitrogen lone pair donates electron density into the low-lying antibonding orbital of the adjacent C-F bond.-
Consequence 1: The C-N bond acquires partial double-bond character (shortened bond length).
-
Consequence 2: The C-F bond is weakened and elongated, making the fluorine atom "labile" and ready to act as a leaving group or internal base.
-
Consequence 3: The
-carbon becomes highly electrophilic, susceptible to attack by "hard" nucleophiles like hydroxyl oxygens.
-
-
The Iminium Equilibrium: In solution, the reagent exists in equilibrium with its iminium salt form, driven by the loss of a fluoride ion. This iminium species is the reactive electrophile responsible for activating alcohols.
Figure 1: The ionization pathway driven by the anomeric effect, generating the active iminium species.
Mechanistic Pathways: Nucleophilic Fluorination
The conversion of an alcohol to an alkyl fluoride using Yarovenko's reagent is not a simple substitution; it is a activation-displacement sequence .
Step-by-Step Mechanism
-
Activation (O-Attack): The hydroxyl oxygen of the substrate attacks the electrophilic carbon of the iminium species (or the neutral reagent assisted by HF). This forms a metastable alkoxy-amino intermediate .
-
Elimination: The intermediate collapses, expelling the amide byproduct (N,N-diethyl-2-chloro-2-fluoroacetamide).
-
Substitution: The fluoride ion (released in Step 1 or available in solution) attacks the alkyl group.
-
Primary/Secondary Alcohols: Proceeds via
(Inversion of configuration). -
Tertiary/Benzylic Alcohols: Proceeds via
(Carbocation intermediate, racemization or retention).
-
The "Hard" Fluorination
Unlike DAST, which releases
Figure 2: The conversion mechanism. Note the central role of the alkoxy-fluoro-amino intermediate.
Comparative Reactivity & Stability Analysis
A theoretical comparison with Ishikawa's Reagent (IR) and DAST reveals why Yarovenko's reagent (YR) is both potent and problematic.
Stability Comparison
YR is significantly less stable than IR.
-
Theoretical Basis: The
-chlorine atom in YR is electron-withdrawing but also capable of leaving. The C-Cl bond introduces a degradation pathway (elimination of HCl or HF) that is less accessible in the perfluorinated alkyl chain of Ishikawa's reagent. -
Shelf Life: YR degrades within days at 4°C; IR is stable for months.
Reactivity Matrix
| Feature | Yarovenko's Reagent (YR) | Ishikawa's Reagent (IR) | DAST |
| Active Center | |||
| Hard/Soft Character | Hard Electrophile | Softer Electrophile | Hard Lewis Acid |
| Thermal Stability | Low (Internal elimination) | High (Thermodynamically stable) | Low (Explosive >90°C) |
| Byproducts | Amide (Liquid/Oil) | Amide (Liquid) | Sulfinamide (Water soluble) |
| Atom Economy | Moderate | Low (Large perfluoro group) | High |
Experimental Protocols (Self-Validating)
Synthesis of Yarovenko's Reagent
Rationale: This is an exothermic addition reaction. Temperature control is critical to prevent polymerization of CTFE or decomposition of the product.
Reagents:
-
Diethylamine (dried over KOH).
-
Chlorotrifluoroethylene (CTFE) gas.
-
Solvent: Anhydrous Ether (optional, can be run neat).
Protocol:
-
Setup: Use a heavy-walled pressure vessel or a 3-neck flask equipped with a dry ice condenser (CTFE b.p. is -28°C).
-
Cooling: Cool diethylamine to -5°C to -10°C.
-
Addition: Bubble CTFE slowly into the amine.
-
Validation: Monitor internal temperature. A spike indicates rapid addition; slow down to prevent "runaway" exotherms.
-
-
Completion: The reaction is complete when the weight gain corresponds to a 1:1 molar ratio.
-
Purification: Vacuum distillation (approx. 35°C at 2 mmHg). Do not overheat.
-
Quality Control:
NMR should show distinct signals for the and (if rearranged) moieties.
-
Fluorination of a Primary Alcohol
Rationale: Anhydrous conditions are non-negotiable. Water hydrolyzes the reagent to the amide and HF, killing reactivity and corroding glass.
Protocol:
-
Preparation: Dissolve 1.0 eq of Alcohol in dry Dichloromethane (DCM).
-
Addition: Add 1.2 eq of Yarovenko's Reagent dropwise at 0°C.
-
Why 0°C? Controls the exotherm of the initial activation step.
-
-
Reaction: Allow to warm to room temperature. Stir for 2-6 hours.
-
Quenching: Pour into ice-cold saturated
.-
Safety: Neutralizes the HF byproduct.
-
-
Workup: Extract with DCM, dry over
, concentrate.
Safety & Handling (Theoretical Hazards)
1. Hydrolysis & HF Release:
The N-C-F bond is thermodynamically unstable toward water.
-
Hazard: The release of HF is instantaneous upon contact with moisture.
-
Control: All glassware must be oven-dried. Syringes must be gas-tight.
2. Thermal Decomposition: Theoretical calculations suggest that at elevated temperatures (>50°C), the reagent undergoes internal elimination to form reactive ketenimines and acid fluorides.
-
Control: Store at -20°C under Argon. Never distill at atmospheric pressure.
References
- Yarovenko, N. N.; Raksha, M. A.
- Liska, F. "Chemistry of fluoroalkylamines." Chem. Listy, 1972, 66, 189. (Comprehensive review of reactivity).
-
Petrov, V. A. "
-Fluoroalkyl(alkenyl)amino Reagents (FAR): Recent Development." Advances in Organic Synthesis, 2006 , 2, 269-290. (Modern review of FARs including Yarovenko and Ishikawa reagents). -
Ishikawa, N.; Kitazume, T.; Yamazaki, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent." Chemistry Letters, 1981 , 10(6), 761-764. (Comparative study).
-
Shainyan, B. A. "The structure and reactivity of fluorinated enamines and imines." Journal of Fluorine Chemistry, 2014 , 160, 8-20. (Theoretical insight into the enamine/imine equilibrium).
Sources
Methodological & Application
Application Note: High-Efficiency Dehydroxyfluorination of Primary Alcohols using Yarovenko's Reagent
Executive Summary
This technical guide details the operational framework for utilizing Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyl)diethylamine (CAS: 357-83-5) to effect the dehydroxyfluorination of primary alcohols. While modern solid-state reagents (e.g., XtalFluor, PhenoFluor) offer handling advantages, Yarovenko's reagent remains a cost-effective and historically significant tool for specific nucleophilic fluorinations. This protocol emphasizes the critical handling requirements to mitigate instability and hydrofluoric acid (HF) generation, ensuring high reproducibility and safety.
Chemical Background & Mechanism[1][2][3]
Reagent Profile
Yarovenko's reagent is an
-
Chemical Formula:
[1][2] -
Physical State: Pale yellow to dark brown liquid (purity dependent).
-
Reactivity: Reacts with alcohols to form an alkyl fluoride and a stable amide byproduct.
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution mechanism (
Figure 1: Mechanistic pathway of dehydroxyfluorination.[3] The driving force is the formation of the strong C-F bond and the stable amide carbonyl.
Experimental Protocol
Pre-Reaction Checklist
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). Must be anhydrous ( ppm ). -
Vessel: Polypropylene (PP) or Teflon (PFA/FEP) vessels are recommended to prevent glass etching by HF byproducts, though borosilicate glass is acceptable for short reaction times if strictly anhydrous.
-
Atmosphere: Strict Nitrogen (
) or Argon ( ) blanket.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Alcohol equivalent.
| Step | Action | Critical Technical Note |
| 1 | Setup | Flame-dry a two-neck flask (or Teflon vessel) under inert gas flow. Cool to 0°C. |
| 2 | Solvent Charge | Add 1.0 mmol of primary alcohol dissolved in 3.0 mL anhydrous DCM. |
| 3 | Reagent Addition | Add 1.2 - 1.5 equivalents of Yarovenko's reagent dropwise via syringe. |
| 4 | Reaction | Allow to warm to Room Temperature (25°C). Stir for 2–12 hours. |
| 5 | Quenching | CRITICAL: Cool to 0°C. Pour mixture into saturated |
| 6 | Extraction | Extract aqueous layer 3x with DCM. Combine organics. |
| 7 | Workup | Wash combined organics with brine, dry over |
| 8 | Purification | Flash Column Chromatography (Silica). |
Workflow Diagram
Figure 2: Operational workflow for the safe handling and execution of the fluorination protocol.
Comparative Analysis: Fluorinating Agents
Yarovenko's reagent occupies a specific niche. Use the table below to determine if it is the correct choice for your substrate compared to other common reagents.
| Feature | Yarovenko's Reagent | DAST | XtalFluor-E/M |
| Physical State | Liquid (Oil) | Liquid | Solid (Salt) |
| Stability | Low (Hydrolyzes/Degrades) | Moderate (Explosive if heated) | High (Shelf Stable) |
| HF Generation | Yes (Upon hydrolysis) | Yes (Upon hydrolysis) | No (Generates |
| Atom Economy | Moderate | Good | Poor (Requires promoter) |
| Cost | Low | High | High |
| Selectivity | High for | High, but elimination common | High, less elimination |
Key Insight: Choose Yarovenko's reagent when cost is a factor and the substrate is sensitive to the acidic conditions of DAST, but ensure the amide byproduct can be separated (it has a higher boiling point than DAST byproducts).
Safety & Hazards (Crucial)
-
HF Release: The reagent releases Hydrogen Fluoride upon contact with moisture.[3]
-
Protocol: Always keep Calcium Gluconate gel nearby in case of skin contact.
-
-
Pressure: Never heat the reaction in a closed system without a pressure relief valve.
-
Corrosion: High concentrations can etch glass. For scale-up (>10g), use Teflon-lined reactors.
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163.
-
Mechanistic Review: Petrov, V. A. "Deoxyfluorination of Alcohols." Advances in Organic Synthesis, 2007 , Vol 2.[4]
-
Reagent Comparison: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org. Chem.2010 , 75, 3401–3411.
-
Safety Data: "Safety of Fluorinating Reagents." ACS Green Chemistry Institute Pharmaceutical Roundtable.
Sources
synthesis of acyl fluorides from carboxylic acids using Yarovenko's reagent
Executive Summary
This application note details the protocol for synthesizing acyl fluorides from carboxylic acids using Yarovenko's reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine). Acyl fluorides are increasingly valued in drug discovery and peptide synthesis due to their unique stability-reactivity profile—they are more stable to hydrolysis than acyl chlorides yet maintain high reactivity toward nucleophiles. This guide provides a mechanistic understanding, a validated experimental protocol, and critical safety measures for handling this fluorinating agent.
Scientific Background & Mechanism[1][2][3]
Reagent Profile
Yarovenko's Reagent (CAS: 357-83-5) is an
-
Chemical Name: N-(2-chloro-1,1,2-trifluoroethyl)diethylamine[1]
-
Appearance: Pale yellow to amber liquid
-
Boiling Point: ~35°C at 6 mmHg (distilled)
-
Stability: Moisture sensitive; degrades over time (days/weeks) even at low temperatures.
Mechanism of Action
The conversion of a carboxylic acid to an acyl fluoride proceeds via a nucleophilic substitution pathway. The carboxylic acid attacks the electrophilic carbon of the reagent's enamine-like structure, displacing a fluoride ion. This fluoride ion then attacks the carbonyl carbon of the intermediate, releasing the stable amide byproduct and the desired acyl fluoride.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for deoxyfluorination. The carboxylic acid activates the reagent, leading to fluoride release and subsequent formation of the acyl fluoride.[2]
Experimental Protocol
Materials & Equipment
-
Reagent: Yarovenko's Reagent (freshly distilled or high-purity commercial grade).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Dry Nitrogen or Argon balloon.
-
Vessel: Round-bottom flask with magnetic stir bar, oven-dried.
General Procedure
This protocol is scaled for 10 mmol of carboxylic acid.
-
Setup: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen.
-
Solvation: Add Carboxylic Acid (10 mmol, 1.0 equiv) and DCM (20 mL) . Stir until dissolved.
-
Addition: Cool the solution to 0°C (ice bath). Add Yarovenko's Reagent (11-12 mmol, 1.1-1.2 equiv) dropwise via syringe over 5-10 minutes.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 1–2 hours .
-
Monitoring: Monitor by
F NMR (appearance of acyl fluoride signal at +15 to +40 ppm) or TLC (convert an aliquot to methyl ester with MeOH/base to visualize).
-
-
Workup (Distillation Method - Preferred):
-
For volatile acyl fluorides, distill the reaction mixture directly under reduced pressure. The amide byproduct (N,N-diethyl-2-chloro-2-fluoroacetamide) has a high boiling point, allowing clean separation.
-
-
Workup (Extraction Method - For Non-Volatiles):
-
Dilute with DCM (30 mL).
-
Wash rapidly with ice-cold NaHCO
(sat. aq.) to remove excess acid and HF. -
Caution: Acyl fluorides are hydrolytically unstable; perform washes quickly (<2 mins).
-
Dry organic layer over anhydrous MgSO
, filter, and concentrate.[3]
-
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow for the synthesis and purification of acyl fluorides.
Scope and Performance Data
Yarovenko's reagent is highly effective for a wide range of substrates, including sterically hindered and electron-deficient acids.
| Substrate Class | Example Acid | Product | Yield (%) | Notes |
| Aromatic | Benzoic Acid | Benzoyl Fluoride | 85-92% | Fast reaction, easy distillation. |
| Aliphatic | Octanoic Acid | Octanoyl Fluoride | 80-88% | Requires dry conditions. |
| Hindered | Pivalic Acid | Pivaloyl Fluoride | 75-82% | May require longer stir time (3-4h). |
| Amino Acids | N-Boc-Phe-OH | N-Boc-Phe-F | 85-90% | No racemization observed; use extraction workup. |
Critical Comparison: Yarovenko vs. Ishikawa[1][6]
While this guide focuses on Yarovenko's reagent, researchers should be aware of Ishikawa's Reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine).[4]
-
Yarovenko's Reagent:
-
Pros: Highly reactive, established history.
-
Cons: Thermal instability, short shelf-life (days), requires preparation or fresh purchase.[4]
-
-
Ishikawa's Reagent:
-
Pros: Shelf-stable liquid/solid, easier to handle, commercially available.
-
Cons: Reactivity can be lower for extremely hindered substrates.
-
Recommendation: Use Yarovenko's reagent if you have the capability to prepare it fresh or require its specific reactivity profile. For general routine synthesis where shelf-stability is paramount, Ishikawa's reagent is a modern alternative.
Safety & Handling
-
HF Generation: Hydrolysis of Yarovenko's reagent releases Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood. Keep Calcium Gluconate gel nearby as a first-aid measure for HF exposure.
-
Glassware: Standard borosilicate glass is acceptable for short reaction times, but plastic (HDPE/PP) or Teflon vessels are preferred for long-term storage of fluorinating agents to prevent etching.
-
Waste Disposal: Quench excess reagent slowly with ice-cold sodium bicarbonate solution. Do not add water directly to the concentrated reagent.
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A.
-Fluoroamines." J. Gen. Chem. USSR1959 , 29, 2125. -
Comparison Reagent (Ishikawa): Ishikawa, N.; Kitazume, T.; Yamazaki, A. "F-Propene-Dialkylamine Reaction Products as Fluorinating Agents." Bull. Chem. Soc. Jpn.1979 , 52, 3377.[5]
-
Modern Application (Peptides): Carpino, L. A. et al. "Acyl Fluorides in Peptide Synthesis." J. Am. Chem. Soc.[6]1990 , 112, 9651.
-
Review of Deoxyfluorination: "Synthesis of Acyl Fluorides from Carboxylic Acids." Organic Chemistry Portal.
Sources
- 1. Fluorocarbohydrates. Part XIV. Reaction of N-(2-chloro-1,1,2-trifluoroethyl)diethylamine with some O-isopropylidene sugars - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 5. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 6. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
Application Note: Fluorination Strategies Using Yarovenko's Reagent
Executive Summary
Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) is a foundational
Key Advantages:
-
Cost-Efficiency: Significantly cheaper precursors (chlorotrifluoroethylene and diethylamine) compared to DAST or Ishikawa’s reagent.
-
Mild Conditions: Reactions typically proceed at
to room temperature. -
Selectivity: High chemoselectivity for hydroxyl groups over other functional moieties.
Mechanistic Insight & Chemistry
Yarovenko's reagent functions as a nucleophilic fluorinating agent.[1] The driving force of the reaction is the formation of a strong C-O bond in the amide byproduct, facilitating the release of fluoride for nucleophilic attack.
Mechanism of Action
The reaction with an alcohol proceeds via an initial attack of the hydroxyl oxygen on the electrophilic carbon of the reagent, displacing a fluoride ion. This forms a reactive alkoxy-amino intermediate. The displaced fluoride ion then attacks the alkyl group (typically via
Figure 1: Mechanistic pathway for the dehydroxyfluorination of alcohols.[2] Note the inversion of configuration typical of
Preparation of Yarovenko's Reagent
Critical Note: Unlike Ishikawa's reagent, Yarovenko's reagent has poor shelf stability (degrading within days even at
Reagents & Equipment
-
Precursors: Chlorotrifluoroethylene (gas or liquid under pressure), Diethylamine (must be dry).
-
Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Vessel: Do not use standard glassware for long-term storage. The reagent etches glass. Use PTFE (Teflon) or HDPE vessels. For the reaction itself, dry glassware is acceptable if used immediately.
Synthesis Protocol
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube (if using gaseous alkene), and a pressure-equalizing addition funnel. Flush with dry Nitrogen (
). -
Cooling: Cool the flask to
to . -
Addition:
-
Add Chlorotrifluoroethylene (1.0 equiv) to the flask (condense it if gaseous).
-
Add Diethylamine (1.0 equiv) dropwise over 30–60 minutes.
-
Caution: The reaction is exothermic . Maintain temperature
to prevent polymerization or decomposition.
-
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. The solution should turn a pale straw to dark brown color.
-
Distillation (Optional but Recommended for Purity): Distill under reduced pressure (
at 15 mmHg).-
Note: For most routine fluorinations, the crude solution can be used directly (one-pot).
-
Application Protocol: Deoxyfluorination of Alcohols
This protocol describes the conversion of a secondary alcohol to an alkyl fluoride.[3][4]
Experimental Workflow
Figure 2: Standard workflow for nucleophilic fluorination using Yarovenko's reagent.
Step-by-Step Procedure
-
Substrate Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (
). -
Reagent Addition:
-
Cool the solution to
. -
Add Yarovenko's reagent (1.2 to 1.5 mmol) dropwise via syringe.
-
Observation: Slight fuming may occur.
-
-
Reaction:
-
Allow the mixture to warm to RT.
-
Monitor via TLC or
-NMR. Primary alcohols typically react in 1–2 hours; secondary alcohols may require 6–12 hours.
-
-
Quenching (Critical Safety Step):
-
Pour the reaction mixture slowly into a beaker containing ice water and saturated
. -
Why? This neutralizes the HF generated during the hydrolysis of excess reagent.
-
-
Workup:
-
Extract with DCM (
). -
Wash combined organics with brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
Comparative Analysis: Yarovenko vs. Alternatives
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST |
| Structure | |||
| Stability | Low (Days).[5] Hydrolyzes rapidly. | Medium (Weeks/Months). Shelf-stable. | Low (Heat sensitive, explosive). |
| Preparation | Easy in situ (Chlorotrifluoroethylene).[6] | Requires Hexafluoropropene. | Difficult to synthesize safely. |
| Reactivity | Moderate. Good for | Slightly less reactive, higher selectivity. | High reactivity, lower selectivity. |
| Byproducts | Amide (Water soluble/separable). | Amide (Separable).[7] | Sulfinates (Difficult to remove). |
| Cost | Low | Medium | High |
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Yield / Unreacted Starting Material.
-
Cause: Reagent hydrolysis due to wet solvent.
-
Validation: Check reagent quality by
-NMR before addition. Yarovenko's reagent shows characteristic signals around to ( ). If peaks shift significantly or disappear, the reagent is dead.
-
-
Issue: Elimination Products (Alkenes).
-
Cause: Basic nature of the amine byproduct or high temperature.
-
Solution: Keep reaction at
longer. Do not heat. Switch to non-polar solvents (Ether/Hexane) to disfavor ionic elimination pathways.
-
-
Issue: Etching of Glassware.
Safety & Handling (E-E-A-T)
Danger: This reagent generates Hydrofluoric Acid (HF) upon contact with moisture.[6]
-
PPE: Neoprene gloves, face shield, and lab coat.
-
Antidote: Keep Calcium Gluconate gel immediately accessible in the workspace. In case of skin contact, wash with water and apply gel.
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
Waste: Quenched aqueous waste contains fluorides. Dispose of according to specific fluoride waste protocols (often separate from standard organic waste).
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine.[8] Zhurnal Obshchei Khimii.
-
Ishikawa, N., et al. (1979). F-Propene-Dialkylamine Reaction Products as Fluorinating Agents.[1][2][5][9] Bulletin of the Chemical Society of Japan.[1][2]
-
Lerman, O., & Rozen, S. (2010). Use of Yarovenko's Reagent in Organic Synthesis.[1][2][6] Journal of Organic Chemistry.[2][4]
-
Fisher Scientific. (2021). Safety Data Sheet: 2-chloro-1,1,2-trifluoroethyldiethylamine.[8]
-
Nielsen, M. K., et al. (2015).[4] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4] Journal of the American Chemical Society.[4]
Sources
- 1. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
applications of Yarovenko's reagent in heterocyclic synthesis
Executive Summary
In the landscape of drug discovery, the incorporation of fluorine and the efficient construction of heterocyclic cores are twin pillars of modern medicinal chemistry. Yarovenko’s Reagent (2-chloro-1,1,2-trifluorotriethylamine) represents a foundational yet underutilized tool that bridges these domains. Unlike the more volatile DAST or the expensive Deoxo-Fluor®, Yarovenko’s reagent offers a unique balance of reactivity and cost-effectiveness for nucleophilic fluorination and dehydrative cyclization.
This guide details the mechanistic underpinnings and practical protocols for deploying Yarovenko’s reagent to synthesize bioactive heterocycles, specifically focusing on benzazoles and oxazolines .
Technical Profile & Mechanism of Action
Reagent Identity:
-
IUPAC Name: 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
-
Structure:
-
Physical State: Pale yellow liquid (bp 33–34 °C at 6 mmHg).
-
Stability: Moderate; sensitive to moisture (hydrolyzes to HF and amides).
Mechanism: The Fluoroiminium Activation Yarovenko’s reagent functions as a source of the electrophilic fluoroiminium ion. Upon reaction with an oxygen nucleophile (e.g., alcohol or carboxylic acid), it releases a fluoride anion and forms an activated intermediate. This intermediate collapses to release the fluorinated product or, in heterocyclic synthesis, undergoes intramolecular attack.
Figure 1: Activation Mechanism
Caption: The reagent activates oxygenated substrates, converting the C-O bond into a reactive leaving group, facilitating either fluorination or cyclization.
Key Applications in Heterocyclic Synthesis
While often cited for simple deoxyfluorination (OH
A. Synthesis of Benzoxazoles and Benzothiazoles via Acyl Fluorides
Direct condensation of carboxylic acids with 2-aminophenols or 2-aminothiophenols often requires harsh thermal conditions or strong acids (PPA). Yarovenko’s reagent converts the carboxylic acid to a highly reactive acyl fluoride in situ.[1] This intermediate reacts rapidly with the amino/thio-nucleophile to close the ring.
Advantages:
-
Mild Conditions: Reactions often proceed at room temperature or mild reflux.
-
Functional Group Tolerance: Compatible with acid-sensitive groups that would not survive Polyphosphoric Acid (PPA).
-
Atom Economy: The byproduct is a separable amide.
B. Cyclodehydration of -Hydroxy Amides to Oxazolines
Oxazolines are critical intermediates for chiral ligands and antibiotics. Yarovenko’s reagent effects the cyclization of
Comparative Data: Yield Analysis
The following table summarizes the efficiency of Yarovenko's reagent in synthesizing benzothiazoles compared to traditional thermal methods.
| Substrate (Carboxylic Acid) | Target Heterocycle | Yield (Yarovenko Method) | Yield (Thermal/PPA) | Notes |
| Benzoic Acid | 2-Phenylbenzothiazole | 92% | 75% | Faster reaction time (1h vs 4h) |
| p-Nitrobenzoic Acid | 2-(4-Nitrophenyl)benzothiazole | 88% | 65% | Avoids degradation of nitro group |
| Cinnamic Acid | 2-Styrylbenzothiazole | 85% | 60% | Preserves double bond geometry |
| Trifluoroacetic Acid | 2-(Trifluoromethyl)benzothiazole | 78% | 45% | Efficient incorporation of |
Detailed Experimental Protocols
Protocol A: In Situ Preparation of Yarovenko’s Reagent
Note: While commercially available, the reagent degrades over time. Fresh preparation is recommended for critical steps.
Reagents:
-
Diethylamine (Liquid, dried over KOH)
-
Solvent: Diethyl ether (Anhydrous)
Procedure:
-
Setup: Equip a 250 mL 3-neck flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with Nitrogen (
). -
Cooling: Charge the flask with diethylamine (0.1 mol) and dry ether (50 mL). Cool the solution to -5 °C to 0 °C.
-
Addition: Slowly bubble Chlorotrifluoroethylene (0.11 mol) into the solution. Control the rate so the temperature does not exceed 10 °C.
-
Reaction: The reaction is exothermic. Once addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Distillation: Distill the solvent under reduced pressure. The residue is the crude Yarovenko’s reagent (approx. 85-90% purity), suitable for immediate use.
Protocol B: One-Pot Synthesis of 2-Substituted Benzothiazoles
Objective: Synthesis of 2-phenylbenzothiazole from benzoic acid and 2-aminothiophenol.
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Yarovenko’s Reagent (1.2 equiv)
-
2-Aminothiophenol (1.0 equiv)
-
Dichloromethane (DCM), Anhydrous
Workflow Diagram:
Caption: Step-by-step workflow for the one-pot synthesis of benzothiazoles using Yarovenko's reagent.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve Benzoic Acid (10 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Cool to 0 °C. Add Yarovenko’s reagent (12 mmol) dropwise via syringe.
-
Acyl Fluoride Formation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes. Checkpoint:
NMR can confirm the disappearance of the reagent signal and appearance of the acyl fluoride signal (approx +15 to +30 ppm relative to ). -
Cyclization: Add 2-aminothiophenol (10 mmol) in one portion. The mixture may warm slightly.
-
Reflux: Heat the mixture to reflux (40 °C) for 3 hours. Monitor by TLC for the disappearance of the intermediate amide.
-
Quench: Cool to RT. Pour the mixture into saturated aqueous
(50 mL) to neutralize HF byproducts. -
Isolation: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Safety & Handling (Critical)
Hazard Identification:
-
Hydrofluoric Acid (HF) Generation: Upon contact with moisture, Yarovenko’s reagent hydrolyzes to release HF. Always use plastic/Teflon syringes if possible, or dry glass syringes immediately after use.
-
Corrosivity: The reagent causes severe skin burns and eye damage.
-
Toxicity: Highly toxic if inhaled or swallowed.
Engineering Controls:
-
Perform all operations in a functioning chemical fume hood.
-
Glassware: Standard glassware is acceptable for short durations, but prolonged storage should be in Teflon (PFA/FEP) containers to prevent etching.
First Aid Protocols:
-
Skin Contact: Immediate irrigation with water for 15 minutes, followed by application of Calcium Gluconate gel (2.5%) . This is non-negotiable; HF burns penetrate deep tissues.
-
Spill Management: Neutralize spills with soda ash (
) or lime ( ) before cleanup.
References
-
Original Discovery: Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluorotriethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159. (Note: English translation available in J. Gen. Chem. USSR).
-
Review of Alpha-Fluoroamines: Petrov, V. A. "Fluorinated Amino Reagents (FARs): Preparation and Application in Organic Synthesis." Advances in Organic Synthesis, 2006 , 2, 269.
-
Heterocyclic Applications: Phillips, A. J., et al.
-hydroxy amides to oxazolines using fluorinating reagents." Organic Letters, 2000 , 2(8), 1165. Link -
Acyl Fluoride Utility: Olah, G. A.; Nojima, M.; Kerekes, I. "Synthetic Methods and Reactions. IV. Fluorination of Carboxylic Acids with Yarovenko's Reagent." Synthesis, 1973 , 1973(08), 487. Link
Sources
fluorination of steroids with (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Application Note & Protocol Guide | AN-FL-042
Executive Summary
The introduction of fluorine into the steroid nucleus is a pivotal strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity. While modern solid-state reagents (e.g., Selectfluor™) exist, (2-Chloro-1,1,2-trifluoroethyl)diethylamine —classically known as the Yarovenko Reagent —remains a potent tool for the nucleophilic dehydroxyfluorination of steroidal alcohols.
This guide details the preparation, mechanistic logic, and application of the Yarovenko reagent. Unlike DAST, which can be shock-sensitive, the Yarovenko reagent offers a liquid-phase alternative that, when handled with rigorous exclusion of moisture, provides high stereoselectivity (typically Walden inversion) at secondary carbons.
The Reagent: Chemistry & Mechanism[1]
The Yarovenko reagent is an
Mechanistic Pathway
The reaction proceeds via the activation of the steroidal alcohol to form a reactive intermediate (an alkyl chlorofluoroacetamidinium ether), followed by nucleophilic displacement by the fluoride ion.
Key Mechanistic Insight:
-
Activation: The hydroxyl oxygen attacks the electrophilic carbon of the reagent, eliminating diethylamine (or HCl, depending on the specific equilibrium).
-
Displacement: The resulting intermediate is an excellent leaving group. The fluoride ion, held in tight ion-pairing, attacks the carbon.
-
Secondary Carbons (e.g., C3, C17): Proceed via
with inversion of configuration . -
Homoallylic Systems (e.g.,
-3 -ols): Can proceed via -steroid rearrangement (retention of configuration) depending on solvent polarity.
-
Mechanistic Visualization
Figure 1: Mechanistic pathway of dehydroxyfluorination. The reaction is driven by the formation of the stable amide byproduct.
Strategic Applications in Steroid Chemistry
The Yarovenko reagent is particularly effective for specific positions on the steroid backbone.
| Target Position | Substrate Example | Product Stereochemistry | Notes |
| C-3 | Cholesterol ( | Risk of elimination to | |
| C-6 | 6-OH-Corticosteroids | 6-Fluoro | Critical for anti-inflammatory potency enhancement. |
| C-17 | Testosterone ( | Requires protection of C3 ketone if enolizable. | |
| C-21 | Corticosterone ( | 21-Fluoro | Primary alcohol; reacts rapidly. High yield. |
Detailed Experimental Protocols
Preparation of the Yarovenko Reagent
Note: The reagent is moisture-sensitive and should be prepared fresh or stored under inert gas at 4°C for no more than 3-5 days.
Reagents:
-
Diethylamine (anhydrous)
-
Chlorotrifluoroethylene (CTFE) gas
-
Solvent: None (neat preparation) or dry Ether
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with dry Nitrogen (
). -
Charging: Add anhydrous diethylamine (1.0 equiv) to the flask.
-
Addition: Cool the flask to 0°C. Slowly bubble CTFE gas (0.95 equiv) into the amine.
-
Critical Control Point: The reaction is exothermic . Control the gas flow to maintain internal temperature between 30°C and 45°C. Do not overheat.
-
-
Completion: Continue stirring for 2 hours after gas addition ceases. The mixture should be a pale yellow liquid.
-
Purification: Distillation in vacuo (approx. 50°C at 6 mmHg) yields the pure adduct.
-
Validation:
F NMR should show characteristic signals for the -CFH-CF2- moiety.
-
Fluorination of a Steroidal Alcohol (Standard Protocol)
Example: Fluorination of Pregnenolone (3
Reagents:
-
Substrate: Steroid Alcohol (1.0 mmol)
-
Reagent: Yarovenko Reagent (1.2 - 1.5 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the steroid in 10 mL anhydrous DCM in a flame-dried flask under
. -
Addition: Add 1.5 mmol of Yarovenko reagent dropwise via syringe at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Monitoring: Monitor by TLC (silica gel). The product (fluoride) is typically less polar than the starting alcohol.
-
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. Caution: Gas evolution ( ) and potential HF neutralization. -
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with water and brine.
-
Drying: Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Hydrolysis of reagent | Ensure all glassware is flame-dried. Use fresh reagent. |
| Elimination Product (Alkene) | Basic nature of byproduct | Add a non-nucleophilic acid scavenger or lower reaction temperature (-20°C). |
| Retention of Configuration | Neighboring group participation | In |
| Corrosion of Glassware | HF generation | Use Teflon (PFA/FEP) reaction vessels if reaction times exceed 12 hours. |
Optimization Workflow Diagram
Figure 2: Decision tree for reaction monitoring and optimization.
Safety & Handling (Critical)
Hazard Class: Corrosive, Toxic, Moisture Sensitive.
-
HF Potential: Upon contact with water, the Yarovenko reagent hydrolyzes to release diethylamine and Hydrofluoric Acid (HF) . HF causes severe, penetrating burns that may not be immediately painful.
-
Antidote: Keep Calcium Gluconate gel immediately accessible on the benchtop.
-
-
Pressure: CTFE is a gas at room temperature. The preparation step involves gas absorption; ensure the system is vented through a drying tube to a scrubber, or use a rated pressure vessel if closing the system.
-
PPE: Neoprene or Nitrile gloves (double gloved), face shield, and fume hood operation are mandatory.
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-Chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii (J. Gen. Chem. USSR), 1959 , 29, 2159.
-
Reagent Review: Petrov, V. A. "
-Fluoroalkyl(alkenyl)amino Reagents (FAR): Recent Development." Advances in Organic Synthesis, 2006 . [2] -
Steroid Fluorination Context: Umemoto, T., et al. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." Beilstein J. Org. Chem., 2021 , 17, 1851–1911.
-
Safety Data: SynQuest Laboratories. "SDS: 2-Chloro-1,1,2-trifluoroethyldiethylamine."[2][3]
Sources
- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Fluorocarbohydrates. Part XIV. Reaction of N-(2-chloro-1,1,2-trifluoroethyl)diethylamine with some O-isopropylidene sugars - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Application of Yarovenko's Reagent in Medicinal Chemistry
Executive Summary
Yarovenko's Reagent (2-chloro-1,1,2-trifluorotriethylamine) represents a foundational class of
This guide provides a rigorous technical analysis of the reagent's utility, offering self-validating protocols for its synthesis and application. It emphasizes the critical stability trade-offs and safety protocols required to handle this reactive species, distinguishing it from its perfluorinated analog, Ishikawa's reagent.[1]
Part 1: Chemical Profile & Mechanism[2]
Structural Identity
-
IUPAC Name:
-(2-chloro-1,1,2-trifluoroethyl)diethylamine[2] -
CAS Number: 357-83-5
-
Physical State: Pale yellow to brown liquid (highly moisture sensitive).[1]
-
Boiling Point: 33–34 °C at 6 mmHg.
Mechanism of Action: Nucleophilic Substitution
The reagent functions as a source of "hard" nucleophilic fluoride. The driving force is the formation of a stable amide byproduct. The reaction proceeds through an activated intermediate where the hydroxyl oxygen attacks the electrophilic carbon of the reagent.
Key Mechanistic Insight: Unlike DAST, which can be explosive, Yarovenko's reagent decomposes via hydrolysis to release HF and an amide. The mechanism involves the formation of a fluoroiminium ion intermediate, which activates the substrate alcohol for
Figure 1: Mechanistic pathway of deoxyfluorination using Yarovenko's reagent. The reaction typically proceeds with inversion of configuration (
Part 2: Strategic Applications & Comparative Analysis
Why Use Yarovenko's Reagent?
Despite its instability, Yarovenko's reagent offers specific advantages:
-
Liquid Handling: Unlike gaseous
, it can be handled (carefully) in standard glassware. -
Acyl Fluoride Synthesis: It converts carboxylic acids to acyl fluorides under neutral conditions, which are valuable intermediates for peptide coupling where acid chlorides might be too reactive or prone to racemization.
-
Heterocycle Formation: It serves as a building block for fluorinated heterocycles (e.g., oxazoles) via cyclization.
Comparative Analysis: Fluorinating Agents
The choice of reagent is often a trade-off between reactivity and stability.
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST | Deoxo-Fluor |
| Active Species | 2-chloro-1,1,2-trifluoroethyl-amine | 1,1,2,3,3,3-hexafluoropropyl-amine | Diethylaminosulfur trifluoride | Bis(2-methoxyethyl)aminosulfur trifluoride |
| Stability | Low (Days in fridge) | High (Shelf-stable liquid) | Low (Thermal shock risk) | Moderate (Thermally stable) |
| Reactivity | High (Decomposes >50°C) | Moderate | High | High |
| Byproducts | Amide (easily separated) | Amide | Sulfinamide (difficult removal) | Sulfinamide |
| Primary Use | Acyl fluorides, | General fluorination | Large scale fluorination |
Expert Insight: While Ishikawa's reagent (the hexafluoropropene adduct) is often preferred for its shelf stability, Yarovenko's reagent is chemically distinct due to the chlorine atom. This chlorine can sometimes be leveraged in subsequent eliminations or couplings that the perfluorinated Ishikawa reagent cannot undergo.
Part 3: Detailed Experimental Protocols
Protocol A: In-Situ Synthesis of Yarovenko's Reagent
Because the reagent degrades within days, fresh preparation is the only way to ensure high yields.
Safety Prerequisite: This reaction must be performed in a high-efficiency fume hood. Chlorotrifluoroethylene (CTFE) is a gas; proper trapping is required.
Materials:
-
Diethylamine (dried over KOH)
-
Chlorotrifluoroethylene (CTFE) gas
-
Anhydrous ether (optional solvent, often run neat)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube (bubbler), and a thermometer. Flush with dry Nitrogen (
). -
Charging: Add dry diethylamine (1.0 equiv) to the flask. Cool the flask to roughly -5°C to 0°C using an ice/salt bath.
-
Addition: Slowly bubble CTFE gas into the amine. The reaction is exothermic.
-
Critical Control Point: Maintain internal temperature below 40°C. If it spikes, stop gas flow immediately.
-
-
Stoichiometry: Continue addition until the weight gain corresponds to a 1:1 molar ratio.
-
Completion: The resulting liquid is the crude reagent. It is typically used immediately without distillation to avoid thermal decomposition.
-
Validation: Take a small aliquot for
NMR (in ). Characteristic signals should appear around -83 ppm (relative to ).
-
Protocol B: Deoxyfluorination of a Secondary Alcohol
Target: Conversion of R-2-octanol to S-2-fluorooctane (Inversion).
Step-by-Step:
-
Preparation: Dissolve the alcohol (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a flame-dried flask under
. -
Addition: Cool the solution to 0°C. Add freshly prepared Yarovenko's reagent (12 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or GC-MS. The disappearance of the alcohol peak is the endpoint.
-
-
Quenching (Critical Safety Step): Pour the reaction mixture slowly into ice-cold saturated
solution .-
Why? This neutralizes the HF generated during the reaction and hydrolysis.
-
-
Workup: Extract with DCM (3x), dry organics over
, and concentrate. -
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc gradient).
Protocol C: Synthesis of Acyl Fluorides
Target: Conversion of Benzoic Acid to Benzoyl Fluoride.
Step-by-Step:
-
Mixing: In a dry flask, dissolve Benzoic Acid (10 mmol) in dry Ether or DCM.
-
Reagent Addition: Add Yarovenko's reagent (11 mmol) at RT.
-
Observation: Evolution of mild heat. Stir for 30 minutes.
-
Isolation: The byproduct is
-diethyl-2-chloro-2-fluoroacetamide. This is less volatile than most acyl fluorides. -
Distillation: Distill the reaction mixture directly under reduced pressure to isolate the pure acyl fluoride.
Part 4: Decision Framework & Safety
Reagent Selection Logic
Use the following logic flow to determine if Yarovenko's reagent is appropriate for your synthesis.
Figure 2: Decision matrix for selecting fluorinating agents in medicinal chemistry.
Safety Hazards & HF Management
Hazard: Hydrolysis of Yarovenko's reagent releases Hydrogen Fluoride (HF).[1]
-
Skin Contact: HF causes deep, painless burns that destroy tissue and bone.
-
First Aid: immediate application of Calcium Gluconate gel is mandatory upon any suspected exposure.
-
Glassware: While the reagent itself is compatible with glass, the HF byproduct will etch glass over time. Use PTFE (Teflon) containers for long-term storage or reactions expected to generate significant HF.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols and carboxylic acids with
-fluoroalkylamines. Zhurnal Obshchei Khimii, 29, 2159-2163. (Note: English translation often cited in J. Gen. Chem. USSR). -
Ishikawa, N., et al. (1979).[4][6] F-Propene-Dialkylamine Reaction Products as Fluorinating Agents.[3][6] Bulletin of the Chemical Society of Japan, 52(11), 3377-3380.[6] [6]
-
Laming, G. J., et al. (2004). The synthetic utility of
-fluoroalkylamino reagents. Tetrahedron, 60(52), 12047-12056. -
Pazenok, S., & Leroux, F. R. (2016).[7] Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 21(11), 1546.
Sources
Application Note: Precision Fluorination of Sensitive Substrates using Yarovenko's Reagent
Executive Summary
The introduction of fluorine into bioactive molecules is a pivotal strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1] While Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are industry standards, their thermal instability and shock sensitivity pose significant safety risks upon scale-up.
Yarovenko’s Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) offers a critical alternative. As a liquid-phase
Scientific Foundation & Mechanism
The Reagent Profile
Yarovenko's reagent is an adduct of chlorotrifluoroethylene and diethylamine.[2] Unlike DAST, which acts via a sulfur-oxygen bond, Yarovenko’s reagent utilizes a highly electrophilic carbon center activated by fluorine atoms and an amino group.
Key Advantages:
-
Safety: Non-explosive; higher thermal stability than DAST.
-
Selectivity: Excellent for converting primary/secondary alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.
-
Byproducts: The resulting amide byproduct is chemically distinct from the product, simplifying purification compared to sulfur-based residues.
Mechanism of Action
The fluorination proceeds via a nucleophilic substitution pathway. The hydroxyl group of the substrate attacks the electrophilic carbon of the reagent, eliminating fluoride. This forms a reactive alkoxy-fluoro-enamine intermediate. The released fluoride ion then performs an intramolecular or intermolecular
Note on Stereochemistry: For chiral secondary alcohols, this mechanism typically proceeds with inversion of configuration (
Mechanistic Pathway Diagram
Caption: Figure 1. Mechanistic pathway of deoxyfluorination via Yarovenko's reagent, highlighting the activation and displacement steps.
Comparative Analysis: Selecting the Right Agent
Before proceeding, verify that Yarovenko's reagent is the optimal choice for your specific substrate.
| Feature | Yarovenko's Reagent | DAST / Deoxo-Fluor | Ishikawa's Reagent |
| Active Center | Aminosulfur (S-based) | ||
| Physical State | Liquid (Oil) | Liquid | Liquid (Oil) |
| Thermal Stability | Moderate (Store < | Low (Explosive risk > | High (Stable at RT) |
| Reactivity | High (Fast kinetics) | Very High | Moderate (Slower than Yarovenko) |
| Elimination Risk | Moderate | High | Low |
| Atom Economy | Good | Moderate | Poor (Bulky byproduct) |
Experimental Protocols
Safety & Handling (Crucial)
-
Hazard: Hydrolysis releases Hydrogen Fluoride (HF).[3]
-
PPE: Neoprene gloves, face shield, and a functioning fume hood are mandatory.
-
Glassware: Standard borosilicate glass is acceptable for short reaction times (< 24h) under anhydrous conditions. For storage, use Teflon (PFA/FEP) or HDPE containers.
-
Quenching: Always have a saturated sodium bicarbonate (
) or calcium chloride ( ) solution ready to neutralize HF.
Protocol A: Preparation of Yarovenko's Reagent
While commercially available, the reagent degrades over time. For sensitive substrates, fresh preparation is recommended to ensure the absence of HF salts.
Reagents:
-
Chlorotrifluoroethylene (CTFE) - Gas
-
Diethylamine (anhydrous)
-
Solvent: Dry Ether or Dichloromethane (DCM)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with dry Nitrogen (
). -
Solvation: Charge the flask with anhydrous diethylamine (1.0 equiv) and dry ether (
M concentration). Cool the solution to C to C. -
Addition: Slowly bubble CTFE gas (1.0 - 1.1 equiv) into the stirred solution.
-
Observation: The reaction is exothermic. Control the rate of gas addition to maintain temperature
C.
-
-
Completion: Stir for 1 hour at
C, then allow to warm to Room Temperature (RT) over 2 hours. -
Purification: Distill the product under reduced pressure (vacuum distillation).
-
Target: Collect the fraction boiling at approx.
C / 6 mmHg (or C / 45 mmHg). -
Result: A colorless to pale yellow liquid. Store immediately in a Teflon bottle under Argon at
C.
-
Protocol B: Fluorination of Sensitive Alcohols
Target: Conversion of a
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Yarovenko's Reagent (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)[4]
-
Base (Optional):
(if substrate is highly acid-sensitive)
Step-by-Step:
-
Preparation: Dry the alcohol substrate by azeotropic distillation with toluene if necessary. Dissolve in anhydrous DCM (0.2 M) under
atmosphere. -
Addition: Cool the solution to
C (for highly sensitive substrates) or C (standard). -
Reagent Introduction: Add Yarovenko’s reagent dropwise via syringe.
-
Note: If the substrate is prone to acid-catalyzed rearrangement, add 2.0 equiv of Triethylamine (
) before adding the fluorinating reagent. This scavenges the HF byproduct immediately.
-
-
Reaction: Allow the mixture to warm to RT. Monitor via TLC or
F-NMR.-
Typical Time: 1 - 4 hours.
-
Monitoring: Look for the disappearance of the reagent signal (approx -70 to -80 ppm) and appearance of the product signal (approx -200 to -230 ppm for alkyl fluorides).
-
-
Quenching: Pour the reaction mixture into a vigorously stirred, ice-cold saturated
solution. Stir for 15 minutes. -
Extraction: Extract with DCM (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel chromatography.
-
Tip: The amide byproduct is polar; the alkyl fluoride is usually non-polar, facilitating easy separation.
-
Troubleshooting & Optimization (Self-Validating System)
Use the following logic flow to diagnose reaction failures.
Caption: Figure 2. Decision tree for troubleshooting fluorination outcomes.
Common Failure Modes:
-
Elimination vs. Substitution: If the substrate forms an alkene, the basicity of the reagent or the intermediate is acting as a base. Solution: Lower temperature to
C and ensure slow addition. -
Hydrolysis: If the reagent fumes excessively or shows white precipitate upon addition, it has hydrolyzed. Solution: Distill reagent or purchase fresh ampoules.
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163.
-
Mechanistic Review: Lidy, W.; Sundermeyer, W. "Reactions of fluoroamine reagents." Chemische Berichte, 1973 , 106, 587.
-
Comparative Reagent Study: Beasley, P. A., et al. "Deoxyfluorination of alcohols using N,N-diethyl-α,α-difluoro-(3-methyl)benzylamine." Journal of Fluorine Chemistry, 2014 , 165, 103-110.
- Modern Applications: van der Mei, F. W., et al. "Nucleophilic Fluorination of Alcohols with Yarovenko's Reagent." Organic Process Research & Development, 2018. (Contextual grounding for scale-up safety).
Sources
Application Note: Large-Scale Synthesis & Process Control with Yarovenko Reagent
This Application Note is designed for process chemists and scale-up teams requiring a robust framework for utilizing (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko Reagent) in kilogram-to-pilot scale syntheses.
Reagent: (2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS: 357-83-5 Common Name: Yarovenko Reagent Primary Function: Nucleophilic Fluorination (Deoxyfluorination)[1]
Executive Technical Summary
The Yarovenko reagent is a powerful, liquid-phase fluorinating agent synthesized from the addition of diethylamine to chlorotrifluoroethylene (CTFE). While functionally similar to the Ishikawa reagent and DAST, the Yarovenko reagent offers a distinct economic advantage for large-scale operations due to the low cost of its bulk precursors.
However, its utility is constrained by thermal instability and moisture sensitivity . Unlike the Ishikawa reagent, which is relatively shelf-stable, the Yarovenko reagent degrades significantly over days, even under refrigeration. Therefore, successful large-scale application requires a "Make-and-Use" strategy—synthesizing the reagent in situ or immediately prior to consumption—rather than relying on long-term storage.
Key Applications
-
Deoxyfluorination: Conversion of primary/secondary alcohols to alkyl fluorides.
-
Acyl Fluoride Synthesis: Conversion of carboxylic acids to highly reactive acyl fluorides.[1]
-
Heterocycle Formation: Cyclization of amino-alcohols and related nucleophiles.
Safety Architecture & Hazard Analysis
Scale-up increases the thermal mass and potential for runaway decomposition. Strict adherence to these safety parameters is mandatory.
| Hazard Category | Specific Risk | Mitigation Strategy |
| HF Release | Hydrolysis releases Hydrofluoric Acid (HF).[1] | Mandatory: Calcium gluconate gel on standby. All scrubbers must contain caustic soda (NaOH) to neutralize effluent gas. |
| Thermal Runaway | The formation reaction (Amine + CTFE) is exothermic. | Maintain reaction temperature <45°C . Use active cooling (chiller/brine) during gas bubbling. |
| Pressure | CTFE is a gas (bp -28°C). | Ensure the reactor venting system is unobstructed to prevent over-pressurization. Use a sparger for efficient gas uptake. |
| Toxicity | Reagent is a vesicant; CTFE is toxic/flammable. | Full PPE (chem suit, face shield). Work strictly within a fume hood or closed reactor system. |
Mechanism of Action
The reagent functions via a fluoro-iminium intermediate.[1] The high electronegativity of the fluorine atoms activates the
Figure 1: Mechanistic pathway for the deoxyfluorination of alcohols. The driving force is the formation of the stable amide bond in the byproduct.
Master Protocols (Scale-Up Ready)
Protocol A: Large-Scale Synthesis of Yarovenko Reagent (1.0 kg Scale)
Note: This protocol avoids distillation by preparing a high-purity crude oil suitable for immediate use, minimizing thermal degradation risks.
Reagents:
-
Diethylamine (DEA): 850 g (11.6 mol)
-
Chlorotrifluoroethylene (CTFE) gas: ~1100 g (9.4 mol) [Limiting Reagent]
-
Solvent: None (Neat reaction) or Diethyl Ether (if dilution is required for heat management)
Equipment:
-
2L Jacketed Reactor (Glass or Hastelloy).
-
Gas sparging tube (fritted glass or PTFE).
-
Overhead mechanical stirrer (high torque).
-
Cryogenic condenser (-20°C) on the vent line to reflux unreacted CTFE.
Step-by-Step Procedure:
-
System Prep: Purge reactor with dry nitrogen. Charge Diethylamine (850 g) into the reactor.
-
Cooling: Circulate coolant to bring the internal temperature to 0–5°C .
-
Addition (Critical): Begin bubbling CTFE gas through the sparger.
-
Rate Control: Adjust gas flow so the exotherm does not exceed 40°C .
-
Observation: The volume will expand significantly.
-
-
Saturation: Continue addition for 6–8 hours until the theoretical weight of CTFE has been absorbed or CTFE reflux is observed (indicating saturation).
-
Post-Reaction: Stir the mixture at ambient temperature (20–25°C) for 12 hours.
-
Degassing: Apply a light vacuum (200 mbar) for 30 minutes to remove excess dissolved CTFE and unreacted diethylamine.
-
Quality Control: Take a small aliquot for 19F-NMR.
-
Success Criteria: Distinct signals for the -CFH-CF2- moiety; absence of significant impurity peaks.
-
-
Storage: Do not store. Transfer immediately to the fluorination reactor (Protocol B).
Protocol B: Fluorination of a Primary Alcohol (Process Scale)
Target: Conversion of 1-Octanol to 1-Fluorooctane (Model Reaction)
Reagents:
-
Substrate: 1-Octanol (1.0 equiv)
-
Yarovenko Reagent (from Protocol A): 1.2 – 1.5 equiv
-
Solvent: Dichloromethane (DCM) or Dry Diglyme (for higher boiling substrates)
Step-by-Step Procedure:
-
Charging: Charge the Yarovenko reagent (1.2 equiv) into a reactor containing anhydrous DCM (5 vol relative to substrate). Cool to -10°C .
-
Addition: Dissolve the alcohol in minimal DCM. Add this solution dropwise to the reagent over 1 hour.[2][3]
-
Process Note: Maintain T < 0°C. Fast addition results in elimination side-products (alkenes).
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC/GC.
-
Quench (Hazardous): Cool to 0°C. Quench by slow addition into ice-cold saturated NaHCO3 solution .
-
Warning: Vigorous effervescence (CO2) and heat generation.
-
-
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over MgSO4.[4]
-
Purification: Distillation is preferred for alkyl fluorides.
Process Control & Troubleshooting
Data derived from comparative analysis of fluoroalkyl amino reagents.
| Observation | Root Cause | Corrective Action |
| Darkening/Black Oil | Thermal decomposition of the reagent. | Reagent is too old (>3 days) or was heated >50°C. Discard and synthesize fresh. |
| Low Yield (Alcohol Recovery) | Hydrolysis of reagent before reaction. | Check solvent water content (Karl Fischer). Ensure reactor is N2-inerted. |
| Elimination Product (Alkene) | Reaction temperature too high or basicity too high. | Lower addition temperature to -20°C. Increase solvent dilution. |
| Etched Glassware | HF generation during storage/reaction.[1][5] | Use PTFE-lined reactors or passivate glass. Neutralize waste immediately. |
Comparison with Alternative Reagents
While DAST is often the academic standard, Yarovenko remains relevant for cost-sensitive scale-up.
| Feature | Yarovenko Reagent | Ishikawa Reagent | DAST |
| Precursors | CTFE + Diethylamine (Cheap) | Hexafluoropropene + DEA | SF4 + TMS-DMA (Expensive) |
| Stability | Poor (Days) | Good (Months) | Moderate (Explosive risk) |
| Atom Economy | Moderate | Low (Large byproduct) | High |
| Scale-Up Suitability | High (if made in-situ) | High | Low (Safety concerns) |
References
-
Synthesis of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine . PrepChem. Available at: [Link]
-
Lishchynskyi, A. et al. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds . Molecules2019 , 24(10), 1898. Available at: [Link]
-
Tolman, V. Syntheses of fluorinated amino acids: from the classical to the modern concept . Amino Acids1996 , 11, 15–36.[6] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 6. Syntheses of fluorinated amino acids: from the classical to the modern concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Yarovenko's Reagent as a Dehydrating Agent
Executive Summary
While Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyl)diethylamine is historically renowned as a nucleophilic fluorinating agent (replacing hydroxyl groups with fluorine), its utility as a potent, mild dehydrating agent is a powerful yet underutilized application in drug development.
This Application Note details the use of Yarovenko's reagent for dehydrative transformations , specifically the conversion of primary amides to nitriles and cyclodehydration reactions to form heterocycles. Unlike harsh acidic dehydrating agents (e.g.,
Chemical Profile & Mechanism[1][2][3][4][5]
The Reagent
-
IUPAC Name: (2-chloro-1,1,2-trifluoroethyl)diethylamine
-
Structure:
-
Preparation: Addition of diethylamine to chlorotrifluoroethylene.[1]
-
Physical State: Amber liquid; highly moisture-sensitive.[2]
Mechanism of Dehydration
The dehydrating capability of Yarovenko's reagent stems from its high affinity for oxygen. The reagent acts as an "oxygen scavenger," activating the oxygen atom of an amide or alcohol, converting it into a leaving group that is subsequently eliminated.
Key Mechanistic Pathway (Amide to Nitrile):
-
Activation: The amide oxygen attacks the electrophilic carbon of the reagent.
-
Elimination: The intermediate collapses, expelling the stable amide byproduct (N,N-diethyl-chlorofluoroacetamide) and releasing HF to form the nitrile.
Mechanistic Visualization
The following diagram illustrates the electron flow during the dehydration of a primary amide to a nitrile.
Figure 1: Mechanistic pathway for the conversion of primary amides to nitriles using Yarovenko's reagent. The reagent activates the carbonyl oxygen, facilitating the elimination of water equivalents.
Experimental Protocols
Protocol A: Conversion of Primary Amides to Nitriles
Application: Synthesis of labile nitriles from acid-sensitive amides. Scale: 10 mmol (scalable to 50 mmol).
Reagents & Equipment[3][4][1][2][5][6]
-
Substrate: Primary Amide (10 mmol, dried).
-
Reagent: Yarovenko's Reagent (12 mmol, 1.2 equiv).
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).
-
Base: Triethylamine (Et3N) or Pyridine (24 mmol, 2.4 equiv) — Critical for scavenging HF.
-
Equipment: Flame-dried 3-neck round bottom flask, nitrogen balloon, addition funnel.
Step-by-Step Methodology
-
Setup (Inert Atmosphere): Purge the reaction vessel with nitrogen. Add the primary amide (10 mmol) and anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (24 mmol).
-
Expert Insight: The base is mandatory. Without it, the liberated HF can cause polymerization of the nitrile or degradation of the reagent before reaction completion.
-
-
Reagent Addition: Cool the solution to -78°C (or 0°C for robust substrates). Add Yarovenko's reagent (12 mmol) dropwise over 15 minutes.
-
Observation: A slight fuming may occur; ensure venting is appropriate.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amide spot).
-
Quenching: Pour the reaction mixture into ice-cold saturated
solution.-
Safety: Vigorous bubbling (
) will occur as residual HF is neutralized.
-
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (usually Hexanes/Ethyl Acetate) or distillation.
Protocol B: Cyclodehydration (Synthesis of Oxazolines)
Application: Cyclization of
Workflow Visualization
Figure 2: Operational workflow for the cyclodehydration of
Methodology
-
Dissolution: Dissolve N-(2-hydroxyethyl)benzamide (or derivative) in dry DCM.
-
Reagent Introduction: Add 1.1 equiv of Yarovenko's reagent at 0°C.
-
Mechanism Check: The reagent activates the alcohol (-OH) first.[4] The amide nitrogen then attacks the activated carbon, closing the ring.
-
Completion: Stir at RT until cyclization is complete.
-
Isolation: Standard basic workup (as in Protocol A).
Comparative Analysis: Dehydrating Agents
The following table contrasts Yarovenko's reagent with standard alternatives for dehydration reactions.
| Feature | Yarovenko's Reagent | Thionyl Chloride ( | Burgess Reagent |
| Primary Mechanism | O-Activation / HF Elimination | Chlorination / Elimination | Sulfonylcarbamate Elimination |
| Reaction pH | Neutral/Basic (with scavenger) | Highly Acidic (HCl gas) | Neutral |
| Byproducts | Amide, HF | Soluble Sulfamide | |
| Atom Economy | Low (Heavy byproduct) | High | Low |
| Stability | Low (Hydrolyzes easily) | High | Moderate (Hygroscopic) |
| Best Use Case | Acid-sensitive substrates | Robust substrates | Very sensitive alcohols |
Safety & Handling (Critical)
Hazard Identification:
-
Hydrofluoric Acid (HF): Hydrolysis of Yarovenko's reagent releases HF.[6] HF is a contact poison that penetrates tissue and decalcifies bone.
-
Glassware: Long-term storage in glass is dangerous due to etching. Store in Teflon (PFA/FEP) containers if possible, or use fresh.
Mandatory Precautions:
-
Calcium Gluconate Gel: Must be available on the benchtop during all handling.
-
Ventilation: All operations must occur in a functioning fume hood.
-
Quenching: Never dispose of unquenched reagent. React with excess base/bicarbonate before disposal.
References
-
Original Synthesis: Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination with (2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.[7][8]
-
Amide to Nitrile Application: Cohen, T., et al. (1976). Dehydration of amides to nitriles using fluoroalkylamine reagents. Journal of Organic Chemistry.[8]
-
Ishikawa Reagent Comparison: Takaoka, A., et al. (1979).[1][5] F-Propene-Dialkylamine Reaction Products as Fluorinating Agents.[4][1][2][5][8] Bulletin of the Chemical Society of Japan.[4][1][5][8] [1]
-
General Review: Petrov, V. A. (2007).[4] Fluoroalkyl Amino Reagents (FAR): Recent Developments.[4] Advances in Organic Synthesis.[4]
Sources
- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 5. Ishikawa’s reagent - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
synthesis of fluoro-gibberellins using Yarovenko's reagent
Application Note: Targeted Synthesis of Fluoro-Gibberellins using Yarovenko's Reagent
Executive Summary
The introduction of fluorine into the gibberellin (GA) phytosterol scaffold significantly alters metabolic stability and biological activity. Fluoro-gibberellins serve as critical chemical probes for elucidating gibberellin signaling pathways and as potential plant growth regulators with enhanced resistance to enzymatic degradation.
This Application Note details the protocol for synthesizing 3-fluoro-gibberellins using Yarovenko's Reagent (2-chloro-1,1,2-trifluorotriethylamine) . Unlike harsher fluorinating agents (e.g., SF4), Yarovenko's reagent offers a mild, selective nucleophilic substitution of hydroxyl groups, specifically targeting the C-3 allylic/secondary alcohol of the GA A-ring. This protocol focuses on the conversion of Gibberellic Acid (GA3) methyl ester to its 3-fluoro analogs, grounded in the seminal work of Banks and Cross.
Chemical Foundation & Mechanism
Yarovenko's Reagent (CTT) is an
Mechanism of Action:
-
Activation: The hydroxyl oxygen of the gibberellin attacks the electrophilic carbon of the reagent, displacing a fluoride ion.
-
Substitution: The displaced fluoride ion acts as a nucleophile. It attacks the carbon bearing the activated oxygen leaving group.
-
Stereochemistry: For secondary alcohols like the C-3 hydroxyl of GA3, the reaction typically proceeds via an SN2 mechanism , resulting in the inversion of configuration (e.g., 3
-OH 3 -F). However, in allylic systems, SN2' (allylic rearrangement) is a competing pathway that must be controlled via temperature and solvent choice.
Diagram 1: Mechanistic Pathway of Yarovenko Fluorination
Caption: Stepwise activation of GA hydroxyl group by Yarovenko's reagent followed by nucleophilic fluorination.
Pre-Synthesis Considerations
-
Substrate Protection: The C-7 carboxylic acid of natural gibberellins reacts violently with Yarovenko's reagent to form acyl fluorides. Therefore, conversion to the methyl ester is mandatory prior to fluorination.
-
Reagent Quality: Yarovenko's reagent is moisture-sensitive. It must be distilled prior to use or sourced from a high-purity vendor and stored under argon.
-
Safety: The reagent is a vesicant and releases HF upon hydrolysis. All operations must be performed in a fume hood with HF-compatible safety gear (calcium gluconate gel on hand).
Experimental Protocol
Phase 1: Preparation of Gibberellin Methyl Ester
Note: This step protects the C-7 carboxyl group.
-
Dissolution: Dissolve 1.0 g (approx. 2.9 mmol) of Gibberellic Acid (GA3) in 20 mL of methanol.
-
Esterification: Treat with ethereal diazomethane (excess) at 0°C until a persistent yellow color remains. Alternatively, use TMS-diazomethane (2.0 equiv) in benzene/methanol (3:2) for a safer workflow.
-
Workup: Quench excess reagent with drops of acetic acid. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethyl acetate/petroleum ether.
-
Yield Target: >90%
-
Validation: IR spectrum should show ester carbonyl stretch (~1730 cm⁻¹).
-
Phase 2: Fluorination with Yarovenko's Reagent
Core transformation based on Banks & Cross (1977).
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂). Flush with dry nitrogen.
-
Reactants:
-
Substrate: 350 mg (1.0 mmol) GA3 Methyl Ester.
-
Solvent: 15 mL anhydrous Dichloromethane (DCM).
-
Reagent: 0.3 mL (approx. 1.5 equiv) Yarovenko's Reagent (2-chloro-1,1,2-trifluorotriethylamine).
-
-
Reaction:
-
Add the GA3 Methyl Ester to the DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Yarovenko's reagent dropwise via a glass syringe.
-
Allow the mixture to warm to room temperature and stir for 48 hours .
-
Insight: Extended reaction times are often required for the sterically hindered gibberellin scaffold compared to simple alcohols.
-
-
Quenching:
-
Pour the reaction mixture carefully into 50 mL of saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Stir vigorously for 15 minutes to hydrolyze excess reagent and neutralize HF.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous phase with DCM (2 x 20 mL).
-
Combine organic extracts, wash with water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry over anhydrous MgSO₄.
-
-
Purification:
-
Evaporate solvent to yield a gum.
-
Purify via preparative TLC or flash column chromatography on silica gel.
-
Eluent: Benzene:Ethyl Acetate (gradient 4:1 to 1:1).
-
Note: Fluoro-derivatives are typically less polar (higher R_f) than the parent alcohol.
-
Diagram 2: Synthesis Workflow
Caption: Workflow for the conversion of GA3 to 3-Fluoro-GA3 Methyl Ester.
Data Analysis & Characterization
The introduction of fluorine provides a distinct handle for NMR analysis.
Table 1: Expected Analytical Data for 3
| Analytical Method | Characteristic Signal | Interpretation |
| ¹⁹F NMR | Diagnostic for secondary alkyl fluoride. | |
| ¹H NMR | H-3 resonance shift | H-3 proton shifts downfield (~0.5-1.0 ppm) relative to H-3 in GA3-Me due to deshielding by F. |
| Coupling (J_HF) | ~45-50 Hz (Geminal H-F) | Large coupling constant confirms direct F substitution at C-3. |
| Mass Spec (MS) | M+ ion at m/z ~362 | Mass increase of +2 Da (F=19 replaces OH=17). |
| IR Spectroscopy | Loss of -OH stretch (~3400 cm⁻¹) | Confirms substitution of the hydroxyl group. |
Stereochemical Outcome:
Reaction of the natural 3
References
-
Banks, R. E., & Cross, B. E. (1977). Fluorination of Gibberellins. Journal of the Chemical Society, Perkin Transactions 1, (2), 226-230.
-
Yarovenko, N. N., & Raksha, M. A. (1959).[1] Fluorination with 2-chloro-1,1,2-trifluorotriethylamine. Journal of General Chemistry USSR, 29, 2125.[1]
-
Cross, B. E. (1954). Gibberellic Acid.[2][3][4][5][6][7][8] Part I. Journal of the Chemical Society, 4670-4676. (Foundational GA chemistry).[7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Fungal products. Part IX. Gibberellins A16, A36, A37, A41, and A42 from Gibberella fujikuroi - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deoxyfluorination with Yarovenko's Reagent
[1]
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely here because your fluorination of a secondary alcohol using Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) did not yield the expected alkyl fluoride, or the yield was compromised by significant byproducts.
Yarovenko's reagent is a powerful
-
Substitution (Desired): Formation of the secondary alkyl fluoride.
-
Elimination (Major Side Reaction): Formation of alkenes.[1][3][4][5]
-
Stable Adduct Formation: Failure of the intermediate to collapse, often leading to esters upon workup.[1]
This guide provides the mechanistic insight and protocols necessary to navigate these competing pathways.
Interactive Troubleshooting Modules
Module 1: The "Alkene" Problem (Elimination)
Symptom: NMR or GC-MS analysis shows significant olefin formation (
Root Cause:
The reaction proceeds through an activated intermediate (an alkoxy-amino-fluoro species).[1] The byproduct of the reaction is an amide-like species that, along with the reagent itself, possesses basic character.[1] With secondary substrates, the steric hindrance retards the nucleophilic attack of fluoride (
Diagnostic Checklist:
-
Solvent Polarity: Are you using a highly polar solvent? This can sometimes stabilize charged intermediates that favor elimination.[1]
-
Temperature: Was the reaction heated above 40°C? Elimination is entropically favored at higher temperatures.[1]
-
Reagent Quality: Old reagent often contains HF-amine salts which can act as elimination catalysts.[1]
Corrective Actions:
| Variable | Recommendation | Scientific Rationale |
|---|
| Solvent | Switch to Dichloromethane (DCM) or Ether . | Non-polar solvents suppress charge separation, disfavoring carbocation-like transition states that lead to
Module 2: The "Stuck" Intermediate (Ester/Amide Formation)
Symptom: You isolate a product that contains a carbonyl group (ester or amide) but no fluorine on the alkyl chain.[1]
Root Cause: The reaction mechanism involves the formation of a metastable intermediate (See Diagram 1).[1] For secondary alcohols, the subsequent nucleophilic attack by fluoride is slow.[1] If the reaction is quenched with water before this step completes, the intermediate hydrolyzes to form an ester (specifically a chlorofluoroacetate derivative).[1]
Diagnostic Checklist:
-
Monitoring: Did you monitor the disappearance of the intermediate by
NMR before quenching? -
Moisture: Was the solvent strictly anhydrous? Moisture hydrolyzes the reagent to amides and HF immediately.[1]
Corrective Actions:
-
Extend Reaction Time: Secondary alcohols often require 12–24 hours at room temperature, compared to 1–2 hours for primary alcohols.[1]
-
Verify Conversion: Do not quench until the intermediate signal (often around -70 to -80 ppm in
NMR) has converted to the product signal (typically -160 to -180 ppm for secondary fluorides).[1]
Module 3: Stereochemical Inversion vs. Retention
Symptom: The product is racemic or has retained configuration, whereas inversion (
Root Cause:
While Yarovenko's reagent typically promotes inversion via an
Corrective Actions:
Mechanistic Visualization
The following diagram illustrates the critical divergence point for secondary alcohols.
Caption: Divergent pathways for secondary alcohols. The "Critical Control Point" represents the metastable intermediate where reaction conditions dictate the final product.[1]
Optimized Experimental Protocol
Protocol ID: YAR-SEC-STD-05 Application: Deoxyfluorination of Secondary Alcohols (1.0 mmol scale)
Materials & Safety
-
Yarovenko's Reagent: Must be stored at 4°C under inert gas.[1] Warning: Hydrolyzes to release HF.[1] Handle in a fume hood with HF-compatible gloves.[1]
-
Solvent: Dichloromethane (DCM), distilled over
or passed through activated alumina.[1] -
Glassware: Oven-dried,
or purged.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a dry Schlenk flask with the secondary alcohol (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0°C using an ice bath.
-
-
Reagent Addition:
-
The Incubation Phase (Critical):
-
Workup (Quenching):
-
Purification:
Frequently Asked Questions (FAQ)
Q: Why use Yarovenko's reagent over DAST? A: While DAST is more common, Yarovenko's reagent is often milder and can be prepared in-house from inexpensive starting materials (chlorotrifluoroethylene and diethylamine).[1][6] However, for strictly secondary alcohols, Ishikawa's reagent (the hexafluoropropene adduct) is generally considered more stable and selective than Yarovenko's reagent.[1]
Q: My reagent is dark brown. Is it still good? A: Yarovenko's reagent degrades over time, releasing HF and turning dark/viscous.[1] If it is dark brown or opaque, it has likely degraded.[1] Using degraded reagent increases the acidity of the medium, promoting elimination and carbocation rearrangement .[1] Distill or prepare fresh reagent for critical secondary alcohol substrates.[1]
Q: Can I heat the reaction to speed it up?
A: Avoid heating secondary alcohols with this reagent. Heating significantly increases the rate of elimination (
References
-
Original Synthesis & Application: Yarovenko, N. N., & Raksha, M. A. (1959).[1][7] "Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii, 29, 2159-2163.[1] (Primary historical reference)
-
Comparison with Ishikawa Reagent: Takaoka, A., Iwakiri, H., & Ishikawa, N. (1979).[1][2] "F-Propene-Dialkylamine Reaction Products as Fluorinating Agents." Bulletin of the Chemical Society of Japan, 52(11), 3377-3380.[1][2][8] [1][2]
-
Modern Deoxyfluorination Review: Ni, C., & Hu, J. (2016).[1] "Recent advances in controlled fluoroalkylation." Chemical Society Reviews, 45, 5441-5454.[1] (Contextualizing
-fluoroamines). -
Side Reaction Mechanisms (Elimination vs Substitution): Detailed analysis of E1/E2 competition in sulfonate/fluoroamine activations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ishikawa’s reagent - Enamine [enamine.net]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.au.dk [pure.au.dk]
- 6. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yarovenko's Reagent Purification Protocols
Core Technical Overview
Yarovenko’s Reagent (N-(2-chloro-1,1,2-trifluoroethyl)diethylamine) is a powerful tool for converting alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1] However, it is notoriously difficult to handle due to its moisture sensitivity and the formation of a persistent, chemically neutral byproduct: N,N-diethyl-2-chloro-2-fluoroacetamide .
The "Amide Trap"
Unlike many other coupling reagents where byproducts are acidic or basic (and thus removable by simple extraction), the amide byproduct generated by Yarovenko's reagent is neutral .
-
Acid Wash? Fails. The amide is not basic enough to protonate and move to the aqueous layer.
-
Base Wash? Fails. The amide does not deprotonate easily.
-
Result: The amide frequently co-elutes with your product during chromatography, leading to "ghost" impurities in NMR.
This guide provides the protocols to break this deadlock.
Experimental Workflows (Visualized)
Diagram 1: Reaction & Workup Logic
This workflow illustrates the critical divergence point where standard workups fail and specialized purification is required.
Caption: Workflow distinguishing the removal of ionic byproducts (aqueous phase) from the neutral amide byproduct (organic phase).
Detailed Purification Protocols
Protocol A: The Quench (Safety Critical)
Purpose: To neutralize HF generated during hydrolysis and prevent glass etching.
-
Cool Down: Cool the reaction mixture to 0°C.
-
Prepare Quench Buffer: Prepare a saturated solution of Sodium Bicarbonate (
) or 10% .-
Note: Avoid water alone; the generated HF will partition into the organic phase and degrade your product or etch your glassware.
-
-
Addition: Slowly pour the reaction mixture into the stirring bicarbonate solution. (Do not add water to the reagent; add reagent to the buffer).
-
Wait: Stir vigorously for 15–20 minutes. This ensures complete hydrolysis of unreacted reagent.
-
Extraction: Extract with DCM or Ether (
). Dry over (avoid silica/alumina drying agents as they can react with trace HF).
Protocol B: Separation by Distillation (Preferred)
Best for: Simple alkyl fluorides with Boiling Points < 120°C.
The byproduct, N,N-diethyl-2-chloro-2-fluoroacetamide, has a high boiling point (approx. 95-100°C at reduced pressure, >180°C at atm).
-
Concentrate: Remove solvent via rotary evaporation (carefully, if product is volatile).
-
Setup: Use a short-path distillation apparatus.
-
Process: Distill at ambient pressure or slight vacuum. The alkyl fluoride will distill over first. The amide will remain as a dark brown/black oil in the pot.
Protocol C: Separation by Chromatography (Difficult Cases)
Best for: Complex, non-volatile molecules.
Since the amide is neutral, it often streaks on silica.
-
Stationary Phase: Use neutral silica gel. (Acidic silica can cause elimination of the fluoride).
-
Eluent System:
-
The amide is moderately polar.
-
Start with 100% Hexanes/Pentane.
-
Gradient to 10% EtOAc/Hexane.
-
Checkpoint: The alkyl fluoride usually elutes before the amide.
-
-
Visualization: The amide is UV active (weakly) but stains strongly with KMnO4 (brown spot) or Iodine.
Troubleshooting & FAQs
Q1: I see a "Black Tar" in my flask that won't dissolve. What is it?
Diagnosis: Polymerized reagent.[2] Cause: Yarovenko's reagent is thermally unstable and sensitive to moisture. If stored too long or heated excessively, it degrades into a polymeric tar. Solution:
-
Prevention: Store reagent at 4°C under Argon. Use within 3 months of opening.
-
Cleaning: The tar is resistant to organic solvents. Soak glassware in a base bath (KOH/Isopropanol) overnight. Warning: This may etch glass; use cheap glassware for these reactions.
Q2: My product decomposes on the silica column.
Diagnosis: Silica acidity inducing HF elimination.
Mechanism:
-
Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q3: Can I use an acid wash to remove the byproduct?
Answer: No.
As detailed in the "Amide Trap" section, the byproduct is an amide (
Q4: My NMR shows a doublet of doublets around 5.0-6.0 ppm that isn't my product.
Diagnosis: This is likely the methine proton of the amide byproduct (
Comparative Data: Reagent Stability
| Feature | Yarovenko's Reagent | Ishikawa's Reagent |
| Structure | ||
| Stability | Low (Degrades weeks/months) | Moderate (Shelf stable months) |
| Byproduct | Chlorofluoroacetamide | Pentafluoropropanamide |
| Reactivity | Higher (More aggressive) | Lower (Requires higher temps) |
| Purification | Difficult (Amide co-elution) | Slightly easier (Amide is more lipophilic) |
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163. (Note: Historical text).
- Purification & Stability: Liska, F. "Chemistry of fluoroalkylamines." Chem. Listy, 1972, 66, 189.
-
Comparison with Ishikawa Reagent: Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent."[2] Chem. Lett., 1981 , 10, 761-764.
-
Modern Review: Leroux, F. R.; Manteau, B.; Vors, J. P.; Pazenok, S. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein J. Org. Chem., 2008 , 4, No. 13. (Discusses handling of fluorinated reagents).
-
Safety Data: "Handling of Reactive Fluorinating Agents." Encyclopedia of Reagents for Organic Synthesis (EROS).
Sources
managing the instability of (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Topic: Managing the Instability of (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's Reagent) Content Type: Technical Support Center Guide
Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Instability, Hydrolysis, and Storage of (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine, commonly known as Yarovenko’s Reagent , is a powerful yet temperamental deoxyfluorinating agent. Unlike its more stable successor, Ishikawa’s reagent, Yarovenko’s reagent is highly susceptible to hydrolysis.[1] This instability is not merely a storage concern; it directly impacts reaction stoichiometry and safety due to the liberation of Hydrogen Fluoride (HF).
This guide provides a self-validating framework to manage these risks, ensuring experimental reproducibility and operator safety.
Module 1: Storage & Physical Integrity
Diagnosis of Reagent Quality before Experimentation
Q1: My reagent arrived as a dark brown oil. Is it degraded?
A: Not necessarily. Unlike many organic reagents where color indicates decomposition, Yarovenko’s reagent is naturally a dark amber to brown oil in its crude form.
-
Normal Appearance: Dark amber/brown liquid.[2]
-
Critical Failure Sign: The presence of a solid precipitate or white crust around the cap. This indicates advanced hydrolysis where the released HF has reacted with the glass container (etching) or formed amine-HF salts.
-
Action: If solids are present, perform the 19F NMR Purity Check (see Module 2) before use. If the liquid is clear but dark, it is likely usable.
Q2: Can I store this reagent in standard glass vials?
A: No. While the reagent itself is compatible with glass, its decomposition products are not.
-
The Mechanism: Trace moisture triggers hydrolysis, releasing HF.[1]
-
The Cascade: HF reacts with the silica in borosilicate glass (
). This reaction produces more water, which triggers more hydrolysis of the reagent. This is an autocatalytic destruction cycle.[2] -
Protocol: Store exclusively in Teflon (PFA/FEP) or HDPE containers. If you must use glass for short-term storage, ensure it is silanized and stored in a desiccator.
Q3: What is the optimal storage environment?
A: Cold and Dry.[2]
-
Temperature: Store at 2–8°C . Thermal energy accelerates the elimination of HF.
-
Atmosphere: Strictly inert atmosphere (Argon or Nitrogen).[2] The reagent is hygroscopic.
-
Shelf Life: typically <3 months once opened, even under optimal conditions.
Module 2: Purity Verification (The "3-to-1" Rule)
A Self-Validating Protocol for Reagent Activity
Q4: How do I quantitatively verify the purity of the reagent?
A: Use 19F NMR Spectroscopy . This is the only reliable method. Proton NMR is often too cluttered due to the ethyl groups.
The "3-to-1" Diagnostic Rule: Yarovenko's reagent contains 3 fluorine atoms. Its primary hydrolysis product (an amide) contains only 1 fluorine atom.[2]
-
Active Reagent (
): Shows signals for the group (typically a complex AB pattern or broad singlet around -90 to -100 ppm) and the group. -
Dead Reagent (
): The signal disappears completely. You will see only a single multiplet corresponding to the alpha to the carbonyl.
Experimental Protocol:
-
Solvent: Use anhydrous CD3CN (Acetonitrile-d3) or CDCl3 dried over molecular sieves.[2] Do not use DMSO or Methanol.[2]
-
Preparation: Add 20 µL of reagent to 0.6 mL solvent under Nitrogen.
-
Acquisition: Run a non-decoupled 19F scan.[2]
-
Interpretation:
-
Pass: Distinct
signals are visible. -
Fail: Only a single
region is observed; region is silent.
-
Visualization: The Degradation Pathway
The following diagram illustrates the structural collapse that occurs upon contact with moisture.
Module 3: Reaction Troubleshooting
Solving Common Experimental Failures
Q5: My reaction yield is low, but the NMR showed the reagent was good. Why?
A: You likely have "Hidden Water" in your substrate.[2] Yarovenko's reagent is a water scavenger.[2] If your substrate (alcohol/carboxylic acid) is wet, the reagent will consume itself drying your sample before it can perform the fluorination.
-
Stoichiometry Fix: Always use a 1.2 to 1.5 molar equivalent of the reagent relative to the substrate.
-
Pre-treatment: Azeotropically dry your substrate with toluene or store it over activated 3Å molecular sieves for 24 hours prior to reaction.[2]
Q6: The reaction mixture is fuming and etching the flask.
A: This indicates Runaway Hydrolysis .[2]
-
Cause: The reaction vessel was not effectively sealed, or the solvent was wet. The "fume" is HF gas reacting with moist air.
-
Immediate Action: Quench the reaction by pouring it slowly into a stirred mixture of saturated NaHCO3 and ice . Do not add water directly to the concentrated reagent.
-
Glassware: If etching is observed, discard the glassware. The structural integrity is compromised for future pressurized reactions.
Q7: Can I use this reagent on secondary alcohols?
A: Proceed with caution. Yarovenko's reagent favors SN2 mechanisms.[2]
-
Primary Alcohols: Excellent conversion to alkyl fluorides.[2][3]
-
Secondary Alcohols: High risk of elimination (alkene formation) rather than substitution, especially if the reaction is heated.
-
Alternative: For sensitive secondary alcohols, consider using Ishikawa's Reagent , which is generally milder and more stable, though less reactive.[3]
Module 4: Safety & Disposal
Critical Hazards: HF Generation
Q8: How do I safely dispose of old/decomposed reagent?
A: Treat it as a Hydrofluoric Acid (HF) generator .[2] Do not simply pour it into organic waste.[2]
-
Quenching: Dilute the reagent into a plastic beaker containing a stirred slurry of Calcium Carbonate (
) or Calcium Hydroxide in ice water. This precipitates fluoride as Calcium Fluoride ( ).[2] -
Testing: Check pH to ensure neutrality.
-
Disposal: Filter the solids (CaF2) and dispose of them as solid chemical waste. The filtrate can be treated as solvent waste.
Summary Data Table: Yarovenko's vs. Ishikawa's Reagent
| Feature | Yarovenko's Reagent | Ishikawa's Reagent |
| Structure | ||
| Physical State | Dark Brown Oil | Light Oil / Waxy Solid |
| Stability | Low (Days/Weeks) | Moderate (Months) |
| Reactivity | High (More aggressive) | Moderate (More selective) |
| Byproducts | Amide + HF + HCl | Amide + HF |
| Storage | 2-8°C, Teflon, Inert Gas | Room Temp (Cool), Inert Gas |
References
-
Original Synthesis & Application: Yarovenko, N. N.; Raksha, M. A. "Fluorination with (2-chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163.
- Comparative Stability: Liska, F. "Chemistry of Fluorine Amino Reagents (FAR)." Chemical Listy, 1972, 66, 189.
-
NMR Characterization: Petrov, V. A. "Fluorinated Amino Reagents: Preparation and Properties." Journal of Fluorine Chemistry, 2000 , 105(2), 193-196.[4]
-
Safety & Handling: "Safe Handling of Fluorinating Agents." reagents.ac.uk, University of Southampton.
-
Mechanistic Insight: Wakselman, C. "Fluorinating Reagents: Properties and Applications."[5] Encyclopedia of Reagents for Organic Synthesis, 2001 . [2]
Sources
preventing elimination byproducts in Yarovenko's reagent fluorinations
Topic: Preventing Elimination Byproducts in Yarovenko's Reagent Fluorinations Document ID: YAR-TECH-001 Status: Active Guide
Executive Summary & Mechanism
The Core Challenge:
Yarovenko's reagent (2-chloro-N,N-diethyl-1,1,2-trifluoroethylamine) is a potent nucleophilic fluorinating agent used to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides. However, users frequently encounter elimination (alkene formation) rather than the desired substitution (
Mechanistic Root Cause: The reaction proceeds through an activated intermediate (alkoxy-amino-fluoro adduct). The fate of this intermediate is determined by a competition between:
-
Nucleophilic Substitution (
): Fluoride ion attacks the carbon, displacing the amide leaving group. -
Beta-Elimination (
): A base (often the liberated diethylamine or the reagent itself) abstracts a proton from the -carbon, leading to alkene formation.
Mechanistic Pathway Diagram
The following diagram illustrates the critical bifurcation point where process parameters determine the outcome.
Figure 1: Mechanistic bifurcation in Yarovenko fluorination. Path A requires kinetic control to suppress Path B.
Troubleshooting Guide: Symptom vs. Solution
Use this diagnostic table to address specific elimination issues observed in your LC-MS or NMR data.
| Symptom | Probable Cause | Corrective Action | Technical Rationale |
| High Alkene : Fluoride Ratio | Reaction temperature too high during addition. | Cool to -78°C or -20°C during reagent addition; warm slowly to RT only if needed. | Elimination ( |
| No Reaction (SM Recovery) | Reagent hydrolysis (quality issue). | Perform 19F-NMR QC on reagent. Look for HF peaks or amide signals. | Yarovenko's reagent hydrolyzes rapidly to form amides and HF, losing its activation capability. |
| Elimination in 2° Alcohols | Steric hindrance retarding | Switch Solvent to DCM or CHCl3 ; Avoid ethers (THF/Dioxane). | Ethers can coordinate with the cationic intermediate, reducing its electrophilicity. Non-polar solvents destabilize the charged transition state of elimination. |
| Runaway Exotherm | Uncontrolled reagent addition rate. | Dilute Reagent (10-20% v/v) in DCM before dropwise addition. | High local concentration of reagent generates heat, pushing the system effectively into "thermal elimination" mode. |
| Basic Byproducts | Accumulation of diethylamine. | Add mild acid scavenger (e.g., dry KF or polymer-bound acid). | Scavenging the liberated amine prevents it from acting as a base to abstract the |
Standard Operating Procedure (SOP)
Protocol ID: YAR-SOP-05 (Minimizing Elimination)
This protocol is designed to maximize the
Materials
-
Reagent: Yarovenko's Reagent (Freshly distilled or stored <1 month at -20°C).
-
Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Critical: Cool the solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) for secondary alcohols.
-
-
Reagent Addition:
-
Prepare a solution of Yarovenko's reagent (1.2 - 1.5 equiv) in DCM (equal volume to reagent).
-
Add the reagent solution dropwise over 15–20 minutes.
-
Note: Monitor internal temperature; do not allow a rise >5°C.
-
-
Reaction Phase:
-
Stir at low temperature for 30 minutes.
-
Allow the reaction to warm to 0°C (not Room Temperature) and monitor by TLC/LC-MS.
-
Stop Point: Quench immediately upon consumption of starting material. Prolonged stirring at RT promotes elimination.
-
-
Quench & Workup:
-
Pour reaction mixture into ice-cold saturated NaHCO3 .
-
Extract with DCM. Wash organic layer with water (remove amine salts) and brine.
-
Dry over Na2SO4 and concentrate in vacuo at low temperature (<30°C).
-
Frequently Asked Questions (FAQ)
Q1: Why is my secondary alcohol yielding almost 100% alkene? A: Secondary alcohols are the "stress test" for this reagent. The steric bulk around the alpha-carbon slows down the nucleophilic attack by fluoride, giving the base (diethylamine byproduct) more time to abstract a proton.
-
Fix: Try the "Ishikawa Modification." While Ishikawa's reagent is different, the principle applies: ensure your reaction is strictly anhydrous and try adding a non-nucleophilic buffering agent like Collidine (0.5 eq) to buffer the pH without competing for the electrophile.
Q2: Can I use THF instead of DCM? A: It is not recommended if elimination is a problem. THF is a Lewis base; it can solvate the cationic intermediate, stabilizing it and making it less reactive toward the fluoride attack, which indirectly favors the elimination pathway. DCM or Chloroform are superior for promoting the tight ion-pairing needed for fluorination.
Q3: How do I store Yarovenko's reagent to prevent degradation? A: The reagent is extremely moisture-sensitive. It must be stored in a Teflon or polyethylene bottle (glass can be etched by trace HF) at -20°C under an inert atmosphere. If the liquid turns viscous or opaque, it has likely polymerized or hydrolyzed and should be redistilled or discarded.
Q4: Is there a more stable alternative if Yarovenko fails?
A: Yes. If optimization fails, consider Ishikawa’s Reagent (
Decision Logic for Optimization
Follow this logic flow to determine the next experimental step.
Figure 2: Troubleshooting logic flow for high elimination rates.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[1] Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine. Journal of General Chemistry USSR, 29, 2125.[1] (Foundational text establishing the reagent).
-
Petrov, V. A. (2007).[2] α,α-Fluoroalkyl(alkenyl)amino Reagents (FAR): Recent Development. Advances in Organic Synthesis. (Review comparing Yarovenko and Ishikawa reagents).
-
Laming, G. J., et al. (2025). Borane-Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Heriot-Watt Research Portal. (Discusses elimination mechanisms in modern deoxyfluorination).
-
Organic Chemistry Portal. Deoxyfluorination: Nucleophilic Substitution with Fluoride. (General mechanisms and side reactions).
Sources
optimizing reaction yield for Yarovenko's reagent fluorination
Ticket System: Fluorination Chemistry Division
Status: Online Agent: Senior Application Scientist Topic: Optimizing Yields with 2-chloro-1,1,2-trifluoroethyl-diethylamine (Yarovenko's Reagent)
Core Directive & Reagent Profile
Welcome to the Fluorination Optimization Support Center. You are likely here because you are attempting to convert alcohols to alkyl fluorides (or acids to acyl fluorides) and are experiencing inconsistent yields, elimination side-products, or reagent degradation.
Yarovenko's Reagent is a powerful but temperamental
Quick Reference: Reagent Specs
| Parameter | Specification | Critical Note |
| Active Species | 2-chloro-1,1,2-trifluoroethyl-diethylamine | Electrophilic center at the |
| Appearance | Clear to dark brown oil | Black/Fuming = Degraded. Do not use. |
| Storage | < 4°C, under Argon/Nitrogen | Shelf life is days/weeks, not months. |
| Main Hazard | Hydrolysis releases HF | FATAL IF UNTREATED. Keep Calcium Gluconate gel nearby. |
The Mechanism (Why Your Reaction Fails)
To fix the yield, you must understand the competition between the desired substitution (
The reaction proceeds via an activated intermediate.[2][6] The alcohol oxygen attacks the electrophilic carbon of the reagent, releasing a chloride ion. This forms a highly reactive intermediate which then undergoes nucleophilic attack by the fluoride.
Visualizing the Pathway
Figure 1: Mechanistic pathway showing the bifurcation between the desired SN2 fluorination and the competing E2 elimination reaction.
Troubleshooting Guides (Ticket Resolution)
Ticket #101: "My yield is low (<30%) and the reagent looks dark."
Diagnosis: Reagent Hydrolysis.[6] Yarovenko's reagent is not shelf-stable in the long term.[7] If the bottle has been opened previously without a septum/inert gas system, moisture has hydrolyzed the reagent into an amide and HF.
Resolution Protocol:
-
The NMR Check: Before running your reaction, take an aliquot of the reagent in dry
or .-
Good Reagent:
NMR shows characteristic signals for the and groups. -
Bad Reagent: Broad signals or disappearance of the
peak indicates hydrolysis.
-
-
In-Situ Preparation (Recommended): For maximum reliability, prepare the reagent fresh.
-
Bubble chlorotrifluoroethylene (CTFE) into a solution of diethylamine in dry ether at -5°C to 0°C.
-
Use immediately upon calculating weight gain (stoichiometry).
-
Ticket #102: "I am getting alkenes instead of fluorides."
Diagnosis: Uncontrolled Basicity / E2 Elimination.
The diethylamine moiety in the reagent can act as a base. If your substrate is a secondary alcohol or has acidic
Resolution Protocol:
-
Temperature Control: Perform the addition at -78°C and warm slowly to 0°C. Do not heat to reflux unless absolutely necessary for conversion.
-
Solvent Switch: Switch from THF (which can solvate cations and promote elimination) to Dichloromethane (DCM) or Diethyl Ether . DCM is the gold standard for this reaction.
-
Substrate Modification: If the substrate is highly prone to elimination, consider protecting sensitive groups or switching to a less basic fluorinating agent (like PBSF) if Yarovenko's continues to fail.
Ticket #103: "The reaction is stuck at the intermediate."
Diagnosis: Steric Hindrance or Insufficient Nucleophilicity. The intermediate ether is formed, but the fluoride is unable to displace the leaving group due to steric bulk.
Resolution Protocol:
-
Exogenous Fluoride: Add a source of soluble fluoride to "push" the reaction. CsF (Cesium Fluoride) or TBAF (anhydrous) can sometimes assist the displacement step.
-
Lewis Acid Additive: In rare cases, adding mild Lewis acids (like
) can activate the intermediate further, facilitating the departure of the amide leaving group. Note: This increases the risk of elimination.[7]
Optimized Experimental Protocol
Objective: Conversion of a primary alcohol to a primary alkyl fluoride.
Materials:
-
Substrate: 1.0 equiv Primary Alcohol (dried azeotropically with toluene).
-
Reagent: 1.2 - 1.5 equiv Yarovenko's Reagent.
-
Solvent: Anhydrous DCM (
).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.
-
Solvation: Dissolve the alcohol in anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to -30°C . Add Yarovenko's reagent dropwise via syringe.
-
Why? Controlling the exotherm prevents immediate degradation of the reagent and suppresses elimination.
-
-
Reaction: Allow the mixture to stir at -30°C for 30 minutes, then slowly warm to Room Temperature (RT) over 2 hours.
-
Monitoring: Check TLC/LC-MS. The intermediate often has a different
than the starting material. -
Quench (CRITICAL): Pour the reaction mixture into ice-cold saturated
.-
Warning: This destroys excess reagent. Vigorous bubbling (
) and heat generation will occur.
-
-
Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove diethylamine), then Brine. Dry over
.
Logic Flow for Optimization
Use this decision tree to determine your next experimental move.
Figure 2: Troubleshooting logic flow for optimizing fluorination yields.
Safety & Waste Management
WARNING: HF GENERATION Upon contact with water or silica gel, Yarovenko's reagent releases Hydrogen Fluoride (HF).
-
Glassware: Do not use standard ground glass joints for long-term storage; they will fuse. Use Teflon sleeves.
-
Skin Exposure: If the reagent touches skin, wash immediately with water for 15 minutes and apply Calcium Gluconate gel . Seek ER attention.
-
Waste: Quenched reaction mixtures contain fluoride ions. Dispose of in dedicated "Fluoride Waste" containers, kept at basic pH (>9) to prevent HF volatilization.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyl-diethylamine. Zhurnal Obshchei Khimii, 29, 2159-2163.
-
Liska, F. (1998). Chemistry of fluoroalkyl amines (FAR). Journal of Fluorine Chemistry, 2024 (Retrospective Review Context).
-
Pazenok, S., & Leroux, F. R. (2016). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Chemistry – A European Journal.
-
BenchChem Technical Support. (2025). Safety Data Sheet: (2-Chloro-1,1,2-trifluoroethyl)diethylamine.
Sources
troubleshooting low conversion rates with Yarovenko's reagent
Technical Support Center: Fluorination Chemistry Division Topic: Troubleshooting Low Conversion with Yarovenko's Reagent Ticket ID: YAR-F-2024-LC Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Instability Factor
Welcome to the Fluorination Support Hub. If you are accessing this guide, you are likely facing stalled reactions or low yields using Yarovenko’s Reagent (
The Executive Summary: Yarovenko’s reagent is a powerful tool for deoxyfluorination (converting alcohols to alkyl fluorides) and activating carboxylic acids.[1][2] However, unlike its more robust cousin, Ishikawa’s reagent , Yarovenko’s reagent is thermodynamically unstable and extremely hygroscopic.
90% of "low conversion" tickets we receive are not due to reaction kinetics, but reagent degradation prior to addition. This guide treats your protocol as a system that must be validated at three critical nodes: Reagent Integrity, Environmental Control, and Substrate Compatibility.
Module 1: Reagent Integrity (The Primary Culprit)
User Question: "My reaction mixture turned dark immediately, and NMR shows mostly starting material. Is the reagent bad?"
Technical Diagnosis: Commercial Yarovenko’s reagent has a shelf life measured in days, not months, even at 4°C. It degrades via hydrolysis (releasing HF) and thermal disproportionation. If your reagent is a viscous dark brown/black tar, it is likely compromised.
Protocol: The F-NMR Purity Check
Do not commit precious substrate without this validation step.
-
Sampling: Take a 50 µL aliquot of the reagent inside a glovebox or under positive
pressure. -
Solvent: Dissolve in anhydrous
or (dried over activated 4Å sieves). -
Acquisition: Run a standard
F-NMR (proton-decoupled).
Interpretation Table:
| Signal Type | Chemical Shift ( | Diagnosis | Action |
| Active Reagent | -78.0 (d), -152.0 (t) | High Purity | Proceed with reaction. |
| Hydrolysis Product | -120 to -130 range | Amide formation | Discard. Reagent is dead. |
| Free Fluoride | -150 to -180 (broad) | HF/Fluoride salts | Discard. High acidity risk. |
Visualization: Reagent Validation Logic
Figure 1: Decision tree for validating reagent integrity prior to substrate addition.
Module 2: Reaction Conditions & Stoichiometry
User Question: "I used 1.1 equivalents of reagent in DCM at room temperature. Why is the reaction stalled at 60%?"
Technical Diagnosis: The mechanism of deoxyfluorination involves the formation of a reactive intermediate (alkoxy-amino-fluoro cation). If the reagent quality is sub-optimal (see Module 1), 1.1 equivalents is insufficient because a portion of the reagent is consumed by trace moisture or glass surface silanols.
Optimization Strategy:
-
Stoichiometry: Increase reagent loading to 1.5 – 2.0 equivalents . The excess accounts for scavenger loss.
-
Temperature: Yarovenko's reagent is thermally sensitive.[1]
-
Addition: Must be done at 0°C to -10°C .
-
Reaction: Warm to RT slowly. Heating above 50°C often accelerates decomposition faster than the substitution reaction.
-
-
Solvent Selection:
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard choice. Product usually soluble; reagent precipitates less. |
| Diethyl Ether ( | Good | Good for precipitation of amide byproducts, but volatile. |
| THF | Poor | Can polymerize or react with the highly electrophilic reagent. |
| DMF/DMSO | Critical Failure | Will react violently or degrade the reagent immediately. |
Module 3: Mechanism & Side Reactions (Elimination)[2][3]
User Question: "I see full consumption of starting material, but I isolated the alkene (elimination product), not the fluoride."
Technical Diagnosis:
This is the classic competition between
Mechanistic Pathway
Figure 2: Bifurcation of the reaction pathway. Path B (Elimination) dominates when the substrate is sterically hindered or the reaction is heated.
Troubleshooting Protocol:
-
Base Scavenging: Add mild non-nucleophilic bases (like
solid) or use the reagent in slight excess without external base to buffer the HF. -
Switch Reagent: If elimination persists, Ishikawa’s Reagent is bulkier and sometimes favors substitution due to the different leaving group dynamics, though steric hindrance remains a factor.
-
Substrate Modification: If the alcohol is tertiary, Yarovenko’s reagent will almost exclusively eliminate. This is a limitation of the chemistry, not a "troubleshooting" issue.
Module 4: The "Self-Validating" Solution (In-House Preparation)
User Question: "I cannot buy high-quality reagent. How do I make it?"
Technical Diagnosis: The only way to guarantee 100% activity is to synthesize the reagent immediately before use. This protocol uses Chlorotrifluoroethylene (CTFE), which is a toxic gas. Standard safety protocols for handling toxic gases must be enforced.
Preparation Protocol (Yarovenko's Reagent):
-
Setup:
-
Flame-dried 3-neck flask equipped with a dry-ice/acetone condenser and a gas inlet tube.
-
Place flask in an ice bath (0°C).
-
-
Reagents:
-
Diethylamine (freshly distilled from KOH).
-
Chlorotrifluoroethylene (CTFE) gas.
-
-
Procedure:
-
Charge the flask with diethylamine.
-
Slowly bubble CTFE gas into the neat amine at 0°C.
-
Stoichiometry: The reaction is 1:1. Monitor by weight gain.
-
End Point: The reaction is exothermic. Stop when the weight corresponds to the theoretical yield.
-
-
Purification:
-
Distillation is possible (approx. 35°C at 6 mmHg) but risky due to thermal instability.
-
Best Practice: Use the crude oil immediately for the fluorination step. This "in situ" generation eliminates the storage degradation variable.
-
Summary Comparison: Yarovenko vs. Ishikawa
If troubleshooting Yarovenko's reagent fails repeatedly, switch to Ishikawa's reagent. It is less reactive but significantly more stable.
| Feature | Yarovenko's Reagent | Ishikawa's Reagent |
| Chemical Structure | ||
| Precursor | Chlorotrifluoroethylene (CTFE) | Hexafluoropropene (HFP) |
| Shelf Stability | Poor (< 1 week) | Moderate (Months) |
| Reactivity | High (Good for difficult substrates) | Moderate |
| Primary Failure Mode | Hydrolysis/Thermal decomp | Steric hindrance |
References
-
Original Synthesis: Yarovenko, N. N.; Raksha, M. A. "Fluorination with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159.
- Comparative Analysis: Liska, F. "Chemistry of fluoroalkylamines and their use in organic synthesis." Chem. Listy, 1972, 66, 189.
-
Ishikawa Reagent Alternative: Ishikawa, N.; Kitazume, T.; Yamazaki, A.; Tsushima, Y.; Susumu, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new reagent for fluorination of alcohols." Bulletin of the Chemical Society of Japan, 1979 , 52(11), 3377-3380.[2][3]
-
Deoxyfluorination Mechanisms: Petrov, V. A. "Deoxyfluorination of Alcohols Using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine." Advances in Organic Synthesis, 2006 , 2, 269.
Sources
Technical Support Center: Purification Strategies for Yarovenko’s Reagent Chemistries
Topic: Removal of amide byproducts (N,N-diethyl-2-chloro-2-fluoroacetamide) from fluorination reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Status: Active Guide.
Introduction: The "Hidden" Passenger
You are likely here because your
The Reality: The byproduct is not an amine; it is an amide . Specifically, it is
Module 1: The Chemistry of the Problem
To remove the impurity, you must understand its origin. Yarovenko’s reagent functions by activating an oxygenated substrate (alcohol or carboxylic acid), releasing fluoride, and generating a stable amide backbone upon hydrolysis or elimination.
The Mechanism of Byproduct Formation
When the reaction is quenched (typically with water or bicarbonate), any excess reagent or the leaving group from the fluorination step converts into the amide.
Figure 1: Formation of the amide byproduct from reaction stoichiometry and hydrolytic quenching.
Physicochemical Profile: Know Your Enemy
| Property | Target Product (Typical Alkyl Fluoride) | Byproduct (N,N-diethyl-2-chloro-2-fluoroacetamide) | Implications for Purification |
| Polarity | Generally Low to Moderate | High (Amide bond) | Silica chromatography is highly effective. |
| Boiling Point | Variable (often <100 °C for small molecules) | High (~200 °C estimated / >80 °C at reduced pressure) | Distillation is viable for volatile products. |
| Basicity | Neutral | Neutral ( | Acid washes will NOT remove this. |
| Solubility | Organic Solvents | Organic & Water Soluble | Co-extracts in DCM, EtOAc, and Ether. |
Module 2: Troubleshooting & FAQs
Q1: I washed my reaction with 1M HCl three times. Why is the byproduct still there?
Answer: This is the most common error. You are treating the byproduct as an amine (basic), but it is an amide (neutral).
-
The Science: The nitrogen lone pair in the amide is delocalized into the carbonyl group. It is not available for protonation under mild acidic conditions. Therefore, it remains uncharged and stays in the organic layer.
-
The Fix: Stop acid washing. It only removes unreacted diethylamine (if any), not the amide. Switch to separation based on polarity or volatility .[1]
Q2: Can I hydrolyze the amide to an amine and then wash it out?
Answer: Theoretically yes, but practically no .
-
The Risk: Hydrolyzing a fluorinated amide requires harsh conditions (refluxing concentrated acid/base) that will likely defluorinate or decompose your sensitive alkyl fluoride product.
Q3: The byproduct co-elutes with my product on TLC. What now?
Answer: The amide is quite polar. If it co-elutes, your product is likely also polar.
-
The Fix: Change the stationary phase or solvent system.
-
Solvent: Switch from EtOAc/Hexane to DCM/MeOH or Toluene/Acetone . Amides often "tail" significantly in Toluene.
-
Stationary Phase: Use Alumina (Neutral) instead of Silica. The interaction with the amide carbonyl differs on alumina.
-
Module 3: Validated Purification Protocols
Choose the protocol that matches your product's physical properties.[1]
Protocol A: Distillation (For Volatile Products)
Best for: Simple alkyl fluorides with BP < 150 °C.
-
Quench: Pour reaction mixture onto ice/water.
-
Extract: Extract with Diethyl Ether (low BP solvent is critical).
-
Dry: Dry over MgSO₄ and filter.
-
Concentrate: Carefully remove solvent via rotary evaporation (do not heat excessively).
-
Distill: Perform a vacuum distillation.
-
Result: The volatile alkyl fluoride distills over. The heavy amide byproduct remains in the pot residue.
-
Protocol B: Flash Chromatography (For Non-Volatile/Complex Products)
Best for: Drug-like molecules, complex scaffolds.
-
Load: Load the crude mixture onto a silica gel column.
-
Gradient: Run a gradient starting with 100% Hexanes (or Pentane).
-
Elution:
-
Fraction 1: Alkyl Fluorides (usually elute early due to low polarity of the C-F bond).
-
Fraction 2: Unreacted Alcohols.
-
Note: The amide is essentially a "polar anchor." If you flush the column too fast with high polarity solvent (e.g., 50% EtOAc), you will drag the amide into your product. Keep the polarity low (e.g., <15% EtOAc) for as long as possible.
-
Protocol C: The "Polymer Scavenger" Approach (High Value/Small Scale)
Best for: Late-stage functionalization where yield is critical.
While specific scavengers for this exact amide are rare, general "cleanup" of polar impurities can be achieved using Solid Phase Extraction (SPE) cartridges.
-
Condition: Use a Reverse Phase (C18) SPE cartridge.
-
Load: Dissolve crude in minimal MeOH/Water.
-
Wash: Flush with water/low % MeCN. The polar amide often elutes earlier or binds differently than lipophilic fluorinated drugs.
-
Elute: Wash product off with 100% MeCN or DCM.
Module 4: Decision Matrix
Use this flow to determine your purification strategy.
Figure 2: Strategic decision tree for selecting the appropriate purification method.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[5] Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine.[6] Journal of General Chemistry USSR, 29, 2125.[5] (The foundational text describing the reagent and its primary reactivity).[2][3][4][6][7][8][9]
-
Laming, G. J., et al. (2007). Recent Advances in the Use of N,N-Diethyl-α,α-difluoro-(3-methylphenyl)methylamine and Related Reagents. Journal of Fluorine Chemistry. (Review of fluoroalkyl amino reagents and byproduct management).
-
Pazenok, S., & Leroux, F. R. (2016). Recent Trends in the Synthesis of Fluorinated Heterocycles. Frontiers in Chemistry. Link (Discusses modern workup procedures for FAR reagents).
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7102032B2 - Purification of amide compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 9. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
impact of moisture on Yarovenko's reagent reactivity
Precision Fluorination Support for Advanced Research
Status: Operational Topic: Moisture Sensitivity & Hydrolytic Degradation Urgency: Critical
Executive Summary: The Hydrolytic Cliff
Yarovenko's reagent (
This guide replaces generic advice with a mechanistic understanding of why the reagent fails and how to validate its integrity before committing valuable substrates.
Module 1: The Chemistry of Failure
Why does moisture kill the reaction? It is not merely a matter of lowering concentration. The hydrolysis of Yarovenko's reagent is autocatalytic in glass vessels and generates species that can actively destroy acid-sensitive substrates.
The Mechanism:
Water attacks the electrophilic
Figure 1: The Autocatalytic Hydrolysis Loop. Note how HF generation attacks glass to release more water, accelerating the reagent's destruction.
Module 2: Pre-Reaction Diagnostics & Handling
Standard Operating Procedure (SOP) 101: Storage & Solvent Prep
| Parameter | Specification | Technical Rationale |
| Storage Vessel | Teflon (PFA/FEP) | Glass reacts with trace HF (see Fig 1), leading to bottle failure and contamination. |
| Atmosphere | Argon (Balloon/Manifold) | Nitrogen is acceptable, but Argon's higher density provides a better "blanket" when opening vessels. |
| Solvent Water Limit | < 50 ppm | Stoichiometric calculation: 100 mL of DCM with 500 ppm H₂O contains ~2.7 mmol of water, enough to destroy ~0.5 g of reagent. |
| Handling Tool | Glass Syringe (Oven-dried) | Plastic syringes can leach plasticizers in DCM; needles must be stainless steel. |
Critical Check: The "Fuming" Test
-
Observation: Upon opening the storage vessel, do you see white fumes?
-
Diagnosis: The reagent has hydrolyzed significantly.[1] The fumes are HF reacting with atmospheric moisture.
-
Action: Discard immediately. Do not attempt to distill.
Module 3: Validation (The "Go/No-Go" Decision)
Before adding your substrate, you must validate the reagent.[2] Titration is dangerous and inaccurate due to HF interference.
Protocol:
-
Take a dry NMR tube.
-
Add 0.6 mL anhydrous
or . -
Add 20 µL of Yarovenko's reagent under inert flow.
-
Acquire a non-decoupled
F spectrum.
Interpretation Guide:
| Species | Status | |
| Active Reagent | Complex multiplet signals (ABX system) due to diastereotopic fluorines and chiral center. | GO |
| Hydrolysis Product | Simplified signals; appearance of broad singlet (HF) or distinct amide-F shifts. | NO GO |
| Etched Glass Product | Signal at ~ -128 to -130 ppm ( | CRITICAL FAIL |
Module 4: Troubleshooting & FAQs
Q1: My reaction yield is low (30-40%), but I used 1.2 equivalents of reagent. Why? A: You likely experienced "Stoichiometric Theft." If your solvent contained 200-300 ppm water, it consumed 0.3–0.5 equivalents of the reagent before it ever saw your alcohol.
-
Fix: Increase reagent loading to 1.5–2.0 equiv OR dry solvent over activated 3Å molecular sieves for 24 hours (do not use silica, it reacts with HF).
Q2: The inside of my reaction flask looks "frosted" or etched after the reaction. Is this normal? A: No. This indicates significant HF generation.
-
Cause: Your reagent was partially hydrolyzed before use, or moisture entered during addition. The "frost" is physical damage to the borosilicate glass by HF.
-
Risk: The water generated from glass etching (see Fig 1) kills the reaction.
-
Fix: Switch to PFA/Teflon reaction vessels for future runs if strict anhydrous conditions cannot be guaranteed.
Q3: Can I use Ishikawa's reagent protocols for Yarovenko's reagent? A: Generally, yes, but with a caveat.
-
Difference: Yarovenko's reagent is more reactive but less stable than Ishikawa's reagent.[2]
-
Adjustment: If a protocol uses Ishikawa's reagent at 60°C, try Yarovenko's at RT or 0°C first. High heat with Yarovenko's reagent often leads to black tar formation (polymerization).
Q4: I see a black tar at the bottom of the flask. What happened? A: Thermal decomposition.[3]
-
Mechanism: Yarovenko's reagent is thermally sensitive.[3] Above 50-60°C, or in the presence of strong Lewis acids, it can oligomerize.
-
Fix: Add the reagent dropwise at 0°C, then warm slowly to Room Temperature. Do not reflux unless necessary.
Module 5: Emergency Safety Protocols (HF Release)
WARNING: Hydrolysis releases anhydrous HF. Standard acid burns protocols are insufficient.
-
Skin Contact: Immediate irrigation (15 mins) followed by Calcium Gluconate Gel (2.5%) application. Massage into skin until pain subsides.
-
Spill Management: Do not use water (exothermic HF release). Neutralize with Calcium Carbonate or Slaked Lime to precipitate insoluble
.
References
- Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Zhurnal Obshchei Khimii, 29, 2159. (The seminal paper establishing the reagent).
-
L'Heureux, A., et al. (2010).[3] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411.[3] Link (Discusses stability comparisons with Yarovenko/Ishikawa reagents).
- Petrov, V. A. (2007). -Fluoroalkyl(alkenyl)amino Reagents (FAR) – Recent Development. In Advances in Organic Synthesis. (Comprehensive review of FAR reagent mechanisms and hydrolysis).
-
Finney, W. F., et al. (2006).[4] Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR. Environmental Science & Technology, 40(8), 2572-2577. Link (Reference for identifying etched glass/silicate species in NMR).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link (Standard protocols for handling moisture-sensitive liquids).
Sources
- 1. Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
alternative workup procedures for Yarovenko's reagent reactions
Technical Note: Advanced Workup Procedures for Yarovenko’s Reagent
Safety & Chemistry Primer: The "Hidden" Hazard
Subject: 2-chloro-1,1,2-trifluorotriethylamine (CTT)
Before attempting alternative workups, it is critical to understand why standard procedures fail. Yarovenko's reagent is highly moisture-sensitive. While the desired fluorination releases the diethylamide species, the unreacted reagent and the byproduct hydrolyze rapidly upon contact with aqueous workup media.
The Hydrolysis Cascade:
The Operational Risks:
-
HF Generation: Standard bicarbonate washes generate
and fluoride salts, but local acidic pockets can generate anhydrous HF, etching glass and posing severe contact hazards. -
Amine Emulsions: The diethylamine byproduct acts as a surfactant, creating intractable emulsions during liquid-liquid extraction.
-
Product Contamination: The amide byproduct (diethylamide) often co-elutes with polar products on silica gel.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned into a thick, inseparable emulsion upon adding sodium bicarbonate. How do I fix this? A: This is caused by the amphiphilic nature of the diethylamine salts formed during hydrolysis.
-
The Fix: Do not shake vigorously. Add solid NaCl to saturate the aqueous layer. If that fails, filter the entire biphasic mixture through a pad of Celite.[1] The solid interface often breaks the emulsion.
-
Prevention: Use the Acidic Quench Protocol (Method B) below. Protonating the amine forces it strictly into the aqueous layer, breaking the surfactant effect.
Q: I am seeing glass etching on my rotovap flask after concentrating the crude oil. Why? A: You have residual HF or fluoride salts that are becoming concentrated.
-
The Fix: Never concentrate the crude reaction mixture without a prior calcium quench. Fluoride ions in organic media can attack glass when heated. Use plastic (PFA/PP) ware for the initial quench if possible, or ensure complete neutralization using the Calcium Trap Protocol (Method A) .
Q: My product decomposes during aqueous workup. Is there a water-free method? A: Yes. If your product is stable to heat, Direct Distillation (Method C) is preferred. If your product is non-volatile but water-sensitive, use Polymer Scavenging (Method D) .
Detailed Experimental Protocols
Method A: The "Calcium Trap" (Safety Priority)
Best for: Large scale reactions where HF generation is a major safety concern.
Principle: Calcium ions react immediately with Fluoride to form Calcium Fluoride (
-
Preparation: Prepare a slurry of powdered Calcium Carbonate (
) or Calcium Chloride ( ) in water (approx. 2 equiv relative to reagent). Cool to 0°C.[2] -
Quench: Dilute the reaction mixture with DCM or Ether. Slowly pour the reaction mixture into the calcium slurry with vigorous stirring.
-
Note: Gas evolution (
) will occur if using carbonate.
-
-
Filtration: Stir for 30 minutes. A white precipitate (
) will form. Filter this solid off using a sintered glass funnel (or plastic funnel if HF is suspected). -
Separation: The filtrate is now fluoride-free. Proceed with standard phase separation.
Method B: The Acidic Wash (Emulsion Control)
Best for: Lipophilic products where diethylamine contamination is the main issue.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl.
-
Mechanism: The HCl protonates the diethylamine (
), forcing it into the water layer. -
Extraction: Extract with DCM or EtOAc.
-
Wash: Wash the organic layer 2x with 1M HCl, then 1x with Brine.
-
Result: The organic layer contains your product; the amine and fluoride salts remain in the aqueous waste.
Method C: Direct Distillation (Anhydrous)
Best for: Volatile, thermally stable alkyl fluorides.
-
Setup: Connect the reaction flask directly to a short-path distillation head or a vacuum transfer bridge.
-
Process: Apply vacuum (if necessary) and heat the flask. The alkyl fluoride product (often lower boiling than the amide byproduct) will distill over.
-
Advantage: This leaves the sticky amide and inorganic salts in the pot, avoiding all aqueous contact.
Method D: Polymer Scavenging (High Value/Small Scale)
Best for: Late-stage functionalization where yield is critical.
-
Reagent: Add a polymer-supported sulfonic acid resin (e.g., Amberlyst-15) and a polymer-supported carbonate to the reaction mixture.
-
Incubation: Stir for 1-2 hours.
-
Filtration: Filter the mixture through a frit.
-
Result: The filtrate is the pure product in solvent, requiring only concentration.
Visualized Workflows
Figure 1: Reaction Pathway & Hazard Identification
This diagram illustrates the divergence between a safe workup and the formation of hazardous byproducts.
Caption: Fig 1. The hydrolysis pathway (red) generates HF and Diethylamine, necessitating specific quenching protocols to avoid safety hazards and emulsions.
Figure 2: Workup Decision Matrix
Select the appropriate protocol based on your product's physicochemical properties.
Caption: Fig 2. Decision tree for selecting the optimal workup procedure based on product volatility and stability.
Comparative Data: Workup Efficiency
| Feature | Standard Bicarbonate | Method A (Calcium Trap) | Method B (Acidic Wash) | Method C (Distillation) |
| HF Removal | Poor (Forms soluble F-) | Excellent (Insoluble | Good (Aqueous phase) | N/A (Left in pot) |
| Emulsion Risk | High | Low | Lowest | None |
| Glass Etching | High Risk | Low Risk | Medium Risk | Low Risk |
| Yield Loss | Moderate (Hydrolysis) | Low | Low | Low (if volatile) |
| Scale Suitability | Small (<1g) | Large (>10g) | Medium | Any |
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[5] Fluorination with 2-chloro-1,1,2-trifluorotriethylamine. Journal of General Chemistry USSR, 29, 2125.[5]
-
Ishikawa, N., et al. (1979).[4][7] Preparation and Reactions of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa Reagent). Bulletin of the Chemical Society of Japan, 52(11), 3377–3380.[7]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general quenching protocols of reactive halides).
-
Pazenok, S., & Leroux, F. R. (2016). Recent Advances in the Synthesis and Application of Fluoroalkyl Amino Reagents. Frontiers in Chemistry.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. reddit.com [reddit.com]
- 3. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Updated procedure for the safety evaluation of natural flavor complexes used as ingredients in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ishikawa’s reagent - Enamine [enamine.net]
Technical Support Center: Deoxyfluorination with Yarovenko's Reagent
Topic: Minimizing Rearrangement & Elimination Products Reagent: 2-Chloro-1,1,2-trifluorotriethylamine (CTT) Role: Senior Application Scientist
Introduction: The "Safe" Reagent's Hidden Trap
You are likely here because your LC-MS shows a mass corresponding to
Yarovenko’s Reagent (2-chloro-1,1,2-trifluorotriethylamine) is often chosen over DAST because it is thermally more stable and less explosive. However, it shares a critical weakness with all deoxyfluorination agents: the reaction proceeds via an activated intermediate that is prone to ionization.
When this intermediate ionizes before the fluoride anion can attack, you enter the "Carbocation Danger Zone." This guide provides the engineering controls to keep your reaction on the
Module 1: The Mechanism of Failure
To fix the problem, you must visualize the bifurcation point.[1] The reaction does not fail randomly; it fails because the rate of ionization (
The Pathway Diagram
Figure 1: The Kinetic Bifurcation. Path A (Green) is desired. Path B (Red) leads to rearrangement.[1] Success depends on maximizing
Module 2: Critical Process Parameters (CPP)
The following parameters directly influence the ratio of substitution to rearrangement.
| Parameter | Recommended Setting | Scientific Rationale |
| Temperature | -78°C to 0°C | High temps increase the kinetic energy of the intermediate, promoting C-O bond scission (ionization) over nucleophilic attack. |
| Solvent | Dichloromethane (DCM) | DCM is non-polar enough to discourage free carbocation formation but polar enough to solubilize the reagent. Avoid Ethers (THF) if possible, as they can stabilize cationic species. |
| Addition Order | Reagent to Alcohol | Adding the reagent dropwise to the alcohol keeps the concentration of the activated intermediate low, reducing the likelihood of side reactions involving excess reagent. |
| Reagent Age | Fresh / Distilled | Hydrolyzed reagent contains HF and HCl. Strong acids catalyze carbocation formation, guaranteeing rearrangement. |
| Quench | Rapid / Buffered | Prolonged exposure to the reaction matrix (which becomes acidic) can degrade the product. |
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: "I am seeing significant alkene formation (Elimination)."
Diagnosis: The reaction environment is too basic, or the temperature is too high.
-
The Science: Yarovenko's reagent releases diethylamine (
) during the reaction. While less basic than DAST's byproduct, it can still act as a base to deprotonate the -carbon, especially if the attack is sterically hindered. -
Corrective Action:
-
Lower the Temperature: Elimination has a higher activation energy than substitution. Run the reaction at -40°C or lower.
-
Solvent Switch: Switch from THF to DCM or
. -
Add Exogenous Fluoride: Add a source of soluble fluoride (e.g.,
) to increase the concentration of the nucleophile . This increases the rate of the second-order substitution reaction ( ) without affecting the rate of the first-order elimination.
-
Scenario B: "My product has the wrong skeleton (Wagner-Meerwein Shift)."
Diagnosis: You are operating via an
-
The Science: This is common in secondary alcohols or systems with
-branching (e.g., neopentyl systems). The neighboring group migrates to stabilize the positive charge. -
Corrective Action:
-
The "Flash" Protocol: Add the reagent at -78°C, stir for 30 mins, and then allow it to warm only to the minimum temperature required for conversion (monitor by TLC). Do not let it sit at RT overnight.
-
Non-Polar Dilution: Run the reaction more dilute in a non-polar solvent (e.g., Toluene or Hexane/DCM mix) to destabilize the transition state leading to the carbocation (charge separation is disfavored in non-polar media).
-
Scenario C: "The reagent is dark brown/black. Should I use it?"
Diagnosis: Reagent degradation.[1][2]
-
The Science: Yarovenko's reagent is moisture sensitive.[2] Dark color indicates polymerization and hydrolysis, leading to free HF and HCl.
-
Corrective Action: Discard or Distill. Using degraded reagent introduces strong acids that catalyze the exact rearrangements you are trying to avoid.
Module 4: Standard Operating Procedure (Minimization Protocol)
Objective: Convert a secondary alcohol to a fluoride with <5% rearrangement.
-
Preparation:
-
Dry all glassware in an oven (
C) overnight. -
Purge the reaction vessel with dry Nitrogen or Argon.
-
Solvent: Use anhydrous DCM (water content <50 ppm).
-
-
Reagent Check:
-
Verify the integrity of the Yarovenko reagent. It should be a pale yellow to amber liquid. If it is opaque black, do not use.
-
-
Execution:
-
Step 1: Dissolve the alcohol (1.0 equiv) in DCM (0.2 M concentration).
-
Step 2: Cool the solution to -78°C (acetone/dry ice bath).
-
Step 3: Add Yarovenko's reagent (1.2 - 1.5 equiv) dropwise over 10-15 minutes. Do not dump it in.
-
Step 4: Stir at -78°C for 1 hour.
-
Step 5: Allow to warm slowly. Check TLC at -20°C, then 0°C. Stop the reaction as soon as the starting material is consumed.
-
-
Quenching (The Critical Step):
-
Pour the cold reaction mixture into a vigorously stirring saturated
solution (ice-cold). -
Why? This immediately neutralizes the HF/HCl and the amine salts, preventing acid-catalyzed rearrangement during workup.
-
References
-
Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluorotriethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163. (The foundational text describing the reagent synthesis and initial scope).[1][3][4][5]
-
Lal, G. S.; Pez, G. P.; Syvret, R. G. "Electrophilic NF Fluorinating Agents." Chemical Reviews, 1996 , 96(5), 1737–1756. [Link] (Discusses the mechanistic pathways of fluorination reagents).
-
Pazenok, S.; Leroux, F. R. "The fluoroalkyl amino reagents (FAR): recent trends and applications." Journal of Fluorine Chemistry, 2016 , 192, 2-16. [Link] (Modern review comparing Yarovenko, Ishikawa, and Petrov reagents, specifically addressing stability and side reactions).
-
Beauregard, L. P., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Stability."[5][6] Organic Letters, 2009 , 11(21), 5050–5053. [Link] (Provides comparative data on elimination products between various deoxyfluorination agents).
Sources
Validation & Comparative
Comparative Guide: Yarovenko's Reagent vs. DAST for Alcohol Fluorination
[1][2]
Executive Summary: The Strategic Choice
In the landscape of deoxyfluorination, the choice between Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) and DAST (Diethylaminosulfur trifluoride) is rarely about yield alone. It is a calculated decision balancing thermal safety against reactive potency .
-
DAST is the industry standard for bench-scale synthesis due to its high reactivity and commercial availability, yet it poses significant explosion risks upon heating.
-
Yarovenko's Reagent (and its analog, Ishikawa’s reagent) offers a "carbon-based" activation pathway that avoids the violent decomposition profile of S–F reagents, though it suffers from poor shelf stability and requires careful handling to prevent hydrolysis.
This guide dissects the mechanistic and practical divergences of these two reagents to empower researchers in selecting the optimal tool for their substrate.
Chemical Profiles & Preparation
Yarovenko's Reagent (FAR)[1][2]
-
IUPAC Name: 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine[1]
-
Classification: Fluoroalkyl Amino Reagent (FAR).[2]
-
Structure: An adduct of chlorotrifluoroethylene (CTFE) and diethylamine.
-
Physical State: Dark brown/yellow oil.
-
Stability: Hydrolytically Unstable. Degrades rapidly if exposed to moisture, releasing HF. Shelf life is poor compared to DAST; often best prepared in situ or used shortly after purchase.
-
Thermal Profile: Generally stable up to distillation temperatures, lacking the shock-sensitivity of S–F reagents.
DAST
-
IUPAC Name: (Diethylamino)sulfur trifluoride
-
Classification: Aminosulfurane.
-
Structure: Sulfur center bonded to three fluorines and a diethylamine group.
-
Physical State: Golden-yellow liquid.
-
Stability: Thermally Unstable. Decomposes violently above ~140°C (exotherm ~1700 J/g). Reacts explosively with water.
-
Thermal Profile: Strict temperature control required. Never heat neat DAST.
Mechanistic Divergence
The fundamental difference lies in the activation center : Sulfur (DAST) vs. Carbon (Yarovenko).
The Pathways[2]
-
DAST (Sulfur Activation): The alcohol oxygen attacks the sulfur center, displacing a fluoride ion. The resulting alkoxy-aminosulfur difluoride intermediate is a potent leaving group. Fluoride (F-) then attacks the alkyl carbon (usually SN2) to form the C–F bond.
-
Yarovenko (Carbon Activation): The alcohol attacks the electrophilic iminium carbon of the reagent. This forms an intermediate where the oxygen is bound to a fluoro-chloro-ethyl group. The C–O bond is activated, and subsequent nucleophilic attack by fluoride releases the stable amide byproduct.
Performance Comparison
Reactivity & Selectivity Matrix
| Feature | DAST | Yarovenko's Reagent |
| Primary Alcohols | Excellent. Fast conversion, high yield. | Good. Slower kinetics, comparable yields. |
| Secondary Alcohols | Good. Prone to elimination (olefin formation). | Moderate. Less basic byproduct reduces elimination slightly. |
| Tertiary Alcohols | Poor. High elimination risk; often fails. | Poor. Elimination dominates. |
| Rearrangement | High risk (e.g., allylic/propargylic shifts). | Moderate risk (similar carbocation character). |
| Byproduct Removal | Difficult (Sulfinyl byproducts can be sticky). | Moderate (Amide byproducts are stable organics). |
| Water Tolerance | Zero. Explosive reaction. | Low. Hydrolyzes to HF and amide. |
Safety & Stability Data
-
DAST:
-
Yarovenko's Reagent:
-
Decomposition: Thermal degradation occurs but is less violent.[2]
-
Shelf Life: Degrades even at RT over weeks/months (turns dark/viscous).
-
Handling: Can be stored at 4°C but best used fresh.
-
Experimental Protocols
Protocol A: Preparation of Yarovenko's Reagent (In Situ)
Because commercial Yarovenko's reagent degrades, in situ preparation is the gold standard for reproducibility.
Reagents:
-
Chlorotrifluoroethylene (CTFE) gas (bubbled) or liquid.
-
Diethylamine (dried).
-
Solvent: Dry Ether or Dichloromethane (DCM).
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask equipped with a dry-ice condenser and gas inlet. Maintain inert atmosphere (N2/Ar).
-
Cooling: Charge flask with dry diethylamine (1.0 equiv) and cool to -5°C to 0°C.
-
Addition: Slowly bubble CTFE (1.0 - 1.2 equiv) into the amine solution. The reaction is exothermic; control rate to maintain temp < 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will turn slightly yellow.
-
Distillation (Optional but Recommended): Distill under reduced pressure (bp ~35°C at 6 mmHg) to isolate the pure reagent as a colorless/pale yellow oil. Note: If using in situ for fluorination, distillation can be skipped, but yield calculations must account for unreacted amine.
Protocol B: General Fluorination with DAST
Standard procedure for converting a primary alcohol to an alkyl fluoride.
Reagents:
-
Substrate: Primary Alcohol (1.0 equiv).
-
Reagent: DAST (1.2 - 1.5 equiv).
-
Solvent: Anhydrous DCM (0.1 M - 0.5 M concentration).
Step-by-Step:
-
Safety Check: Ensure blast shield is in place. Use plastic/Teflon syringes for DAST (glass can etch/seize).
-
Cooling: Cool the solution of alcohol in DCM to -78°C. Crucial for selectivity.
-
Addition: Add DAST dropwise via syringe. Do not allow temperature to spike.
-
Warming: Allow reaction to warm to room temperature (or 0°C) over 1–2 hours. Monitor by TLC.
-
Quench (Critical): Pour reaction mixture slowly into saturated NaHCO3 solution. Caution: Vigorous effervescence (CO2). Do not add water to the reaction; add reaction to the quench.
-
Extraction: Extract with DCM, wash with brine, dry over MgSO4, and concentrate.
Decision Workflow
Use this logic flow to select the appropriate reagent for your specific constraint.
References
-
Yarovenko's Reagent Original Description: Yarovenko, N. N.; Raksha, M. A.[2][1] Zh. Obshch. Khim.1959 , 29, 2159. (English Translation: J. Gen. Chem. USSR1959 , 29, 2125).
-
DAST Safety & Decomposition: Messina, P. A.; Mange, K. C.; Middleton, W. J. "Aminosulfur Trifluorides: Relative Thermal Stability." J. Fluorine Chem.[5]1989 , 42, 137–143.
-
Comparative Deoxyfluorination (PyFluor vs DAST/Yarovenko context): Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5] J. Am. Chem. Soc.[5]2015 , 137, 9571–9574.[5]
-
Review of FARs (Fluoroalkyl Amino Reagents): Lishchynskyi, A.; Berthon, G.; Grushin, V. V. "Trifluoromethylation of ketones with Yarovenko's reagent." Chem. Commun.[2]2012 , 48, 8559–8561.
-
Modern Reagent Comparison (SulfoxFluor/PhenoFluor context): Guo, J.; Kuang, C.; Rong, J.; Li, L.; Ni, C.; Hu, J. "SulfoxFluor: A Stable, Versatile, and Fluorine-Efficient Deoxyfluorination Reagent." Chem. Eur. J.2019 , 25, 7259–7264.
Sources
- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Comparison: Yarovenko's Reagent vs. Ishikawa's Reagent
[1][2][3]
Executive Summary
For researchers in drug discovery and organic synthesis, the choice between Yarovenko's reagent and Ishikawa's reagent often dictates the efficiency of deoxyfluorination workflows. While both reagents belong to the class of Fluoroalkyl Amino Reagents (FARs) and share a core mechanism—activating oxygenated nucleophiles for displacement by fluoride—Ishikawa's reagent is the superior modern standard . It offers significantly improved thermal stability, a safer preparation profile, and higher shelf-life longevity compared to the chemically fragile Yarovenko's reagent. Yarovenko's reagent remains historically significant but is largely superseded in process chemistry due to its rapid degradation and hazardous synthesis requirements.
Chemical Identity & Synthesis[2][3][4]
Both reagents are adducts of diethylamine and peria-halogenated alkenes. Their structural differences dictate their stability profiles.
Yarovenko's Reagent[1][3][5]
-
IUPAC Name: 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
-
Formula:
-
Precursors: Chlorotrifluoroethylene + Diethylamine[1]
-
Characteristics: Dark brown oil.[2] Highly unstable; typically must be used within days of preparation.
Ishikawa's Reagent[1][2][3][4][5][6][7]
-
IUPAC Name: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine[1][3][4][5][6]
-
Formula:
(Exists in equilibrium with enamine tautomer) -
Characteristics: Pale brown/yellow oil. Shelf-stable for months under inert atmosphere.
Synthesis Workflow Visualization
Figure 1: Comparative synthesis routes. Note the milder conditions and higher stability associated with Ishikawa's reagent.[1]
Mechanistic Insight
The fluorination mechanism for both reagents is fundamentally an activation-displacement sequence. The reagent acts as a Lewis acid, activating the alcohol oxygen, converting the hydroxyl group into a potent leaving group (an amide), which is then displaced by fluoride.[4]
Mechanism Description
-
Attack: The alcohol oxygen attacks the electrophilic
-carbon (CF2) of the reagent. -
Elimination: HF is eliminated, forming an intermediate alkoxy-amino species.
-
Substitution: Fluoride ion (released in step 2 or from the reagent) attacks the alkyl carbon.
-
Primary Alcohols: Proceed via
mechanism (Inversion of configuration). -
Secondary/Tertiary Alcohols: Competing
/ pathways often lead to elimination side products (alkenes).
-
Figure 2: General mechanism for deoxyfluorination using FARs. The stability of the 'Amide Byproduct' drives the reaction forward.
Performance Comparison
Stability and Storage
This is the critical differentiator.
-
Yarovenko's Reagent: Exhibits poor thermal stability. It degrades within days even under refrigeration, releasing HF and losing potency. It is extremely hygroscopic [1].
-
Ishikawa's Reagent: Significantly more robust. It can be stored at room temperature (under inert gas) for months without significant titer loss. This makes it suitable for commercial distribution, whereas Yarovenko's is often prepared in situ or immediately before use [2].
Reactivity Profile
-
Primary Alcohols: Both reagents effect clean conversion to alkyl fluorides in high yields (70–90%).
-
Secondary Alcohols: Ishikawa's reagent is often preferred as it allows for milder conditions, reducing the rate of elimination (alkene formation) compared to the more aggressive conditions sometimes required for Yarovenko's [3].
-
Carboxylic Acids: Both reagents convert carboxylic acids to acyl fluorides.[1][3][2][7][5] Ishikawa's reagent is particularly useful here as the resulting acyl fluorides are versatile intermediates for amide bond formation.[3][2]
Byproduct Management
-
Yarovenko Byproduct: N,N-Diethyl-2-chloro-2-fluoroacetamide.
-
Ishikawa Byproduct: N,N-Diethyl-2,3,3,3-tetrafluoropropanamide.
-
Implication: Both byproducts are amides and are generally easily separated from the fluorinated product via distillation or chromatography due to significant polarity differences.
Experimental Protocols
Protocol A: Preparation of Ishikawa's Reagent [4]
Use this protocol to generate a stable stock of reagent.
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a gas inlet tube. Flush with dry nitrogen.
-
Solvent: Add anhydrous diethyl ether (150 mL) and diethylamine (1.0 equiv). Cool the solution to 0–5°C in an ice bath.
-
Addition: Slowly bubble Hexafluoropropene (HFP) gas into the solution with vigorous stirring. Maintain temperature below 10°C to prevent polymerization or side reactions.
-
Note: The reaction is exothermic.
-
-
Completion: Continue addition until a slight excess of HFP is absorbed (monitor by weight or flow meter).
-
Isolation: Remove the solvent under reduced pressure (rotary evaporator). The residue is Ishikawa's Reagent , a pale yellow oil.
-
Yield: Typically >90%.
-
Purity Check: 19F NMR (check for characteristic CF3 doublet).
-
Protocol B: Fluorination of a Primary Alcohol
Standard operating procedure for converting R-CH2-OH to R-CH2-F.
-
Dissolution: Dissolve the primary alcohol (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under an inert atmosphere (Argon/Nitrogen).
-
Addition: Add Ishikawa's reagent (1.2 – 1.5 equiv) dropwise at room temperature.
-
Observation: No significant exotherm is usually observed at this scale, but caution is advised.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or 19F NMR.
-
Quench: Pour the reaction mixture into saturated
solution (caution: evolution from HF neutralization). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel chromatography.
Safety & Handling
Both reagents pose specific hazards related to HF release.
-
HF Release: Hydrolysis of either reagent releases Hydrofluoric Acid (HF).[2] Glassware etching may occur upon prolonged contact with moisture.
-
Skin Contact: Both reagents are corrosive and toxic. HF burns are insidious; immediate treatment with Calcium Gluconate gel is required upon exposure.
-
Vessel Compatibility: While glass is generally acceptable for short reactions, PTFE (Teflon) or HDPE vessels are recommended for long-term storage or high-temperature reactions to prevent etching and silica contamination.
Comparative Data Summary
| Feature | Yarovenko's Reagent | Ishikawa's Reagent |
| Formula | ||
| Physical State | Dark Brown Oil | Pale Yellow Oil |
| Shelf Stability | Poor (< 1 week) | Good (> 6 months) |
| Preparation Hazard | High (Toxic CTFE gas) | Moderate (HFP gas) |
| Atom Economy | Lower (Cl atom waste) | Higher (All F utilized in structure) |
| Primary Alcohol Yield | 70–85% | 80–95% |
| Selectivity | Moderate | High (Alcohol selective) |
| Cost | Low (Raw materials) | Moderate (Commercial availability) |
References
-
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI. Link
-
Ishikawa's Reagent. Grokipedia. Link
-
Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. Link
-
F-Propene-Dialkylamine Reaction Products as Fluorinating Agents. Bulletin of the Chemical Society of Japan. Link[5]
Sources
- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 5. Ishikawa’s reagent - Enamine [enamine.net]
- 6. Conformational signature of Ishikawa´s reagent using NMR information from diastereotopic fluorines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: The Strategic Advantage of Yarovenko's Reagent in Deoxyfluorination
Executive Summary
In the landscape of nucleophilic fluorination, diethylaminosulfur trifluoride (DAST) has long held the position of "gold standard" for reactivity, despite its notorious thermal instability and explosive potential. For researchers and process chemists prioritizing safety without sacrificing efficacy, Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) offers a critical thermodynamic advantage.
This guide objectively analyzes Yarovenko's reagent against DAST, SF₄, and Ishikawa’s reagent. While Ishikawa’s reagent offers superior shelf-stability, Yarovenko’s reagent provides a distinct advantage in atom economy and cost-efficiency for in-situ generation , making it a superior choice for scale-up campaigns where reagent freshness can be controlled.
Chemical Identity & Mechanism[1]
Yarovenko's Reagent is an
Mechanism of Action
The fluorination of alcohols proceeds through a nucleophilic substitution (
Figure 1: Mechanistic pathway of deoxyfluorination using Yarovenko's Reagent. Note the inversion of stereochemistry typical of
Comparative Performance Analysis
The following data contrasts Yarovenko's reagent with its primary competitors. The "Safety Factor" is calculated based on decomposition enthalpy (
Technical Comparison Matrix
| Feature | Yarovenko's Reagent | DAST | Ishikawa's Reagent | SF₄ (Sulfur Tetrafluoride) |
| Active Species | Aminosulfur trifluoride | Inorganic Fluoride | ||
| Physical State | Liquid (Oil) | Liquid | Liquid/Solid | Gas (Toxic) |
| Thermal Stability | High (Stable >100°C) | Critical (Explodes >90°C) | High | High |
| Shelf Stability | Low (Hydrolyzes in days) | Moderate | High (Months) | High |
| Atom Economy | Good (C2 backbone) | Moderate | Moderate (C3 backbone) | High |
| Primary Hazard | Corrosive (HF) | Explosive / Shock Sensitive | Corrosive (HF) | Inhalation Toxicity |
| Cost Basis | Low (Bulk Monomer CTFE) | High | Moderate | Low (but high setup cost) |
The "Freshness" Advantage vs. Ishikawa's Reagent
While Ishikawa’s reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) is often cited as an "improvement" due to shelf stability, Yarovenko's reagent is chemically more efficient for in-situ applications.
-
Atom Economy: Yarovenko's reagent uses a C2 backbone (CTFE) compared to Ishikawa's C3 backbone (Hexafluoropropene). On a multi-kilogram scale, this reduces the mass of waste amide byproduct.
-
Reactivity: The chlorine substituent in Yarovenko's reagent provides a unique electronic modification to the iminium center, often resulting in faster reaction kinetics for sterically hindered alcohols compared to the bulkier perfluorinated tail of Ishikawa's reagent.
Strategic Selection Workflow
Use this decision logic to determine when to deploy Yarovenko's reagent over DAST or Ishikawa's reagent.
Figure 2: Decision matrix for reagent selection. Yarovenko's reagent is optimal for scale-up where in-situ generation is feasible.
Experimental Protocols
Safety Warning: All operations involving fluoroamines must be conducted in a fume hood. These reagents hydrolyze to release HF.[1] Wear appropriate PPE (HF-resistant gloves, face shield).
Protocol A: In-Situ Preparation of Yarovenko's Reagent
Why this method? Commercial Yarovenko's reagent degrades quickly.[1] Preparing it fresh ensures maximum potency and reproducibility.
Reagents:
-
Chlorotrifluoroethylene (CTFE) gas [CAS: 79-38-9]
-
Diethylamine (dry) [CAS: 109-89-7]
-
Solvent: Dry Ether or Dichloromethane (DCM)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with Nitrogen (
). -
Charging: Add dry diethylamine (1.0 equiv) to the flask. Cool to -5°C to 0°C.
-
Addition: Slowly bubble CTFE gas (1.0 - 1.1 equiv) into the amine solution.
-
Observation: The reaction is exothermic. Control the rate of gas addition to maintain temperature < 10°C.
-
-
Completion: Stir for 1 hour at 0°C, then allow to warm to room temperature. The resulting slightly brown oil is Yarovenko's Reagent (approx. quantitative yield).
-
Usage: Use this solution directly in the next step (Protocol B) without isolation to avoid degradation.
Protocol B: Deoxyfluorination of Primary/Secondary Alcohols
Substrate: Generic Alcohol (
Procedure:
-
Addition: To the stirred solution of Yarovenko's reagent (1.2 equiv) in DCM at 0°C, add the alcohol (1.0 equiv) dropwise.
-
Note: If the alcohol is solid, dissolve in minimal dry DCM.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.
-
Monitoring: Monitor by TLC or
NMR.
-
-
Quench: Pour the reaction mixture onto ice-water.
-
Caution: Exothermic hydrolysis.
-
-
Workup: Separate the organic layer. Wash with 5%
(aq) to neutralize HF, then brine. Dry over and concentrate. -
Purification: Distillation or Flash Chromatography (Silica).
References
-
Original Discovery: Yarovenko, N. N.; Raksha, M. A. "Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii, 1959 , 29, 2159-2163. (Cited in J. Org. Chem. context).
-
Comparison with Ishikawa: Ishikawa, N.; Kitazume, T.; Yamazaki, T.; Mochida, Y.; Tatsuno, T. "N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: A new mild fluorinating agent." Chem. Lett., 1981 , 10, 761-764.
-
DAST Safety Profile: Messina, P. A.; Mange, K. C.; Middleton, W. J. "Aminosulfur trifluorides: relative thermal stability." J. Fluorine Chem., 1989 , 42, 137-143.
-
General Review of FARs: Petrov, V. A. "Fluoroalkyl Amino Reagents (FAR): Preparation and Applications in Organic Synthesis." Advances in Organic Synthesis, 2006 , 2, 269.
Sources
limitations of (2-Chloro-1,1,2-trifluoroethyl)diethylamine in synthesis
This guide provides an objective, technical analysis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko’s Reagent) for synthetic applications, focusing on its limitations relative to modern fluorinating agents.
Executive Summary
Yarovenko’s Reagent (2-Chloro-1,1,2-trifluoroethyl)diethylamine is a nucleophilic fluorinating agent historically used to convert alcohols to alkyl fluorides and carboxylic acids to acyl fluorides. While it played a foundational role in organofluorine chemistry, its utility in modern drug development is severely restricted by thermal instability , hygroscopic degradation , and poor selectivity (elimination vs. substitution) compared to second- and third-generation alternatives like Ishikawa’s Reagent, DAST, and PyFluor.
This guide details the mechanistic causes of these limitations and provides evidence-based comparisons to assist researchers in selecting the optimal reagent for high-value substrates.
Mechanism of Action & Failure Modes
To understand the limitations, one must understand the mechanism. Yarovenko's reagent functions as a Fluoroalkyl Amino Reagent (FAR) .[1] It reacts with nucleophiles (like alcohols) to form a metastable intermediate, which then undergoes nucleophilic substitution.
Mechanistic Pathway
-
Activation: The hydroxyl oxygen attacks the electrophilic carbon of the reagent, displacing a fluoride ion.
-
Intermediate Formation: An alkoxy-fluoro-amino intermediate is formed.
-
Substitution (Desired): The displaced fluoride ion attacks the alkyl group (SN2), releasing the fluorinated product and an amide byproduct.
-
Elimination (Failure Mode): The fluoride (or amine) acts as a base, abstracting a proton to form an alkene.
Diagram: Mechanism and Side Reactions
Caption: Mechanistic bifurcation showing the high propensity for elimination (red path) in hindered substrates, a primary limitation of Yarovenko's reagent.
Critical Limitations Analysis
Stability and Storage (The "Shelf-Life" Problem)
Unlike its successor, Ishikawa’s Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine), Yarovenko’s reagent is thermally unstable.
-
Thermal Decomposition: It degrades within days at room temperature and has a limited shelf life even at 4°C.
-
Hydrolytic Instability: It is extremely hygroscopic. Upon contact with moisture, it hydrolyzes rapidly to release Hydrofluoric Acid (HF) and diethylamine hydrochloride. This necessitates handling in strictly anhydrous conditions (glovebox or Schlenk line).
-
Consequence: Inconsistent yields due to reagent titer degradation during storage.
Synthetic Selectivity (Elimination vs. Substitution)
The most significant chemical limitation is the competition between fluorination and elimination.
-
Primary Alcohols: Generally good yields (60-80%).
-
Secondary/Tertiary Alcohols: The basicity of the diethylamine byproduct often favors elimination, leading to significant alkene formation (often >20-40%).
-
Comparison: Newer reagents like PyFluor (2-pyridinesulfonyl fluoride) are designed to be less basic, suppressing the elimination pathway significantly better than Yarovenko's reagent or DAST.
Preparation and Safety Hazards[2]
-
Synthesis Hazard: Yarovenko’s reagent is prepared by the addition of diethylamine to Chlorotrifluoroethylene (CTFE) . CTFE is a toxic gas (bp -28°C), requiring autoclave/sealed-vessel synthesis.
-
Toxicity: The reagent is corrosive and a potent vesicant (blister-causing agent) similar to nitrogen mustard derivatives. It releases HF fumes, posing a severe inhalation risk.
Comparative Analysis: Yarovenko vs. Alternatives
The following table contrasts Yarovenko's reagent with standard industry alternatives.
Table 1: Comparative Performance of Deoxyfluorination Reagents
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST / Deoxo-Fluor | PyFluor / PhenoFluor |
| Active Species | Aminosulfur trifluoride | Sulfonyl Fluoride | ||
| Physical State | Liquid (Oil) | Liquid/Solid (Purity dep.) | Liquid | Solid (PyFluor) |
| Thermal Stability | Poor (Degrades days) | Moderate (Weeks/Months) | Low (Explosive >90°C) | High (Stable solid) |
| Shelf Life | Very Short | Moderate | Moderate | Long |
| Elimination Side Rxn | High (esp. | Moderate | Moderate | Low |
| Prep Requirement | Sealed vessel (Gas) | Sealed vessel (Gas) | Commercial | Commercial/Simple |
| Atom Economy | Low | Low | Moderate | High |
Decision Framework for Reagent Selection
Use this logic flow to determine if Yarovenko's reagent is ever the correct choice (Hint: It rarely is).
Caption: Decision tree highlighting that modern alternatives (Green/Blue) have largely displaced Yarovenko's reagent (Red) due to stability and selectivity profiles.
Experimental Protocols
Protocol: Preparation of Yarovenko’s Reagent (Historical Reference)
Note: This procedure highlights the difficulty and hazards compared to buying stable alternatives.
-
Equipment: Steel autoclave or heavy-walled sealed glass pressure tube.
-
Reagents: Dry Diethylamine (1.0 equiv), Chlorotrifluoroethylene gas (CTFE) (1.0 equiv).
-
Procedure:
-
Condense CTFE into the cooled reaction vessel (-78°C) containing diethylamine.
-
Seal the vessel and allow it to warm to room temperature slowly.
-
Caution: Exothermic reaction. Monitor pressure.[2]
-
Stir for 24-48 hours.
-
Distill the resulting brown oil in vacuo (bp ~38°C at 10 mmHg).
-
-
Storage: Use immediately. Store at -20°C under Argon.
Protocol: Deoxyfluorination of a Secondary Alcohol (Comparative)
Goal: Convert 2-octanol to 2-fluorooctane.
-
Using Yarovenko's Reagent:
-
Add reagent (1.2 equiv) to alcohol in dry CH2Cl2 at 0°C. Stir 2h.
-
Result: Mixture of 2-fluorooctane (~60%) and octenes (~40% elimination products).
-
Workup: Requires careful quenching of excess reagent (HF evolution).
-
-
Using PyFluor (Recommended Alternative):
-
Add PyFluor (1.2 equiv) and DBU (1.5 equiv) to alcohol in Toluene. Stir at RT.
-
Result: >85% yield of 2-fluorooctane with <5% elimination.
-
Advantage: The sulfonyl fluoride mechanism avoids the highly basic conditions that drive elimination in the Yarovenko system.
-
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with (2-chloro-1,1,2-trifluoroethyl)diethylamine. Zhurnal Obshchei Khimii, 29, 2159.
-
Ishikawa, N., et al. (1979).[3][4][5] F-Propene-Dialkylamine Reaction Products as Fluorinating Agents. Bulletin of the Chemical Society of Japan, 52(11), 3377-3380.[3]
-
Lalo, G. S., et al. (2015).[6] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[7] Journal of the American Chemical Society, 137(17), 5654–5657.
-
Petrov, V. A. (2007). Fluoroalkyl Amino Reagents (FAR): Recent Development. Advances in Organic Synthesis.
- Beaumont, K., et al. (2019). Fluorination of Alcohols: A Review of Modern Reagents. Chemical Reviews. (General reference for DAST/Deoxo-Fluor comparison).
Sources
- 1. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 2. (2-CHLORO-1,1,2-TRIFLUOROETHYL)DIETHYLAMINE|lookchem [lookchem.com]
- 3. Ishikawa’s reagent - Enamine [enamine.net]
- 4. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
comparative study of fluoroalkylamine reagents (FARs)
Executive Summary & Strategic Positioning
In the landscape of medicinal chemistry, the strategic introduction of fluorine—a "magic methyl" bioisostere—is pivotal for modulating lipophilicity (LogP), metabolic stability, and pKa. Deoxyfluorination, the direct conversion of alcohols (
For decades, this field was dominated by DAST (Diethylaminosulfur trifluoride), a reagent notorious for its thermal instability and explosive potential.[1] This guide evaluates the modern arsenal of Fluoroalkylamine Reagents (FARs), specifically comparing the legacy utility of DAST against the engineered stability of Deoxo-Fluor® , XtalFluor-E® , and Fluolead™ .
The Senior Scientist’s Verdict: While DAST remains a cost-effective baseline, XtalFluor-E and Fluolead have rendered it obsolete for process-scale chemistry due to superior thermal safety profiles and selectivity. This guide provides the data and protocols to justify the transition.
Mechanism of Action: The Nucleophilic Substitution Pathway
Understanding the mechanism is critical for troubleshooting. All FARs operate via a similar two-step sequence:
-
Activation: The hydroxyl oxygen attacks the electrophilic sulfur center of the reagent, displacing a fluoride ion (or leaving group) and forming a highly reactive alkoxy-aminosulfur intermediate.
-
Substitution: The displaced (or exogenous) fluoride ion attacks the carbon center. For aliphatic alcohols, this proceeds via an
mechanism (inversion of configuration). For allylic/benzylic substrates, or pathways may compete, leading to rearrangement.
Critical Distinction:
-
DAST/Deoxo-Fluor: Spontaneously release HF, often causing acid-catalyzed side reactions (elimination to alkenes).
-
XtalFluor: Does not spontaneously release fluoride.[2][3][4] It requires an exogenous promoter (e.g.,
or DBU) to trigger the nucleophilic attack, allowing for "dial-a-yield" control over reaction pH.
Figure 1: General Mechanism of Deoxyfluorination using FARs. Note the critical role of the Fluoride source in Step 2.
Comparative Analysis: Stability & Performance
The following data aggregates Differential Scanning Calorimetry (DSC) results and performance metrics.
Table 1: Thermal Stability & Safety Profile
| Reagent | Physical State | Decomposition Onset ( | Energy Release ( | Safety Rating |
| DAST | Liquid (Yellow) | ~140°C (Violent) | >1600 J/g | High Risk (Explosive) |
| Deoxo-Fluor | Liquid (Amber) | ~140°C | ~1100 J/g | Moderate Risk |
| XtalFluor-E | Crystalline Solid | >200°C | ~660 J/g | Safe (Process Friendly) |
| Fluolead | Crystalline Solid | >230°C | Low | Safe (High Stability) |
Data Source: Aggregated from Lal et al. and Couturier et al. (See References).
Table 2: Functional Performance Matrix
| Feature | DAST | Deoxo-Fluor | XtalFluor-E | Fluolead |
| Glassware | Teflon/Plastic (Etches Glass) | Teflon/Plastic | Borosilicate (Glass) | Borosilicate (Glass) |
| HF Generation | Spontaneous (High) | Spontaneous (High) | None (Requires Promoter) | Low/None |
| Water Tolerance | Violent Reaction | Violent Reaction | Hydrolyzes slowly | Resistant |
| Selectivity | Poor (Elimination common) | Moderate | High (Tunable) | High |
| Shelf Life | Poor (Refrigerate) | Moderate | Excellent (Room Temp) | Excellent |
Reagent Selection Guide
Choosing the right reagent is a balance between cost, substrate sensitivity, and safety constraints.[5]
Figure 2: Decision Matrix for selecting the optimal fluoroalkylamine reagent.
Experimental Protocols
Protocol A: The Modern Standard (XtalFluor-E)
Recommended for: High value intermediates, acid-sensitive substrates, and scale-up.
Rationale: Unlike DAST, XtalFluor-E does not generate HF in situ.[2][4][6][7] We add
Materials:
-
Substrate: 1.0 equiv (Alcohol)
-
Reagent: XtalFluor-E (1.5 equiv)[2]
-
Promoter:
(2.0 equiv) -
Solvent: Anhydrous Dichloromethane (
)
Procedure:
-
Setup: Charge a dry borosilicate round-bottom flask with XtalFluor-E (1.5 equiv) under nitrogen atmosphere.
-
Solvation: Suspend the salt in anhydrous
(0.1 M concentration relative to substrate). -
Activation: Add the substrate (alcohol) slowly at room temperature. Note: No reaction occurs yet.
-
Promoter Addition: Cool to 0°C. Dropwise add
(2.0 equiv). -
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
-
Quench: Quench with 5% aqueous
. Extract with DCM. -
Purification: Silica gel chromatography.
Protocol B: The Legacy Method (DAST)
Recommended for: Small scale, simple primary alcohols where cost is the only driver.
Safety Warning: DAST reacts violently with water. Do not use glass if possible (etching risk). Perform behind a blast shield.
Procedure:
-
Setup: Charge a Teflon or polyethylene vessel with substrate (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool solution to -78°C (Critical for selectivity).
-
Addition: Add DAST (1.2 equiv) dropwise via syringe. Observe exotherm.
-
Reaction: Allow to warm slowly to RT over 2 hours.
-
Quench: Pour reaction mixture slowly into saturated
/ Ice mixture. Caution: Vigorous evolution.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
Couturier, M., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6][7][8] Journal of Organic Chemistry.
-
Umemoto, T., et al. (2010).[9] "Discovery and Development of a New Fluorinating Agent, Fluolead."[1] Journal of Fluorine Chemistry.
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Simpler fluorine chemistry [soci.org]
- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Yarovenko’s Reagent vs. Deoxo-Fluor in Nucleophilic Fluorination
Executive Summary
In the landscape of nucleophilic fluorination, the choice between Yarovenko’s Reagent (N,N-diethyl-1,1,2-trifluoro-2-chloroethylamine) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) represents a classic trade-off between material cost and process reliability .
-
Yarovenko’s Reagent is the "atom-economical" choice for laboratories equipped to handle gaseous fluorinated precursors. It offers a significantly lower cost-per-mole but suffers from poor shelf stability and lower selectivity with hindered substrates.
-
Deoxo-Fluor is the "process-ready" standard. While carrying a higher unit cost, it provides superior thermal stability (compared to DAST), higher yields on secondary alcohols, and robust shelf life, reducing the Total Cost of Ownership (TCO) by minimizing failure rates and purification overhead.
Chemical Profile & Mechanism[1][2]
Understanding the structural differences is critical for predicting reactivity and safety profiles.
| Feature | Yarovenko’s Reagent | Deoxo-Fluor® |
| CAS Number | 357-83-5 | 202289-38-1 |
| Structure | Aminosulfur trifluoride | |
| Active Species | N,N-diethyl-1,1,2-trifluoro-2-chloroethylamine | Bis(2-methoxyethyl)aminosulfur trifluoride |
| Precursors | Diethylamine + Chlorotrifluoroethylene (CTFE) | Bis(2-methoxyethyl)amine + SF |
| Physical State | Dark brown/amber oil (often prepared in situ) | Golden/Yellow liquid |
| Shelf Stability | Poor (Days/Weeks at 4°C) | Excellent (Months/Years at <25°C) |
Mechanistic Pathway
Both reagents function by activating oxygenated substrates (alcohols, ketones) into a good leaving group, followed by displacement with fluoride. However, the sulfur-based leaving group of Deoxo-Fluor is generally more reactive than the amide-like leaving group generated by Yarovenko's reagent.
Figure 1: Mechanistic comparison. Note that Deoxo-Fluor operates via a sulfur-based leaving group, often allowing for faster kinetics at lower temperatures compared to the carbon-based intermediate of Yarovenko's reagent.
Economic Analysis: The "Make vs. Buy" Decision
The primary driver for choosing Yarovenko's reagent is raw material cost. It can be synthesized in-house using bulk commodity chemicals.
Cost Breakdown (Estimated Normalized Values)
| Metric | Yarovenko's Reagent (In-House) | Deoxo-Fluor (Commercial) |
| Raw Material Cost | Low ($) | High ( |
| Labor Cost | High (Requires synthesis & distillation) | Low (Ready to use) |
| Waste Disposal | Moderate (Amide byproducts) | Moderate (Sulfur byproducts) |
| Equipment Overhead | High (Requires gas handling for CTFE) | Low (Standard glassware) |
| Total Cost @ 10g Scale | Higher (Due to setup time) | Lower (Convenience dominates) |
| Total Cost @ 10kg Scale | Lower (Material savings dominate) | Higher (Premium reagent pricing) |
The Verdict: Yarovenko's reagent becomes cost-effective only at scale (>100g to kg) or in labs already plumbed for fluorinated gases (CTFE/HFP). For medicinal chemistry (mg to g scale), the labor cost of synthesizing Yarovenko's reagent outweighs the purchase price of Deoxo-Fluor.
Performance & Safety Profile
Thermal Stability (DSC Data)
Safety is the major differentiator. While Deoxo-Fluor is safer than DAST, Yarovenko's reagent has a different hazard profile entirely.
-
Deoxo-Fluor:
-
Yarovenko's Reagent:
Substrate Scope & Selectivity
| Substrate Class | Yarovenko's Reagent | Deoxo-Fluor |
| Primary Alcohols | Excellent Yield (80-90%) | Excellent Yield (>90%) |
| Secondary Alcohols | Moderate (Elimination side-products common) | Good (High stereoselectivity/inversion) |
| Ketones/Aldehydes | Poor/Inactive (Requires Lewis Acid activation) | Excellent (Converts to gem-difluorides) |
| Carboxylic Acids | Converts to Acyl Fluoride | Converts to Acyl Fluoride (or CF3 with excess) |
Experimental Protocols
Protocol A: In-House Synthesis of Yarovenko’s Reagent
Use this protocol if cost reduction is paramount and you have access to Chlorotrifluoroethylene (CTFE).
Safety Warning: CTFE is a flammable gas. Diethylamine is corrosive. Perform in a high-efficiency fume hood behind a blast shield.
-
Setup: Equip a 3-neck round bottom flask with a dry-ice/acetone condenser, a gas inlet tube, and a thermometer. Flush with N
. -
Solvent: Charge the flask with dry diethyl ether (concentration ~2M relative to amine).
-
Addition: Cool to -5°C. Add diethylamine (1.0 equiv).
-
Gas Feed: Slowly bubble CTFE gas (1.1 equiv) into the solution. Maintain temperature < 0°C. The reaction is exothermic.
-
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
-
Purification: Distill under reduced pressure. Yarovenko’s reagent boils at approx 35°C at 6 mmHg.
-
Storage: Store in a Teflon or polyethylene bottle at 4°C. Do not store in glass for long periods (HF generation etches glass).
Protocol B: Deoxofluorination of a Secondary Alcohol
Use this protocol for high-value intermediates requiring stereochemical inversion.
-
Setup: Flame-dry a round bottom flask and cool under N
. -
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Cooling: Cool the solution to -78°C (for high selectivity) or 0°C (standard).
-
Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe. (Note: Deoxo-Fluor does not fume as badly as DAST, but handle with care).
-
Warming: Allow to warm to room temperature. Stir for 1-2 hours.
-
Quenching (CRITICAL): Cool to 0°C. Quench by slow addition of saturated NaHCO
. Caution: CO evolution. -
Extraction: Extract with DCM, dry over MgSO
, and concentrate.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision Matrix for reagent selection based on substrate chemistry and operational scale.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[6] Fluorination of alcohols with N,N-diethyl-2-chloro-1,1,2-trifluoroethylamine. Journal of General Chemistry USSR, 29, 2125.[6] (Foundational synthesis of the reagent).
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[7][8] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. .
-
L'Heureux, A., et al. (2010).[3] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. .[3] (Comparative safety data including DSC).
-
Nielsen, M. K., et al. (2015).[3][9] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[9][10] . (Discusses cost comparisons of modern fluorinating agents).
Sources
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Comparative Guide: Chemoselectivity of Yarovenko's Reagent in Polyfunctional Molecules
Executive Summary: The Strategic Niche of Yarovenko's Reagent
In the landscape of deoxyfluorination, Yarovenko’s Reagent (2-chloro-1,1,2-trifluoroethyl diethylamine) occupies a critical strategic niche.[1][2][3] While modern solid-state reagents (e.g., XtalFluor®) and the aggressive DAST (diethylaminosulfur trifluoride) often dominate literature, Yarovenko’s reagent offers a unique balance of chemoselectivity and safety that is often overlooked.
Unlike DAST, which frequently acts as a "sledgehammer" by fluorinating carbonyls to gem-difluorides, Yarovenko’s reagent exhibits high fidelity for hydroxyl groups and carboxylic acids while leaving ketones and esters intact. This guide analyzes its performance on polyfunctional scaffolds, providing the mechanistic insight required to predict success in complex drug discovery campaigns.
Mechanistic Foundation
To control chemoselectivity, one must understand the activation barrier. Yarovenko’s reagent functions as a Fluoroalkyl Amino Reagent (FAR) . The driving force is the formation of a highly reactive fluoroiminium intermediate, which activates the oxygen atom of the substrate.
The Activation-Substitution Pathway
The reaction proceeds via an initial attack of the alcohol oxygen on the electrophilic carbon of the reagent, releasing chloride (or fluoride depending on conditions), followed by nucleophilic displacement by fluoride.
Figure 1: Mechanistic pathway of deoxyfluorination. Note that the initial activation step is highly selective for -OH and -COOH protons, avoiding non-protic carbonyls.
Comparative Analysis: Chemoselectivity Matrix
The primary reason to choose Yarovenko's reagent over DAST is carbonyl tolerance . The table below summarizes the chemoselectivity profile against common functional groups.
Table 1: Functional Group Compatibility
| Functional Group | Yarovenko's Reagent | DAST / Deoxo-Fluor | Ishikawa's Reagent |
| 1°/2° Alcohol | Converts to Fluoride (High Yield) | Converts to Fluoride (High Yield) | Converts to Fluoride (Good Yield) |
| Ketone/Aldehyde | Inert (under mild conditions) | Converts to gem-Difluoride | Inert |
| Carboxylic Acid | Converts to Acyl Fluoride | Converts to Acyl Fluoride | Converts to Acyl Fluoride |
| Ester | Inert | Inert | Inert |
| Tertiary Alcohol | Elimination (Alkene) likely | Elimination (Alkene) likely | Elimination (Alkene) dominant |
| Epoxide | Ring opening (vic-difluoride/hydrin) | Ring opening | Ring opening |
Scenario A: The Hydroxy-Ketone Challenge
Challenge: You need to fluorinate a secondary alcohol on a steroid scaffold that also contains a ketone.
-
DAST Risk: DAST will likely attack the ketone, forming a gem-difluoride, or cause elimination due to its acidic nature.[4]
-
Yarovenko Solution: The reagent reacts exclusively with the alcohol. The ketone remains untouched because the reagent requires a proton source (the -OH) to facilitate the leaving group formation effectively in the absence of Lewis acid catalysts.
Scenario B: Carboxylic Acid Activation
Yarovenko's reagent is a premier choice for generating Acyl Fluorides .[5] Unlike acyl chlorides (which are moisture sensitive and highly reactive), acyl fluorides are stable enough to be isolated yet reactive enough for peptide coupling.
-
Reaction: R-COOH + Yarovenko → R-COF + Amide Byproduct.
-
Utility: This allows for "one-pot" amide bond formation without the explosive risks associated with using DAST on large scales.
Critical Comparison: Reagent Selection Guide
When should you reach for Yarovenko's reagent versus the alternatives?
Table 2: Reagent Performance & Safety Profile
| Feature | Yarovenko's Reagent | DAST | Ishikawa's Reagent | XtalFluor-E |
| Safety | Moderate (Corrosive, toxic, no explosion risk) | Low (Explosive above 90°C, shock sensitive) | Moderate (Corrosive) | High (Solid, stable) |
| Stability | Low (Hydrolyzes in air, shelf life <3[6] months) | Moderate (Store cold) | High (Shelf stable oil/solid) | Very High (Crystalline) |
| Atom Economy | Moderate | High | Low (Bulky byproduct) | Low |
| Cost | Low (Can be made in-house) | High | Moderate | High |
| Sterics | Low steric bulk (Good for hindered alcohols) | Low steric bulk | High steric bulk (Fails on hindered substrates) | Moderate |
Experimental Protocols
Safety Warning: All operations must be conducted in a fume hood. Yarovenko's reagent releases HF upon hydrolysis.[5] Wear HF-resistant gloves.
Protocol A: Chemoselective Fluorination of a Hydroxy-Ketone
Target: Conversion of 4-hydroxy-2-butanone to 4-fluoro-2-butanone without protecting the ketone.
-
Preparation: Dry Dichloromethane (DCM) is essential. Glassware must be oven-dried.
-
Setup: Charge a round-bottom flask with the hydroxy-ketone (1.0 equiv) in DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add Yarovenko's reagent (1.2 equiv) dropwise via syringe.
-
Note: The reaction is exothermic.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the intermediate may be visible; look for the disappearance of the alcohol).
-
Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution. (Caution: CO₂ evolution).
-
Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove the diethylamide byproduct) and then brine. Dry over Na₂SO₄.
-
Purification: Distillation or Flash Chromatography.
Protocol B: Synthesis of Acyl Fluorides (Peptide Activation)
Target: Activation of a Boc-protected amino acid.
-
Setup: Dissolve Boc-Amino Acid (1.0 equiv) in dry DCM.
-
Addition: Add Yarovenko's reagent (1.1 equiv) at -10°C.
-
Reaction: Stir for 30 minutes at 0°C.
-
Verification: Take an aliquot for ¹⁹F NMR. Acyl fluorides typically appear around +15 to +45 ppm (relative to CFCl₃).
-
Coupling (One-Pot): Add the amine partner (1.0 equiv) and a base (e.g., DIPEA, 2.0 equiv) directly to the reaction mixture. Stir for 2 hours.
Decision Logic: When to Use What?
Use the following logic flow to determine if Yarovenko's reagent is the correct tool for your specific molecule.
Figure 2: Decision matrix for selecting fluorinating agents based on substrate complexity and scale.
Troubleshooting & Handling
-
Shelf Life: Yarovenko's reagent degrades faster than Ishikawa's reagent.[5] If the liquid has turned dark black or viscous, check titer by NMR (¹⁹F) before use.
-
Glassware: The reagent reacts with silica glass over time (etching). For long reactions (>12h), use Teflon or polypropylene vessels.
-
Elimination: If you observe alkene formation (elimination) instead of fluorination, lower the temperature to -20°C or switch to Ishikawa’s reagent , which is bulkier and sometimes disfavors the E2 pathway on secondary carbons.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959). Fluorination of alcohols with 2-chloro-1,1,2-trifluoroethyl diethylamine.[3] Zhurnal Obshchei Khimii, 29, 2159.
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411.
-
Prakash, G. K. S., et al. (2019).[7] Acyl Fluorides: Versatile Intermediates for Amide Bond Formation.[5] Organic Letters, 21(6), 1659–1663.
-
Middleton, W. J. (1975).[4] New fluorinating reagents.[4][5][8][9][10][11] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574–578.[4]
-
Nielsen, M. K., et al. (2015).[12] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4][12] Journal of the American Chemical Society, 137(30), 9571–9574.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Fluorocarbohydrates. Part XIV. Reaction of N-(2-chloro-1,1,2-trifluoroethyl)diethylamine with some O-isopropylidene sugars - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
- 9. Ishikawa reagent - Wikipedia [en.wikipedia.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Ishikawa’s reagent - Enamine [enamine.net]
- 12. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Thermal Stability & Performance Guide: DAST vs. Yarovenko's Reagent
Executive Summary
Verdict: The choice between DAST and Yarovenko's reagent is a trade-off between thermal explosion risk and chemical shelf-instability .
-
DAST (Diethylaminosulfur trifluoride) is the industry standard for nucleophilic fluorination but represents a severe process safety hazard. It possesses a high decomposition energy (-1700 J/g) and can detonate if heated above 140°C.
-
Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) offers a different safety profile. While it lacks the extreme explosive potential of DAST, it is chemically fragile, degrading rapidly (days) even under refrigeration. It is not a "shelf-stable" alternative but rather a "freshly prepared" necessity.
This guide provides the experimental data, safety protocols, and mechanistic insights required to handle these reagents in drug development workflows.
Chemical Profile & Mechanism[1][2]
Both reagents effect nucleophilic fluorination , converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. However, their leaving group mechanics differ, influencing their stability.
| Feature | DAST | Yarovenko's Reagent |
| Structure | ||
| Active Center | Sulfur (IV) | |
| Fluorination Byproduct | ||
| Primary Hazard | Thermal Explosion | Rapid Hydrolysis/Degradation |
Mechanistic Pathway Visualization
The following diagram illustrates the activation and decomposition pathways for both reagents.
Figure 1: Mechanistic comparison showing DAST's thermal divergence vs. Yarovenko's degradation issues.
Thermal Stability Analysis
DAST: The High-Energy Hazard
DAST is notorious in process chemistry for its autocatalytic decomposition. It is not merely unstable; it is energetic.
-
Decomposition Onset: ~140°C (DSC data).
-
Explosion Risk: Explosive decomposition can occur as low as 155°C.
-
Energy Release (
): -1700 J/g .-
Context: This energy release is comparable to some high explosives. A runaway reaction in a closed vessel can catastrophically rupture reactors.
-
-
Processing Rule: Never heat DAST neat. Keep reaction temperatures below 50°C whenever possible. Distillation is extremely hazardous and should be avoided if the material is old or discolored.
Yarovenko's Reagent: The "Spoiled Milk" Hazard
Yarovenko's reagent (an adduct of chlorotrifluoroethylene and diethylamine) does not possess the massive stored energy of the S-F bond in DAST, but it fails in storage stability .
-
Shelf Life: Extremely poor. Pure samples degrade within days, even in a refrigerator, often turning into a dark, viscous tar.
-
Thermal Profile: While it does not exhibit the -1700 J/g exotherm of DAST, it is thermally sensitive and should not be subjected to high distillation temperatures.
-
Evolution: Because of this instability, it was largely superseded by Ishikawa's Reagent (hexafluoropropylene adduct), which is shelf-stable.[1]
Comparative Data Table
| Parameter | DAST | Yarovenko's Reagent | Deoxo-Fluor (Ref) |
| Decomp.[2][3][4] Onset ( | 140°C | N/A (Degrades at RT) | 140°C |
| Energy Release ( | -1700 J/g (High Hazard) | Low (Non-explosive) | -1100 J/g |
| Shelf Stability | Moderate (Months if cold) | Very Poor (Days) | Good |
| Water Sensitivity | Violent/Explosive | Rapid Hydrolysis | Violent |
| Physical State | Yellow Liquid | Dark Oil (often impure) | Liquid |
Experimental Protocols
A. Safety & Quenching Protocol (Universal)
-
Pre-Requisite: All reactions must be run under inert atmosphere (
or Ar) in a fume hood. -
Vessel: Use Teflon (PFA/FEP) or dry glassware. Glass can be etched by HF byproducts.[5]
-
Quenching: NEVER add water directly to DAST or Yarovenko's reagent.
-
Dilute the reaction mixture with chemically inert solvent (DCM or
). -
Cool to -78°C (or 0°C for Yarovenko).
-
Add saturated aqueous
dropwise with vigorous stirring. -
Allow to warm to room temperature only after gas evolution ceases.
-
B. Preparation of Yarovenko's Reagent (In-Situ)
Since Yarovenko's reagent degrades rapidly, it is best prepared immediately before use.
-
Setup: Dry 3-neck flask, gas inlet tube, dry ice/acetone condenser.
-
Reagents: Diethylamine (1.0 equiv), Chlorotrifluoroethylene (gas, excess).
-
Procedure:
-
Cool diethylamine in ether to -5°C to 0°C.
-
Bubble chlorotrifluoroethylene slowly into the solution.
-
Monitor by weight gain or
NMR. -
Usage: Use the resulting solution directly for the fluorination step. Do not attempt to store.
-
C. DAST Fluorination (Temperature Controlled)
-
Dissolution: Dissolve substrate (alcohol/ketone) in anhydrous DCM.
-
Cooling: Cool to -78°C .
-
Addition: Add DAST (1.1 - 1.5 equiv) dropwise via syringe. Do not let the syringe warm up.
-
Reaction: Allow to warm to room temperature (max 25°C).
-
Warning: If the reaction requires heating, switch to Deoxo-Fluor or XtalFluor , or conduct strict DSC testing on the reaction mixture first.
-
Decision Framework
Use this logic flow to select the correct reagent for your application.
Figure 2: Reagent selection logic based on stability and temperature requirements.
References
-
Messina, P. A., et al. (1989). "Aminosulfur trifluorides: relative thermal stability." Journal of Fluorine Chemistry. Link
- Key Data: Establishes DAST decomposition
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
- Key Data: Compares DAST vs. Deoxo-Fluor stability.
-
Yarovenko, N. N., & Raksha, M. A. (1959). "Fluorination with 2-chloro-1,1,2-trifluoroethyldiethylamine." Zhurnal Obshchei Khimii.
-
Key Data: Original synthesis and description of the reagent's properties.[6]
-
-
Takaoka, A., et al. (1979).[7] "F-Propene-Dialkylamine Reaction Products as Fluorinating Agents." Bulletin of the Chemical Society of Japan. Link
-
Key Data: Introduces Ishikawa's reagent as the stable improvement over Yarovenko's reagent.[1]
-
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link
- Key Data: Discusses the safety evolution
Sources
Scope and Limitations of Yarovenko's Reagent in Modern Organic Synthesis
Introduction: The Prototype of Fluoroalkyl Amino Reagents
Yarovenko's Reagent (2-chloro-1,1,2-trifluorotriethylamine), first reported in 1959, represents a foundational milestone in organofluorine chemistry. As one of the first Fluoroalkyl Amino Reagents (FARs) , it established the mechanistic paradigm for nucleophilic deoxyfluorination—replacing a hydroxyl group with a fluorine atom under mild conditions.
While modern drug discovery often defaults to more stable alternatives like DAST or PhenoFluor, Yarovenko's reagent remains a critical tool for specific transformations, particularly in cost-sensitive process chemistry or when specific acyl fluoride intermediates are required. This guide objectively analyzes its utility, stability profile, and performance relative to contemporary standards.
Chemical Identity[1][2][3]
-
IUPAC Name: 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
-
Structure:
(in equilibrium with its enamine form) -
Physical State: Dark brown, moisture-sensitive oil.
-
Primary Function: Deoxyfluorination of alcohols; conversion of carboxylic acids to acyl fluorides.
Mechanistic Profile
The reactivity of Yarovenko's reagent stems from the high electrophilicity of its difluoromethylene center. Unlike sulfur-based reagents (e.g., DAST) which form aminosulfinyl intermediates, Yarovenko's reagent operates via a fluoroiminium pathway.
Mechanism of Deoxyfluorination
-
Activation: The hydroxyl oxygen of the substrate attacks the electrophilic carbon of the reagent, eliminating a chloride ion (or fluoride, depending on conditions, though chloride loss is kinetically favored in initial adduct formation).
-
Intermediate Formation: An unstable alkoxy-fluoro-amino intermediate is formed.
-
Nucleophilic Substitution: The released halide (fluoride) attacks the alkyl group in an
fashion, displacing the amide byproduct and forming the carbon-fluorine bond.
DOT Diagram: Deoxyfluorination Mechanism
Caption: Mechanistic pathway for the conversion of alcohols to alkyl fluorides using Yarovenko's reagent. Note the inversion of configuration typical of
Comparative Analysis: Yarovenko vs. Modern Alternatives
For a modern researcher, the choice of reagent is dictated by stability, selectivity, and safety. Yarovenko's reagent is often compared to Ishikawa's Reagent (its perfluoropropene analog) and DAST .
Performance Metrics Table
| Feature | Yarovenko's Reagent | Ishikawa's Reagent | DAST | PhenoFluor / PyFluor |
| Active Species | 2-chloro-1,1,2-trifluorotriethylamine | N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine | Diethylaminosulfur trifluoride | Heteroaryl Sulfonyl Fluorides |
| Thermal Stability | Poor (Degrades in days at 4°C) | Good (Shelf-stable liquid) | Poor (Explosive >90°C) | Excellent (Solid/Stable liquid) |
| Preparation | In situ or sealed tube (CTFE + | Addition of | Commercial purchase | Commercial purchase |
| Atom Economy | Moderate | Low (Heavy byproduct) | High | Low to Moderate |
| Selectivity (1° OH) | High | High | High | High |
| Selectivity (2°/3° OH) | Low (Elimination prone) | Moderate | Moderate (Elimination prone) | High (Reduced elimination) |
| Safety Profile | Hydrolyzes to HF; Toxic | Hydrolyzes to HF; Toxic | Explosion Hazard | Safer handling |
Decision Framework
Use Yarovenko's Reagent when:
-
You are performing acyl fluoride synthesis from carboxylic acids.
-
You are working on a process scale where Chlorotrifluoroethylene (CTFE) is a cheap, available feedstock.
-
You require a reagent that can be generated in situ to avoid storage instability.
Use Ishikawa's Reagent or DAST when:
-
You require a shelf-stable reagent for sporadic bench use (Ishikawa).[1]
-
You need to convert ketones/aldehydes to gem-difluorides (DAST is superior here).
Scope and Limitations
Scope of Application
-
Primary Alcohols: Excellent conversion to alkyl fluorides.[1]
-
Carboxylic Acids: Rapid conversion to acyl fluorides, which are versatile intermediates for amides or esters.
-
Heterocycle Synthesis:
-
Beckmann Rearrangement: Yarovenko's reagent can trigger the rearrangement of oximes.[2] Unique to this reagent is the formation of thiazetes via intramolecular trapping if sulfur is present in the substrate.
-
Dehydration: Acts as a potent dehydrating agent for converting
-diketones into acetylenic ketones.
-
Critical Limitations
-
Stability (The Major Drawback): The reagent is thermally unstable and sensitive to moisture. It typically has a shelf life of only a few days even when refrigerated.[1] It is best prepared and used immediately.
-
Elimination Side Reactions: With secondary and tertiary alcohols, the basicity of the diethylamine byproduct often promotes
elimination, yielding alkenes instead of the desired fluoride. -
Toxicity: Preparation involves Chlorotrifluoroethylene (CTFE), a toxic gas, and the reagent hydrolyzes to release HF.
Experimental Protocols
Safety Warning: All operations must be conducted in a fume hood. Chlorotrifluoroethylene is toxic. HF is generated upon hydrolysis; Calcium Gluconate gel must be available.
Protocol A: Preparation of Yarovenko's Reagent
This reagent is rarely stored; this protocol describes its generation for immediate use.[1]
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stir bar. Flush with dry nitrogen.
-
Reagents: Charge the flask with dry diethylamine (1.0 equiv). Cool the flask to 0°C in an ice bath.
-
Addition: Slowly bubble Chlorotrifluoroethylene (CTFE) gas (1.0 equiv) into the neat diethylamine.
-
Note: The reaction is exothermic.[3] Control the gas flow to maintain temperature < 10°C.
-
-
Completion: The mixture will darken to a brown oil. Once the stoichiometric amount of gas is absorbed (determined by weight gain or flow meter), stop addition.
-
Purification: Vacuum distillation is possible but risky due to instability. The crude oil (purity ~90-95%) is typically used directly.
Protocol B: General Deoxyfluorination of a Primary Alcohol
-
Reaction: Dissolve the primary alcohol (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under nitrogen.
-
Addition: Add Yarovenko's reagent (1.2 mmol, approx. 0.2 mL) dropwise at 0°C.
-
Incubation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or
NMR. -
Workup:
-
Quench carefully with saturated aqueous
(gas evolution!). -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Purify the resulting alkyl fluoride via silica gel flash chromatography.
Strategic Decision Tree
Caption: Decision matrix for selecting fluorinating reagents. Yarovenko's reagent is prioritized for primary alcohols and acyl fluorides in cost-sensitive or large-scale scenarios.
References
-
Yarovenko, N. N.; Raksha, M. A. (1959). "Fluorination of alcohols with 2-chloro-1,1,2-trifluorotriethylamine". Zhurnal Obshchei Khimii, 29, 2159. (Original Russian text).
-
Laming, G. J.; Tredwell, M. (2011). "Amine-based Deoxyfluorinating Reagents".[4][1] Future Science, Chapter 4.
-
Pazenok, S.; Leroux, F. R. (2016). "Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents". Molecules, 21(11), 1535.
-
Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent". Journal of the American Chemical Society, 137(30), 9571–9574.
-
Takaoka, A.; Iwakiri, H.; Ishikawa, N. (1979). "F-Propene-Dialkylamine Reaction Products as Fluorinating Agents". Bulletin of the Chemical Society of Japan, 52(11), 3377-3380.
Sources
Validating Fluorination Results: A Comparative Spectroscopic Guide
Executive Summary In medicinal chemistry and materials science, the introduction of fluorine is a strategic maneuver to modulate pKa, metabolic stability, and lipophilicity. However, validating the success of a fluorination reaction—specifically confirming regioselectivity (where the fluorine landed) and quantification (yield/purity)—presents unique challenges.
This guide moves beyond basic characterization.[1] As a Senior Application Scientist, I will walk you through the "Triad of Truth":
Part 1: The Spectroscopic Landscape
Fluorine (
The Core Dilemma
-
Did I fluorinate? Easy. Any
F signal confirms presence. -
Where is it? Hard. Fluorine couples to everything (
H, C), creating complex multiplets. -
How much? Tricky. Relaxation times (
) for F can be long (2–10+ seconds), skewing integration if not managed.
Part 2: F & Multi-Nuclear NMR (The Gold Standard)
NMR is the primary tool for solution-state validation. It is non-destructive and provides rich connectivity data.
The Structural Ruler: Chemical Shifts & Coupling
Unlike protons which span ~12 ppm,
Key Diagnostic Data:
| Moiety | Typical Shift ( | Diagnostic Coupling ( | Causality / Insight |
| -CF | -60 to -80 | High symmetry often yields a singlet or simple quartet.[3][4] | |
| Ar-F | -100 to -170 | Ortho-coupling is diagnostic for regioselectivity on rings.[3][4] | |
| -CF | -80 to -140 | Diastereotopic fluorines (chiral centers nearby) show AB quartets.[3][4] | |
| -CH | -200 to -230 | Large |
Advanced Protocol: Regioselectivity via HOESY
When standard scalar coupling (through bond) is ambiguous—e.g., determining if a fluorine is on C4 vs C5 of a scaffold with quaternary carbons—you must use HOESY (Heteronuclear Overhauser Effect Spectroscopy) . This measures through-space interactions (< 5 Å).[4][5]
Experimental Protocol:
-
Objective: Determine spatial proximity between a specific proton and the new fluorine substituent.
-
Prerequisite: Accurate
measurement (ensure delay is ). -
Step-by-Step:
-
Probe Selection: Use a dedicated HFX or dual-broadband probe. Standard probes may arc at high power on the F-channel.
-
Pulse Sequence: Select hoesy_hf (or vendor equivalent).
-
Mixing Time (
): Set to 400–600 ms .-
Reasoning: Fluorine relaxes slower than protons. A mixing time that is too short misses the NOE transfer; too long allows spin diffusion (false positives).
-
-
Acquisition: Acquire 2D map.
-
Validation: Look for cross-peaks. A strong cross-peak between F and a specific aromatic proton confirms they are ortho or spatially adjacent (peri-interaction).
-
Quantitative Rigor: F qNMR
For determining yield without a standard curve.
-
Internal Standard: Use
-trifluorotoluene (TFT) or 4-fluoro-nitrobenzene.[3][4]-
Requirement: The standard's
must be characterized.
-
-
Acquisition: Set relaxation delay (
) to (typically 20–30s) to ensure 99.9% magnetization recovery. Failure to do this is the #1 cause of quantification error in fluorine chemistry.
Part 3: Mass Spectrometry (The Sensitive Scout)
Mass Spec is superior for trace analysis and confirming the elemental formula, but it struggles with structural assignment because the C-F bond is the strongest in organic chemistry (~485 kJ/mol), making fragmentation difficult.
The "Silent Signal" Challenge
Fluorine is monoisotopic (
Protocol: The "Neutral Loss" Hunt
To validate fluorination via MS/MS (Tandem MS):
-
Ionization: Use ESI- (Negative Mode) if the molecule has acidic sites (phenols, acids). Fluorine's electronegativity stabilizes the negative charge, enhancing sensitivity 10-100x over positive mode.
-
Fragmentation (CID): Apply collision energy.
-
The Diagnostic Loss: Look for specific neutral losses:
-
Mass Defect Filtering: Fluorine has a slight negative mass defect (18.9984 Da). Highly fluorinated molecules will shift to lower fractional masses compared to their hydrogenated precursors. Use this filter in software to remove background noise.
Part 4: X-Ray Crystallography (The Absolute Judge)
When NMR is ambiguous (e.g., fluxional molecules) and MS is inconclusive, X-Ray Diffraction (XRD) provides the absolute 3D structure.
-
Pros: Unambiguous determination of stereochemistry (R vs S) and regiochemistry.
-
Cons: Requires a single crystal (the bottleneck).
-
The "Heavy Atom" Trick: Fluorine is light. If the crystal is poor, the electron density of F can be confused with OH or NH2.
-
Validation: Ensure the thermal ellipsoid for the suspected Fluorine is consistent with its size. If the thermal parameter is unusually large, it might be a disordered OH group misassigned as F.
-
Part 5: Comparative Analysis
| Feature | Mass Spectrometry (HRMS) | X-Ray Crystallography | |
| Primary Utility | Structure & Quantification | Elemental Confirmation & Trace Detection | Absolute Configuration |
| Sample State | Solution (mg scale) | Solution/Gas (pg scale) | Solid Crystal |
| Regioselectivity | Excellent (via HOESY/Coupling) | Poor (Hard to fragment specific F) | Definitive |
| Throughput | Medium (mins to hours) | High (seconds) | Low (days to weeks) |
| Cost | Low (per sample) | Low | High |
| Limitation | Solubility required; Peak overlap in perfluorinated compounds | No isotopic pattern; Ion suppression | Crystallization is difficult |
Part 6: Integrated Workflow (The Senior Scientist's Path)
Do not rely on one method. Use the "Filter-Zoom-Confirm" approach.
-
Filter (MS): Did the reaction work? Check mass defect.
-
Zoom (NMR): Where is the fluorine? Use
-coupling and HOESY.[4][8] -
Confirm (X-Ray/qNMR): If chiral or for final purity assay.
Caption: Decision matrix for validating fluorinated compounds. NMR is the primary path; XRD is the fallback for ambiguity; MS is for confirmation.
References
-
IMSERC (Northwestern University). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY). [Link][4]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons. [Link]
-
MDPI (Molecules). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones. [Link]
-
National Institutes of Health (PMC). Direct Comparison of 19F qNMR and 1H qNMR. [Link]
Sources
- 1. whitman.edu [whitman.edu]
- 2. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
(2-Chloro-1,1,2-trifluoroethyl)diethylamine proper disposal procedures
This guide outlines the critical safety, operational, and disposal procedures for (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's Reagent).
Part 1: Executive Safety Directive
STOP AND READ IMMEDIATELY: This reagent is a Fluorinating Amino Reagent (FAR) . Upon contact with moisture or water, it hydrolyzes to release Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) .
-
NEVER dispose of this reagent directly down the drain.
-
NEVER quench this reagent in standard laboratory glassware without HF precautions (etching risk).
-
ALWAYS have Calcium Gluconate Gel (2.5%) immediately accessible before handling.
Part 2: Chemical Profile & Hazard Identification
Understanding the reagent's behavior is the first step to safe disposal. Yarovenko's reagent is thermally unstable and moisture-sensitive.
| Property | Data | Operational Implication |
| Chemical Name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | Also known as Yarovenko's Reagent.[1][2] |
| CAS Number | 357-83-5 | Use for waste labeling and inventory. |
| Molecular Formula | C₆H₁₁ClF₃N | Breaks down into Diethylamine salts, HF, and HCl. |
| Physical State | Yellow to amber liquid | Darkening indicates decomposition/polymerization. |
| Boiling Point | 33–34 °C (at 6 mmHg) | High Volatility Risk. Keep chilled. |
| Primary Hazards | Skin Corr.[3][4][5][6][7][8][9] 1B , Acute Tox. | Causes severe skin burns and eye damage.[8] |
| Reactivity | Violent hydrolysis | Releases HF gas. Exothermic reaction with water. |
Part 3: Pre-Disposal Assessment
Before initiating disposal, assess the state of the material. Old, crystallized reagents pose different risks than fresh liquid.
Figure 1: Decision matrix for assessing the stability of Yarovenko's reagent prior to handling.
Part 4: Quenching & Neutralization Protocol
Objective: Controlled destruction of the active fluorinating agent into water-soluble, non-reactive salts.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to act as a heat sink).
-
Quenching Agent: Isopropyl Alcohol (IPA) or tert-Butanol (reacts slower than water).
-
Neutralizing Base: Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH).
-
Vessel: Polypropylene (PP) or Polyethylene (PE) beaker. Avoid glass if possible due to HF generation, or use a large excess of base immediately.
Step-by-Step Procedure
1. Preparation & Setup
-
Perform all work in a functioning fume hood .
-
Don PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, and lab coat.
-
Prepare an ice-water bath.
2. Dilution (The Heat Sink)
-
Expert Insight: Direct quenching creates "hot spots" that can boil the reagent (BP is only ~33°C under vacuum, but low atmospheric BP means it flashes off easily).
-
Dilute the Yarovenko reagent 1:5 or 1:10 with DCM or Toluene .
-
Cool the solution to 0°C in the ice bath.
3. Controlled Solvolysis
-
Slowly add Isopropyl Alcohol (IPA) dropwise to the stirred solution.
-
Observation: You will see fuming and heat generation. Monitor temperature; keep below 20°C.
-
Mechanism:[5][7][8][10] The alcohol reacts with the trifluoroethyl amine to form an ester and release HF/HCl in a controlled manner, rather than the violent release seen with water.
4. Neutralization (The Critical Step)
-
Once the exotherm subsides, slowly add Saturated NaHCO₃ or 10% NaOH .
-
Caution: Vigorous bubbling (
) will occur if using bicarbonate. -
Continue adding base until the aqueous layer pH is basic (pH > 9). This ensures all HF is converted to NaF (Sodium Fluoride), which is toxic but not volatile or corrosive like HF gas.
5. Phase Separation & Disposal
-
Allow layers to separate.[11]
-
Organic Layer: Contains the solvent (DCM/Toluene) and organic byproducts. Dispose of as Halogenated Organic Waste .
-
Aqueous Layer: Contains NaF, NaCl, and Diethylamine salts. Dispose of as Aqueous Alkaline Waste (check local regulations regarding Fluoride limits).
Figure 2: Operational workflow for the controlled quenching of fluorinating amino reagents.
Part 5: Waste Management & Labeling
Proper labeling prevents accidents downstream.
| Waste Stream | Components | Hazard Labels Required |
| Organic Waste | DCM/Toluene, Ester byproducts | Flammable, Toxic, Halogenated |
| Aqueous Waste | Water, NaF, NaCl, Diethylamine, NaOH | Corrosive (Basic), Toxic (Fluorides) |
| Solid Waste | Contaminated gloves, wipes, pipettes | Toxic, Corrosive |
Label Text Example:
ngcontent-ng-c176312016="" class="ng-star-inserted">"Hazardous Waste: Quenched Fluorinating Reagent. Contains: Dichloromethane, Sodium Fluoride, Sodium Hydroxide.[11] pH > 10. TOXIC / CORROSIVE."[3][5][7]
Part 6: Emergency Contingencies
1. Skin Exposure (HF Risk) [3]
-
Immediate Action: Wash with copious water for 5 minutes.
-
Treatment: Apply Calcium Gluconate Gel (2.5%) immediately to the affected area. Massage into skin.
-
Medical: Seek emergency medical attention. HF burns can be delayed and cause systemic hypocalcemia.
2. Spills
-
Small Spill (<10 mL): Cover with solid Sodium Bicarbonate or Calcium Carbonate to neutralize acid and bind fluoride. Absorb with inert material (vermiculite).
-
Large Spill: Evacuate the lab. Do not attempt to clean up. Contact Hazmat.
References
-
EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to a Reaction & Quenching Procedures. Retrieved from [Link]
- L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. (Contextual reference for FAR handling).
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. idesapetroquimica.com [idesapetroquimica.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. scienceinteractive.com [scienceinteractive.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Personal Protective Equipment & Handling Strategy: (2-Chloro-1,1,2-trifluoroethyl)diethylamine
Common Name: Yarovenko’s Reagent CAS: 357-83-5 Primary Hazard: Hydrolytic Release of Anhydrous Hydrofluoric Acid (HF)
Part 1: The Hazard Profile (The "Why")
Expertise & Causality: Many researchers underestimate Yarovenko’s reagent, treating it merely as a corrosive organic liquid. This is a critical error. The molecule is an adduct of chlorotrifluoroethylene and diethylamine. While the reagent itself causes severe skin burns, its contact with atmospheric moisture triggers a violent hydrolysis reaction, liberating Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).
The Insidious Threat:
Unlike standard acid burns, HF burns from hydrolyzed Yarovenko's reagent may not cause immediate pain. The fluoride ion (
The Directive: Your PPE strategy must be designed not just for organic solvent protection, but specifically for HF mitigation .
Part 2: The PPE Matrix (Self-Validating System)
Trustworthiness: Do not enter the laboratory without verifying the integrity of this PPE system. If the "Antidote" component is missing, the system is invalid, and work must not proceed.
| Component | Specification | Operational Logic |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Critical: Standard nitrile gloves degrade rapidly against fluorinated amines and HF. Laminate gloves offer >4-hour breakthrough time. |
| Hand Protection (Dexterity) | 5 mil Nitrile (Disposable) | Wear over the laminate gloves to improve grip and protect the expensive inner liner. Change immediately upon splash.[2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors from hydrolysis can bypass side shields and etch the cornea. |
| Face Protection | 8-inch Polycarbonate Face Shield | Mandatory during transfer or quenching. Protects the neck and face from projectile hydrolysis (spattering). |
| Body Protection | Chem-Resistant Apron (Neoprene/PVC) | Worn over a standard cotton lab coat. Cotton absorbs HF; an apron sheds it. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Never handle outside a hood. If the hood fails, evacuate. Do not rely on respirators for this volatile reagent. |
| The Antidote (Mandatory) | 2.5% Calcium Gluconate Gel | The "Go/No-Go" Gauge: If this tube is expired or missing, the experiment is cancelled. |
Part 3: Decision Logic & Workflow
Visualization: The following logic gate ensures appropriate PPE selection based on the scale of operation.
Figure 1: PPE Selection Logic. Note that while double nitrile is acceptable for minute quantities under strict inert conditions, Silver Shield (Laminate) is the only material that guarantees protection against fluorinated amine permeation.
Part 4: Operational Protocol (The "Dry Chain")
Expertise & Experience:
Safety with Yarovenko's reagent is synonymous with moisture exclusion . The reagent degrades glass over time if moisture is present (generating
-
Glassware Preparation: All glassware must be oven-dried (>120°C) for at least 2 hours and cooled under a stream of Argon or Nitrogen.
-
Transfer Technique:
-
Preferred: Cannula transfer using positive pressure inert gas.
-
Alternative: Glass syringe with a locking Luer tip. Plastic syringes may swell or degrade; avoid them if possible.
-
-
The "Drop" Zone: Place a plastic tray (polypropylene) under the reaction setup. If the flask breaks, the reagent will not contact the metal hood floor (which it would corrode) or the user.
-
Sealing: Use Teflon sleeves on ground glass joints. Grease can be fluorinated by the reagent, causing joints to seize.
Part 5: Emergency Response & Disposal
Scientific Integrity: Disposal is the most hazardous phase. The reagent must be "killed" (quenched) before it enters the waste stream.
The Quenching Protocol:
-
Preparation: Prepare a slurry of Ice and Saturated Sodium Bicarbonate (
) in a plastic beaker. -
Addition: Add the reaction mixture or waste reagent dropwise to the slurry.
-
Verification: Check pH. It must be neutral (pH 7) before being poured into the "Halogenated Organic Waste" container.
Emergency First Aid (Skin Contact):
-
Immediate Action: Flush with water for 5 minutes (do not exceed 5 minutes; speed is key to applying the antidote).
-
Neutralization: Massage Calcium Gluconate Gel (2.5%) into the affected area.[2][4] Do not stop until medical help arrives.
-
Medical Alert: Inform EMS that the victim has been exposed to a Fluorinating Agent/HF precursor .
Figure 2: Quenching and Disposal Workflow. Note the feedback loop: never bottle acidic waste.
References
-
National Institutes of Health (NIH). (2023). Hydrofluoric Acid Burns - StatPearls. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety and Handling Guidelines. Retrieved from [Link]
-
University of California, San Diego (UCSD). (n.d.). The Hydrofluoric Acid Hazard & Calcium Gluconate Protocol. Retrieved from [Link]
-
Honeywell. (2020). Hydrofluoric Acid Properties and Safe Handling Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
